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  • Product: (3R)-3-aminoheptanoic acid hydrochloride
  • CAS: 865188-30-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3R)-3-aminoheptanoic Acid Hydrochloride: Core Properties and Analytical Characterization

This guide provides a detailed examination of (3R)-3-aminoheptanoic acid hydrochloride, a chiral non-proteinogenic amino acid derivative. Designed for researchers, chemists, and drug development professionals, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of (3R)-3-aminoheptanoic acid hydrochloride, a chiral non-proteinogenic amino acid derivative. Designed for researchers, chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, outlines robust analytical methodologies for its characterization, and discusses essential handling and safety protocols. The insights herein are framed to explain not just the methods, but the scientific rationale underpinning them, ensuring a comprehensive understanding for its application in research and development.

Introduction and Chemical Identity

(3R)-3-aminoheptanoic acid hydrochloride is a chiral building block of interest in medicinal chemistry and organic synthesis. As a gamma-amino acid (GABA) analogue with a defined stereocenter, it presents a valuable scaffold for constructing more complex molecules with specific three-dimensional orientations. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions and biological assays compared to its freebase form.[1]

This guide focuses on the R-enantiomer, whose specific stereochemistry can be critical for achieving desired pharmacological activity or selectivity in target binding. Understanding its core properties is the foundational first step for its effective use as an intermediate or a component in a larger molecular design.

Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. These parameters are critical for everything from reaction setup and solvent selection to formulation and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessment. The core physicochemical data for (3R)-3-aminoheptanoic acid hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 865188-30-3[2]
Molecular Formula C₇H₁₆ClNO₂[2][3]
Molecular Weight 181.66 g/mol [2][3]
Chemical Structure CCCCCCC(O)=O · HCl
Appearance White to off-white powder/crystalline solid (Typical)[4]
Solubility Expected to have high solubility in water.[1]
Storage Temperature 4°C; Keep in a dry, cool, and well-ventilated place.[2][5]
SMILES CCCCCCC(=O)O.Cl[3]
InChI Key RKLUJWKWWPBXAA-BYPYZUCNSA-N (for the R-enantiomer)[4]

Synthesis and Sourcing Context

(3R)-3-aminoheptanoic acid hydrochloride is not a naturally occurring compound and is produced via chemical synthesis. Its preparation requires methods that can control stereochemistry, such as asymmetric synthesis or the chiral resolution of a racemic mixture of 3-aminoheptanoic acid. While specific, detailed synthesis routes are often proprietary, the process generally involves creating the chiral amine center at the C3 position.

For the intended audience of this guide, the compound is typically procured from specialized chemical suppliers as a research-grade material.[6] It is crucial for the end-user to assume responsibility for confirming the identity and purity of the received material, as analytical data may not always be provided by the supplier. The following section details a self-validating workflow to perform this essential verification.

Analytical Characterization Workflow

Ensuring the identity, purity, and strength of a starting material is a cornerstone of scientific integrity. A multi-step analytical approach is required to fully characterize (3R)-3-aminoheptanoic acid hydrochloride. The causality is clear: we must first confirm the molecule's structure before we can confidently quantify its purity.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Assay (Quantification) identity_start Sample Received ftir FTIR Spectroscopy (Functional Groups) identity_start->ftir nmr ¹H & ¹³C NMR (Structural Backbone) ftir->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms identity_end Identity Confirmed ms->identity_end hplc HPLC-UV/CAD (Chromatographic Purity) identity_end->hplc Proceed if Identity OK chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc->chiral_hplc purity_end Purity Assessed chiral_hplc->purity_end titration Potentiometric Titration (Assay vs. Standard) purity_end->titration Proceed if Purity OK qnmr qNMR (Assay vs. Internal Standard) titration->qnmr assay_end Material Qualified qnmr->assay_end

Fig 1. A logical workflow for the comprehensive analytical characterization of (3R)-3-aminoheptanoic acid hydrochloride.
Experimental Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The choice of a C18 reversed-phase column is logical for this molecule, which has moderate polarity. Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 205-210 nm) is necessary to detect the carboxylic acid group.

  • Objective: To separate and quantify any process-related impurities or degradation products.

  • Instrumentation: HPLC system with UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of Mobile Phase A to create a 0.5 mg/mL solution.

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The Relative Standard Deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak relative to the total area of all peaks to determine chromatographic purity.

Experimental Protocol: Assay by Potentiometric Titration

For a hydrochloride salt of an amino acid, a potentiometric titration is a classic and reliable method to determine its assay (or strength).[1] This technique quantifies the substance based on the stoichiometry of an acid-base reaction. We are titrating the hydrochloride salt and the carboxylic acid proton with a strong base.

  • Objective: To accurately quantify the amount of (3R)-3-aminoheptanoic acid hydrochloride in the material.

  • Instrumentation: Automatic titrator with a calibrated pH electrode.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation:

    • Accurately weigh approximately 80-100 mg of the compound into a clean beaker.

    • Dissolve in 50 mL of deionized water.

  • Procedure:

    • Immerse the calibrated pH electrode and the titrant dispensing tube into the sample solution.

    • Start the titration, adding the 0.1 M NaOH titrant in small, precise increments.

    • Record the pH of the solution after each addition, continuing well past the final equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve, typically by calculating the first or second derivative. Two equivalence points are expected: one for the HCl and one for the carboxylic acid.

    • Calculate the assay using the volume of NaOH consumed to reach the second equivalence point, the molarity of the NaOH, the sample weight, and the molecular weight of the compound.

Safety, Handling, and Storage

While specific safety data for the (3R)-enantiomer is not widely published, data for the analogous (3S)-3-aminoheptanoic acid hydrochloride can be used as a reliable surrogate for risk assessment.[4][7] Good laboratory practices should always be followed.

  • GHS Hazard Classification (presumed):

    • Pictogram: GHS07 (Exclamation Mark)[4]

    • Signal Word: Warning[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4][7]

    • H319: Causes serious eye irritation.[4][7]

    • H335: May cause respiratory irritation.[4][7]

  • Precautionary Measures:

    • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Recommended storage is often refrigerated (4°C) for long-term stability.[2]

    • Spill Response: Sweep up spilled solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[5]

Conclusion

(3R)-3-aminoheptanoic acid hydrochloride is a specific, chiral chemical entity with defined physical properties. While detailed application and biological activity data are not extensively available in public literature, its value as a synthetic building block is clear. For any researcher intending to use this compound, the foremost responsibility is rigorous analytical verification. The workflows and protocols detailed in this guide provide a robust framework for establishing the identity, purity, and quality of the material, ensuring the reliability and reproducibility of subsequent experimental work.

References

  • NextSDS. (n.d.). (3R)-3-aminoheptanoic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (3S)-3-aminoheptanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoheptanoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). (3S)-3-aminoheptanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007034909A1 - Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative.
  • Siddiqui, F. A., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry, 72, 127-132. Retrieved from [Link]

Sources

Exploratory

The Definitive Technical Guide to (3R)-3-Aminoheptanoic Acid Hydrochloride: Synthesis, Mechanisms, and Applications in Peptidomimetics

Executive Summary In the rapidly evolving landscape of drug development, the engineering of metabolically stable therapeutics is a paramount objective. (3R)-3-aminoheptanoic acid hydrochloride (parent free-base CAS: 1588...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of drug development, the engineering of metabolically stable therapeutics is a paramount objective. (3R)-3-aminoheptanoic acid hydrochloride (parent free-base CAS: 158849-22-0) is a highly specialized chiral β -amino acid that serves as a critical building block in the synthesis of peptidomimetics, β -peptides, and complex natural product analogs[1]. By introducing an additional methylene carbon into the peptide backbone, this aliphatic β -amino acid fundamentally alters local dihedral angles, rendering the resulting sequence highly resistant to proteolytic degradation.

This whitepaper provides an in-depth analysis of the physicochemical properties, enantioselective synthesis methodologies, and practical integration protocols for (3R)-3-aminoheptanoic acid hydrochloride in modern pharmaceutical research.

Chemical Identity and Physicochemical Profiling

Commercially and in literature, CAS number 158849-22-0 refers to the zwitterionic free base of (3R)-3-aminoheptanoic acid[2]. However, in synthetic applications, the hydrochloride salt is overwhelmingly preferred. The free base is prone to zwitterion-induced insolubility in organic solvents and can be hygroscopic. Conversion to the hydrochloride salt protonates the amine, neutralizing the carboxylate to yield a highly crystalline, stable compound that exhibits superior solubility in polar aprotic solvents (such as DMF and NMP) when neutralized in situ during peptide coupling.

Table 1: Physicochemical and Structural Profile
PropertySpecification / Data
Chemical Name (3R)-3-Aminoheptanoic acid hydrochloride
Parent CAS Number 158849-22-0 (Free Base)[3]
Molecular Formula C₇H₁₆ClNO₂ (Salt) / C₇H₁₅NO₂ (Free Base)
Molecular Weight 181.66 g/mol (Salt) / 145.20 g/mol (Free Base)[2]
Stereochemistry (R)-configuration at C3
Side Chain Butyl (-CH₂CH₂CH₂CH₃) at the β -position
Physical State White to off-white crystalline powder

Mechanistic Synthesis: The Biocatalytic Advantage

Historically, the synthesis of chiral β -amino acids relied on Arndt-Eistert homologation of α -amino acids or the use of stoichiometric chiral auxiliaries, which suffer from poor atom economy and toxic metal catalysts. Modern industrial synthesis has shifted toward chemoenzymatic biocatalysis [4].

Using an engineered ω -transaminase allows for the direct, highly enantioselective conversion of a prochiral keto-acid into the target (3R)- β -amino acid.

Biocatalysis Keto 3-Oxoheptanoic Acid (Prochiral Substrate) Enzyme ω-Transaminase + PLP (Stereoselective Biocatalyst) Keto->Enzyme Active Site Binding Amine Isopropylamine (Amine Donor) Amine->Enzyme NH2 Transfer FreeBase (3R)-3-Aminoheptanoic Acid (Free Base, CAS 158849-22-0) Enzyme->FreeBase Enantioselective Conversion (>99% ee) Target (3R)-3-Aminoheptanoic Acid HCl (Target Building Block) FreeBase->Target Salt Formation Acid Anhydrous HCl (Protonation Agent) Acid->Target Neutralization

Biocatalytic transamination pathway for synthesizing (3R)-3-aminoheptanoic acid HCl.

Protocol 1: Enantioselective Synthesis via ω -Transaminase

This protocol utilizes a self-validating chiral chromatography step to ensure stereochemical integrity before salt formation.

  • Enzymatic Conversion: Dissolve 100 mmol of 3-oxoheptanoic acid and 500 mmol of isopropylamine (amine donor) in 500 mL of phosphate buffer (pH 7.5). Add 1 mM Pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Biocatalyst Addition: Introduce the engineered (R)-selective ω -transaminase[4]. Incubate the reactor at 30°C under gentle agitation for 24-48 hours.

  • Causality Check (pH Maintenance): As the reaction progresses, the consumption of the amine donor can alter the pH. Continuous titration with 1M HCl is required to maintain the pH at 7.5, ensuring the enzyme remains in its active conformational state.

  • Self-Validation (Chiral HPLC): Extract a 100 μ L aliquot, derivatize with Marfey's reagent, and analyze via chiral HPLC. The reaction is deemed complete and successful only when the (3R) enantiomeric excess (ee) exceeds 99% and substrate conversion is >95%.

  • Isolation and Salt Formation: Acidify the aqueous layer to pH 2.0 using anhydrous HCl in dioxane. Extract the protonated product into ethyl acetate. Evaporate the solvent under reduced pressure to yield (3R)-3-aminoheptanoic acid hydrochloride as a crystalline solid.

Application in Drug Development: Engineering Protease Resistance

The primary utility of (3R)-3-aminoheptanoic acid lies in its incorporation into bioactive peptides. For example, it is a critical component in the mutasynthesis of hitachimycin analogs[1] and the chemoenzymatic synthesis of lipopeptide antifungals like mycosubtilin[5].

The Causality of Stability: Standard α -peptides are rapidly degraded by endogenous proteases (e.g., DPP-IV, trypsin) because these enzymes have evolved to recognize the specific spatial arrangement of the α -carbon backbone. The insertion of (3R)-3-aminoheptanoic acid introduces a β -carbon, which shifts the side chain and extends the backbone. This steric and conformational disruption physically prevents the peptide from fitting into the protease active site, drastically increasing the drug's pharmacokinetic half-life.

Table 2: Representative Pharmacokinetic Stability (In Vitro Serum Assay)
Peptide ArchitectureHalf-life ( t1/2​ ) in Human SerumProtease Cleavage Susceptibility
Standard α -Peptide< 2 hoursHigh (Multiple sites)
Chimeric α/β -Peptide12 - 24 hoursModerate (Restricted sites)
Fully β -Peptide (incl. 3-Aminoheptanoic acid) > 48 hours None detected

Workflow: Solid-Phase Peptide Synthesis (SPPS) Integration

To utilize the hydrochloride salt in Fmoc-based SPPS, the amine must first be protected, or the salt must be neutralized in situ during coupling. Because the butyl side chain at the β -position introduces significant steric hindrance, highly efficient coupling reagents (like HATU) are mandatory.

SPPSWorkflow Start Fmoc-(3R)-3-Aminoheptanoic Acid (Prepared from HCl Salt) Coupling Coupling Reaction (HATU, DIPEA, DMF) Start->Coupling Resin Peptide-Resin Complex (Free N-Terminus) Resin->Coupling Validation Kaiser Test (Self-Validation) Coupling->Validation Aliquot testing Success Proceed to Deprotection (Negative Kaiser) Validation->Success Complete Fail Re-couple (Positive Kaiser) Validation->Fail Incomplete Fail->Coupling

SPPS coupling workflow featuring self-validating Kaiser test for sequence integrity.

Protocol 2: Sterically Hindered SPPS Coupling

This protocol outlines the in situ neutralization and coupling of the β -amino acid to a growing peptide chain.

  • Fmoc-Protection (Pre-requisite): Convert (3R)-3-aminoheptanoic acid HCl to its Fmoc-derivative using Fmoc-OSu and Na₂CO₃ in a water/dioxane mixture. The base is strictly required to neutralize the HCl salt, liberating the nucleophilic amine for protection.

  • Resin Preparation: Swell the Wang or Rink Amide resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF). Deprotect the N-terminus of the resin-bound peptide using 20% piperidine in DMF.

  • Activation and Coupling:

    • Causality: Due to the steric bulk of the β -butyl group, standard carbodiimides (DIC) will result in low yields. Therefore, dissolve 3.0 equivalents of Fmoc-(3R)-3-aminoheptanoic acid and 2.9 equivalents of in minimal DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate activation.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Remove a few beads of the resin, wash with DCM, and apply the Kaiser test reagents (ninhydrin/phenol/KCN).

    • System Logic: A yellow/colorless result (Negative) confirms that all primary amines have been successfully acylated by the β -amino acid. A blue result (Positive) indicates incomplete coupling, triggering an automatic re-coupling cycle to prevent deletion sequences in the final peptidomimetic.

  • Cleavage: Treat the resin with a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours to cleave the protease-resistant peptide from the solid support.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3709202, 3-Aminoheptanoic acid." PubChem, [Link]. Accessed 22 March 2026.

  • Kudo, F., et al. "Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β -Amino Acid–Selective Adenylation Enzyme HitB." ACS Chemical Biology, vol. 16, no. 3, 2021, pp. 521-528. American Chemical Society, [Link].

  • Ward, J., et al. "Transaminase biocatalysts." European Patent Office, EP3008199A1, 2016.
  • Kohli, R. "Chemoenzymatic synthesis of an analogue of the potent antifungal mycosubtilin." Master's Theses and Doctoral Dissertations, Eastern Michigan University, 2010. DigitalCommons@EMU, [Link].

Sources

Foundational

(3R)-3-Aminoheptanoic Acid Hydrochloride: A Comprehensive Technical Guide to Synthesis, Biocatalysis, and Pharmacological Utility

Executive Summary (3R)-3-aminoheptanoic acid hydrochloride is a highly valuable chiral aliphatic β -amino acid. Characterized by its stereodefined 4-carbon side chain at the β -position, this compound serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-aminoheptanoic acid hydrochloride is a highly valuable chiral aliphatic β -amino acid. Characterized by its stereodefined 4-carbon side chain at the β -position, this compound serves as a critical building block in the synthesis of protease-resistant peptidomimetics ( β -peptides), acts as a structural template for novel GABAergic neuromodulators, and functions as a highly specific substrate in transaminase biocatalyst profiling.

This whitepaper synthesizes current literature to provide drug development professionals and synthetic chemists with field-proven methodologies for its enantioselective synthesis and downstream application.

Physicochemical Profiling

To ensure accurate stoichiometric calculations and assay development, the fundamental physicochemical properties of (3R)-3-aminoheptanoic acid hydrochloride are summarized below[1].

PropertyValue
Chemical Name (3R)-3-aminoheptanoic acid hydrochloride
CAS Number 865188-30-3 (Hydrochloride Salt) / 158849-22-0 (Free Acid)
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Stereochemistry (3R) Enantiomer
Structural Class Chiral Aliphatic β -Amino Acid

Mechanistic Applications in Drug Discovery

β -Peptide Foldamers and Proteolytic Stability

The incorporation of (3R)-3-aminoheptanoic acid into peptide backbones induces the formation of stable secondary structures, known as foldamers (e.g., 14-helices). The causality behind their extreme resistance to enzymatic degradation lies in the spatial geometry of the backbone: the insertion of an additional methylene group disrupts the highly specific hydrogen-bonding network and scissile bond alignment required by natural α -proteases[2]. This makes β -peptides highly attractive for developing long-acting therapeutics.

Biocatalytic Transaminase Profiling

In industrial biocatalysis, β -amino acids are used to identify and characterize novel transaminases (TAs). For instance, (3R)-3-aminoheptanoic acid demonstrates a high specific activity (75.8 nmol/min/mg) when used as an amine donor for the β -amino acid transaminase KES25161 isolated from Pseudomonas sp. strain AAC[3]. This reaction is critical for engineering enzymes capable of synthesizing complex chiral amines or degrading industrial polymers like nylon-12.

G cluster_0 Pharmacological: GABAergic Neuromodulation cluster_1 Biocatalytic: Transaminase Profiling Sub (3R)-3-aminoheptanoic acid Rec GABA Receptor Binding Sub->Rec Receptor Agonism Enz β-Amino Acid Transaminase (e.g., KES25161) Sub->Enz Amine Donor Substrate Ion Ion Channel Modulation (Cl- influx / K+ efflux) Rec->Ion Hyp Neuronal Hyperpolarization Ion->Hyp Co α-Ketoglutarate to Glutamate Enz->Co Prod C7 Semialdehyde Enz->Prod

Caption: Dual-pathway utilization of (3R)-3-aminoheptanoic acid in pharmacology and biocatalysis.

Enantioselective Synthesis: The Arndt-Eistert Homologation

The most reliable method for synthesizing stereodefined β -amino acids is the Arndt-Eistert homologation of natural or unnatural α -amino acids[4]. To achieve the (3R) configuration of 3-aminoheptanoic acid, the synthesis must begin with (2R)-2-aminohexanoic acid (D-Norleucine) .

The core mechanistic advantage of the Wolff rearrangement step in this protocol is that the migrating chiral center never detaches from the molecular framework, ensuring 100% retention of stereochemical configuration [5].

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection

  • Suspend D-Norleucine (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C.

  • Stir at room temperature for 12 hours. Acidify to pH 2-3 with 1M KHSO₄ and extract with ethyl acetate to yield Boc-D-Norleucine.

Step 2: Mixed Anhydride Formation (Critical Causality Step)

  • Dissolve Boc-D-Norleucine in anhydrous THF under an inert argon atmosphere and cool strictly to -15 °C .

  • Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq). Expert Insight: Maintaining -15 °C is critical. Higher temperatures promote the cyclization of the intermediate into an oxazolone, which rapidly racemizes the labile α -stereocenter, destroying the enantiomeric excess of the final product.

Step 3: Diazoketone Synthesis

  • Filter the precipitated NMM-hydrochloride salt rapidly.

  • Add the filtrate dropwise to an ethereal solution of diazomethane (CH₂N₂, 3.0 eq) at 0 °C.

  • Stir for 3 hours. Self-Validation: Monitor via IR spectroscopy. The appearance of a strong diazo stretching band at ~2100 cm⁻¹ confirms successful diazoketone formation.

Step 4: Wolff Rearrangement

  • Concentrate the diazoketone and redissolve in anhydrous methanol.

  • Add a catalytic amount of silver benzoate (AgBz) dissolved in triethylamine. (Note: Modern scalable alternatives utilize continuous-flow photochemical reactors at 365 nm to induce the rearrangement safely without heavy metals[5]).

  • The extrusion of N₂ gas drives the formation of the ketene intermediate, which is immediately trapped by methanol to form the (3R)-3-aminoheptanoic acid methyl ester.

Step 5: Deprotection and Hydrolysis

  • Reflux the intermediate in 6M HCl for 4 hours to simultaneously hydrolyze the methyl ester and cleave the Boc protecting group.

  • Lyophilize the aqueous layer to yield pure (3R)-3-aminoheptanoic acid hydrochloride as a white solid.

G A D-Norleucine ((2R)-2-aminohexanoic acid) B Boc Protection (Boc2O, Base) A->B C Mixed Anhydride Formation (Isobutyl chloroformate, NMM, -15°C) B->C D Diazoketone Synthesis (CH2N2, Et2O) C->D E Wolff Rearrangement (AgBz, MeOH or Photoflow) D->E F (3R)-3-aminoheptanoic acid methyl ester E->F G Hydrolysis & Deprotection (6M HCl, Reflux) F->G H (3R)-3-aminoheptanoic acid hydrochloride G->H

Caption: Enantioselective synthesis of (3R)-3-aminoheptanoic acid via Arndt-Eistert homologation.

Self-Validating Transaminase Assay Protocol

To utilize (3R)-3-aminoheptanoic acid hydrochloride in biocatalytic screening, a coupled UV-spectrophotometric assay is employed[3].

  • Reaction Matrix: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM (3R)-3-aminoheptanoic acid, and 10 mM α -ketoglutarate.

  • Coupling System: Add excess glutamate dehydrogenase (GDH) and 1 mM NAD⁺.

  • Initiation & Validation: Introduce the purified transaminase. The transamination of the β -amino acid yields glutamate. GDH immediately oxidizes this glutamate, reducing NAD⁺ to NADH.

  • Data Acquisition: Track the hyperchromic shift at 340 nm . This system is self-validating because the stoichiometric formation of NADH directly and exclusively correlates to the initial transamination event, eliminating false positives from background hydrolysis.

References

  • Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α -Amino Acid Homologation in a Flow Reactor Cascade Source: ACS Publications URL:[Link]

  • Peptides Containing β -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Identification of novel transaminases from a 12-aminododecanoic acid-metabolizing Pseudomonas strain Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Postulated Mechanism of Action of (3R)-3-aminoheptanoic acid hydrochloride as a Toll-like Receptor 4 Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract (3R)-3-aminoheptanoic acid hydrochloride is a small molecule whose specific biological mechanism of action has not been empirically determined in p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-aminoheptanoic acid hydrochloride is a small molecule whose specific biological mechanism of action has not been empirically determined in published literature. This technical guide synthesizes the known pharmacology of Toll-like Receptor 4 (TLR4) and the structure-activity relationships of its small-molecule inhibitors to propose a scientifically-grounded, hypothetical mechanism of action for (3R)-3-aminoheptanoic acid hydrochloride as a TLR4 antagonist. We will delve into the intricacies of TLR4 signaling, a critical pathway in the innate immune response, and explore how the structural features of (3R)-3-aminoheptanoic acid hydrochloride could potentially interfere with this cascade. This guide further outlines a comprehensive suite of in vitro and in vivo experimental protocols to rigorously test this hypothesis, providing a roadmap for future research into this and similar molecules.

Introduction: The Rationale for Investigating (3R)-3-aminoheptanoic acid hydrochloride as a TLR4 Antagonist

The innate immune system serves as the body's first line of defense against invading pathogens and tissue damage.[1] A key sentinel of this system is Toll-like Receptor 4 (TLR4), a pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[1][2] While acute TLR4 activation is crucial for host defense, its chronic or excessive activation is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, and neuroinflammatory conditions.[2][3] Consequently, the development of small-molecule TLR4 antagonists is an area of intense therapeutic interest.[3]

(3R)-3-aminoheptanoic acid hydrochloride is a chiral amino acid derivative. While no direct studies on its biological activity are currently available, its structure, featuring a heptanoic acid backbone and a primary amine, bears resemblance to scaffolds found in other known modulators of immune responses. This structural analogy provides a compelling, albeit hypothetical, basis for investigating its potential as a TLR4 antagonist. This guide will, therefore, explore this postulated mechanism of action in detail.

The Toll-like Receptor 4 (TLR4) Signaling Pathway: A Primer

Understanding the potential mechanism of action of (3R)-3-aminoheptanoic acid hydrochloride necessitates a firm grasp of the TLR4 signaling cascade. TLR4 activation is a multi-step process involving several key proteins:

  • Lipopolysaccharide (LPS) Recognition: In the canonical pathway, LPS is initially bound by LPS-binding protein (LBP) in the serum.

  • Transfer to CD14: LBP facilitates the transfer of LPS to CD14, a glycosylphosphatidylinositol-anchored protein on the surface of myeloid cells.[4]

  • Activation of the TLR4/MD-2 Complex: CD14 presents LPS to the myeloid differentiation factor 2 (MD-2)/TLR4 receptor complex.[4] The binding of LPS to the hydrophobic pocket of MD-2 induces a conformational change in TLR4, leading to its dimerization and the initiation of downstream signaling.[4]

Upon dimerization, TLR4 recruits intracellular adaptor proteins, triggering two distinct signaling pathways:

  • MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor proteins TIRAP (TIR domain-containing adapter protein) and MyD88 (myeloid differentiation primary response 88). This leads to the activation of IRAKs (interleukin-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6), ultimately resulting in the activation of the transcription factors NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1).[5] These transcription factors drive the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

  • TRIF-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor proteins TRAM (TRIF-related adaptor molecule) and TRIF (TIR-domain-containing adapter-inducing interferon-β). This cascade leads to the activation of the transcription factor IRF3 (interferon regulatory factor 3), which induces the production of type I interferons.[5]

The dual nature of TLR4 signaling allows for a tailored immune response to different stimuli.

Postulated Mechanism of Action of (3R)-3-aminoheptanoic acid hydrochloride

Based on the structural characteristics of (3R)-3-aminoheptanoic acid hydrochloride and the known mechanisms of other small-molecule TLR4 antagonists, we propose a hypothetical mechanism centered on the disruption of the TLR4/MD-2 complex.

Structural Analysis and Comparison

(3R)-3-aminoheptanoic acid hydrochloride possesses several key features that could contribute to its putative TLR4 antagonistic activity:

  • Amphipathic Nature: The molecule has a hydrophobic heptyl chain and a hydrophilic amino acid headgroup. This amphipathic character is a common feature of molecules that interact with the lipid-binding pocket of MD-2.

  • Chirality: The (3R) stereochemistry at the 3-position could be crucial for a specific and high-affinity interaction with its target.

  • Primary Amine and Carboxylic Acid: These functional groups are capable of forming hydrogen bonds and ionic interactions with amino acid residues within a protein binding pocket.

While structurally simpler than complex lipid A-like antagonists such as Eritoran, the fundamental amphipathic nature of (3R)-3-aminoheptanoic acid hydrochloride suggests a potential for competitive binding to the MD-2 pocket, thereby preventing the binding of LPS.

Proposed Interaction with the TLR4/MD-2 Complex

We hypothesize that (3R)-3-aminoheptanoic acid hydrochloride acts as a competitive antagonist of LPS for binding to MD-2. The hydrophobic heptyl tail could insert into the hydrophobic cavity of MD-2, while the amino and carboxyl groups could form electrostatic and hydrogen bond interactions with polar residues at the rim of the pocket. By occupying this binding site, the molecule would prevent the conformational changes in the TLR4/MD-2 complex necessary for dimerization and downstream signaling.

TLR4_Antagonism cluster_activation TLR4 Activation cluster_antagonism Hypothetical Antagonism LPS LPS MD2_TLR4 TLR4/MD-2 Complex LPS->MD2_TLR4 Binds to MD-2 Dimerization Dimerization & Signaling MD2_TLR4->Dimerization Compound (3R)-3-aminoheptanoic acid hydrochloride MD2_TLR4_inactive TLR4/MD-2 Complex Compound->MD2_TLR4_inactive Competitively binds to MD-2 No_Signaling No Dimerization No Signaling MD2_TLR4_inactive->No_Signaling

Caption: Hypothetical competitive antagonism of TLR4 by (3R)-3-aminoheptanoic acid hydrochloride.

Experimental Protocols for Hypothesis Validation

To transition from a postulated to an evidence-based mechanism of action, a systematic experimental approach is required. The following protocols are designed to rigorously test the hypothesis that (3R)-3-aminoheptanoic acid hydrochloride is a TLR4 antagonist.

In Vitro Assays
  • Objective: To determine if (3R)-3-aminoheptanoic acid hydrochloride can inhibit LPS-induced TLR4 signaling in a cellular context.

  • Methodology:

    • Culture HEK-Blue™ TLR4 cells, which are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

    • Pre-incubate the cells with varying concentrations of (3R)-3-aminoheptanoic acid hydrochloride for 1 hour.

    • Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL).

    • Incubate for 24 hours.

    • Measure SEAP activity in the supernatant using a spectrophotometer.

  • Expected Outcome: A dose-dependent decrease in SEAP activity in the presence of (3R)-3-aminoheptanoic acid hydrochloride would indicate inhibition of the TLR4 signaling pathway.

  • Objective: To assess the effect of (3R)-3-aminoheptanoic acid hydrochloride on the production of pro-inflammatory cytokines in primary immune cells.

  • Methodology:

    • Isolate primary murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with a range of concentrations of (3R)-3-aminoheptanoic acid hydrochloride for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

    • After 6-24 hours, collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

  • Expected Outcome: A dose-dependent reduction in the secretion of these pro-inflammatory cytokines would support an anti-inflammatory, TLR4-antagonistic effect.

  • Objective: To investigate the impact of (3R)-3-aminoheptanoic acid hydrochloride on the phosphorylation of key proteins in the TLR4 signaling pathway.

  • Methodology:

    • Culture RAW 264.7 macrophage-like cells.

    • Pre-treat the cells with (3R)-3-aminoheptanoic acid hydrochloride for 1 hour.

    • Stimulate with LPS for a short duration (e.g., 15-30 minutes).

    • Lyse the cells and perform Western blot analysis using antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, and p38 MAPK.

  • Expected Outcome: Inhibition of LPS-induced phosphorylation of these signaling proteins would provide evidence that the compound acts upstream in the TLR4 pathway.

Biophysical and Biochemical Assays
  • Objective: To determine if (3R)-3-aminoheptanoic acid hydrochloride directly binds to MD-2 and to quantify the binding affinity.

  • Methodology:

    • Immobilize recombinant human MD-2 on an SPR sensor chip.

    • Flow different concentrations of (3R)-3-aminoheptanoic acid hydrochloride over the chip surface.

    • Measure the change in the refractive index to determine binding kinetics (association and dissociation rates) and calculate the equilibrium dissociation constant (KD).

  • Expected Outcome: A concentration-dependent binding response would confirm a direct interaction between the compound and MD-2.

  • Objective: To determine if (3R)-3-aminoheptanoic acid hydrochloride competes with LPS for binding to MD-2.

  • Methodology:

    • Use a fluorescently labeled LPS analog.

    • In a cell-free system, incubate recombinant MD-2 with the fluorescently labeled LPS in the presence of increasing concentrations of (3R)-3-aminoheptanoic acid hydrochloride.

    • Measure the fluorescence polarization or use another suitable method to quantify the displacement of the labeled LPS.

  • Expected Outcome: A dose-dependent decrease in the signal from the fluorescently labeled LPS would indicate competitive binding.

In Vivo Models
  • Objective: To evaluate the protective effect of (3R)-3-aminoheptanoic acid hydrochloride in a model of systemic inflammation.

  • Methodology:

    • Administer (3R)-3-aminoheptanoic acid hydrochloride (e.g., via intraperitoneal injection) to mice at various doses.

    • After a pre-treatment period, challenge the mice with a lethal or sub-lethal dose of LPS.

    • Monitor survival rates over 48-72 hours.

    • In a separate cohort, collect blood at various time points after LPS challenge to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6).

  • Expected Outcome: Increased survival and reduced systemic cytokine levels in the treated group compared to the vehicle control would demonstrate in vivo efficacy.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_biophysical Biophysical & Biochemical Validation cluster_invivo In Vivo Validation Hypothesis Hypothesis: (3R)-3-aminoheptanoic acid HCl is a TLR4 antagonist HEK_Blue HEK-Blue™ TLR4 Reporter Assay Hypothesis->HEK_Blue Cytokine Cytokine Production (Primary Macrophages) HEK_Blue->Cytokine Western Western Blot (Signaling Pathway) Cytokine->Western SPR Surface Plasmon Resonance (Direct Binding to MD-2) Western->SPR Competitive Competitive Binding Assay (vs. LPS) SPR->Competitive Endotoxemia LPS-Induced Endotoxemia Model Competitive->Endotoxemia

Caption: A structured workflow for the experimental validation of the proposed mechanism of action.

Data Presentation and Interpretation

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.

Table 1: In Vitro TLR4 Antagonistic Activity

AssayCell TypeEndpointIC50 (µM)
HEK-Blue™ TLR4 ReporterHEK-Blue™ TLR4SEAP Activity
Cytokine Production (TNF-α)Murine BMDMsTNF-α Secretion
Cytokine Production (IL-6)Murine BMDMsIL-6 Secretion

Table 2: Biophysical Interaction with MD-2

AssayParameterValue
Surface Plasmon Resonance (SPR)KD (µM)
Competitive Binding AssayKi (µM)

Table 3: In Vivo Efficacy in Endotoxemia Model

Treatment GroupSurvival Rate (%)Serum TNF-α (pg/mL) at 2h
Vehicle + LPS
Compound (low dose) + LPS
Compound (high dose) + LPS

Conclusion and Future Directions

This technical guide has presented a detailed, albeit hypothetical, mechanism of action for (3R)-3-aminoheptanoic acid hydrochloride as a Toll-like Receptor 4 antagonist. By drawing parallels with the known pharmacology of small-molecule TLR4 inhibitors, we have proposed a scientifically plausible framework for its potential anti-inflammatory effects. The comprehensive experimental plan outlined herein provides a clear path for researchers to rigorously test this hypothesis.

Should this postulated mechanism be validated, (3R)-3-aminoheptanoic acid hydrochloride could represent a novel scaffold for the development of therapeutics for a wide range of inflammatory and autoimmune diseases. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this and related molecules. The exploration of such novel chemical entities is essential for expanding our arsenal of therapies targeting the critical TLR4 signaling pathway.

References

  • Vertex AI Search. (2024, June 21). What are TLR4 antagonists and how do they work?
  • ResearchGate. (2024, January 5).
  • PubMed. (2024, March 1).
  • Frontiers in Immunology. (2021).
  • Portland Press. (2010, September 24).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (3R)-3-aminoheptanoic acid hydrochloride

Abstract (3R)-3-aminoheptanoic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its β-amino acid structure is a key component in various pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3R)-3-aminoheptanoic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its β-amino acid structure is a key component in various pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure (3R)-3-aminoheptanoic acid hydrochloride. The discussion encompasses asymmetric synthesis strategies, including catalytic conjugate addition and the use of chiral auxiliaries, as well as classical chiral resolution of a racemic mixture. Each methodology is critically evaluated, with detailed experimental protocols and an exploration of the underlying chemical principles. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important chiral intermediate.

Introduction: The Significance of Chiral β-Amino Acids

β-amino acids are crucial constituents of a wide array of natural products and synthetic pharmaceuticals.[1] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational properties to peptides and small molecules, often leading to enhanced metabolic stability and novel biological activities. (3R)-3-aminoheptanoic acid, with its defined stereochemistry at the C3 position, is a valuable chiral synthon. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.

The stereoselective synthesis of β-amino acids remains a challenging yet critical area of organic chemistry.[1] The methodologies to achieve high enantiopurity can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution. This guide will delve into practical and scalable methods within these categories for the preparation of (3R)-3-aminoheptanoic acid hydrochloride.

Asymmetric Synthesis Pathways

Asymmetric synthesis aims to directly generate the desired enantiomer, (3R)-3-aminoheptanoic acid, in high enantiomeric excess (e.e.), thus avoiding the loss of 50% of the material inherent in classical resolution methods.

Catalytic Asymmetric Conjugate Addition

One of the most powerful and atom-economical methods for the synthesis of chiral β-amino acids is the catalytic asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of (3R)-3-aminoheptanoic acid, this would involve the addition of an ammonia equivalent to a heptenoic acid derivative.

Conceptual Workflow:

cluster_0 Catalytic Asymmetric Conjugate Addition Start Heptenoic Acid Derivative Intermediate Chiral Enolate Intermediate Start->Intermediate Conjugate Addition Reagent Ammonia Equivalent (e.g., Benzylamine) Reagent->Intermediate Catalyst Chiral Catalyst (e.g., Chiral Phosphine-Metal Complex) Catalyst->Intermediate Product (3R)-N-Protected-3-aminoheptanoic Acid Intermediate->Product Protonation Deprotection Deprotection Product->Deprotection Final_Product (3R)-3-aminoheptanoic Acid Deprotection->Final_Product

Figure 1: Conceptual workflow for catalytic asymmetric conjugate addition.

Causality Behind Experimental Choices:

The choice of the nitrogen nucleophile, chiral catalyst, and reaction conditions is critical for achieving high yield and enantioselectivity. A common approach is the use of a protected amine, such as benzylamine or a carbamate, as the nucleophile. The chiral catalyst, often a complex of a transition metal (like rhodium or copper) with a chiral ligand (such as a chiral bisphosphine), creates a chiral environment that directs the nucleophilic attack to one face of the double bond, leading to the preferential formation of one enantiomer.

Experimental Protocol (Representative):

This protocol is adapted from established methods for the asymmetric conjugate addition to α,β-unsaturated esters.

Step 1: Asymmetric Conjugate Addition

  • To a solution of ethyl (E)-hept-2-enoate (1.0 eq) in a suitable solvent (e.g., toluene) under an inert atmosphere, add the chiral catalyst (e.g., a pre-formed complex of Cu(OAc)₂ and a chiral phosphine ligand, 1-5 mol%).

  • Add the nitrogen nucleophile (e.g., benzylamine, 1.2 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, quench the reaction and work up by washing with aqueous solutions to remove the catalyst and excess nucleophile.

  • Purify the crude product, ethyl (3R)-3-(benzylamino)heptanoate, by column chromatography.

Step 2: Deprotection

  • Dissolve the purified ethyl (3R)-3-(benzylamino)heptanoate in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., Pd/C, 10 mol%) and subject the mixture to an atmosphere of hydrogen (hydrogenolysis).

  • After the reaction is complete, filter off the catalyst and concentrate the solvent to yield ethyl (3R)-3-aminoheptanoate.

Step 3: Hydrolysis

  • Treat the resulting amino ester with an aqueous base (e.g., LiOH or NaOH) in a mixture of THF and water to hydrolyze the ester.

  • Acidify the reaction mixture to a pH of approximately 7 to obtain (3R)-3-aminoheptanoic acid.

Data Summary:

ParameterTypical Value
Enantiomeric Excess (e.e.)>90%
Overall Yield60-80%
Key ReagentsEthyl (E)-hept-2-enoate, Chiral Ligand-Metal Complex, Benzylamine
Chiral Auxiliary-Mediated Synthesis

This approach involves covalently attaching a chiral auxiliary to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.

Conceptual Workflow:

cluster_1 Chiral Auxiliary-Mediated Synthesis Auxiliary Chiral Auxiliary (e.g., Evans Auxiliary) Acylation Acylation Auxiliary->Acylation Acid Heptanoic Acid Acid->Acylation Intermediate1 N-Acyl Chiral Auxiliary Acylation->Intermediate1 Enolate Enolate Formation Intermediate1->Enolate Intermediate2 Aminated Product Enolate->Intermediate2 Reaction with Electrophile Electrophile Electrophilic Amination Reagent Electrophile->Intermediate2 Cleavage Auxiliary Cleavage Intermediate2->Cleavage Final_Product (3R)-3-aminoheptanoic Acid Cleavage->Final_Product

Figure 2: Conceptual workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol (Representative - Evans Auxiliary):

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base (e.g., n-butyllithium) dropwise.

  • After stirring, add heptanoyl chloride (1.1 eq) and allow the reaction to warm to room temperature.

  • Work up the reaction to isolate the N-heptanoyl oxazolidinone.

Step 2: Diastereoselective Amination

  • Cool a solution of the N-heptanoyl oxazolidinone in THF to -78 °C and add a base (e.g., sodium bis(trimethylsilyl)amide) to form the sodium enolate.

  • Add an electrophilic aminating reagent (e.g., trisyl azide).

  • Quench the reaction with glacial acetic acid.

  • The resulting azide can be reduced to the amine (e.g., by hydrogenation).

Step 3: Cleavage of the Chiral Auxiliary

  • Cleave the chiral auxiliary from the aminated product using, for example, lithium hydroxide in a mixture of THF and water.

  • The chiral auxiliary can often be recovered and reused.

  • Isolate the desired (3R)-3-aminoheptanoic acid after an appropriate workup and purification.

Data Summary:

ParameterTypical Value
Diastereomeric Excess (d.e.)>95%
Overall Yield50-70%
Key ReagentsChiral Oxazolidinone, Heptanoyl Chloride, Electrophilic Aminating Reagent

Chiral Resolution of Racemic 3-Aminoheptanoic Acid

Chiral resolution is a classical and often highly effective method for separating a racemic mixture into its individual enantiomers.[2] This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.[2]

Conceptual Workflow:

cluster_2 Chiral Resolution Racemate Racemic 3-Aminoheptanoic Acid Salt_Formation Diastereomeric Salt Formation Racemate->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Resolving_Agent->Salt_Formation Salts Mixture of Diastereomeric Salts Salt_Formation->Salts Crystallization Fractional Crystallization Salts->Crystallization Separated_Salt Insoluble Diastereomeric Salt Crystallization->Separated_Salt Liberation Liberation of Amine Separated_Salt->Liberation Final_Product (3R)-3-aminoheptanoic Acid Liberation->Final_Product

Figure 3: Conceptual workflow for chiral resolution.

Experimental Protocol (Representative):

Step 1: Synthesis of Racemic 3-Aminoheptanoic Acid

A variety of standard organic synthesis methods can be used to prepare racemic 3-aminoheptanoic acid. A common route is the reduction of 3-aminohept-2-enoic acid or the corresponding nitrile.

Step 2: Diastereomeric Salt Formation and Resolution

  • Dissolve racemic 3-aminoheptanoic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Add a solution of a chiral resolving agent (e.g., (R)-mandelic acid or tartaric acid, 0.5-1.0 eq) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the precipitated diastereomeric salt by filtration. This salt will be enriched in one diastereomer.

  • The enantiomeric purity of the amine in the salt can be checked by converting a small sample back to the free amine and analyzing it by chiral HPLC.

  • Recrystallize the salt as necessary to achieve the desired diastereomeric purity.

Step 3: Liberation of the Free Amine

  • Suspend the diastereomerically pure salt in water and add a base (e.g., NaOH or NaHCO₃) to neutralize the resolving acid and liberate the free amine.

  • The free (3R)-3-aminoheptanoic acid can then be isolated by extraction or crystallization.

Data Summary:

ParameterTypical Value
Enantiomeric Excess (e.e.)>99% (after recrystallization)
Yield of Desired Enantiomer<50% (theoretical maximum)
Key ReagentsRacemic 3-Aminoheptanoic Acid, Chiral Resolving Agent

Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base of (3R)-3-aminoheptanoic acid into its hydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolve the purified (3R)-3-aminoheptanoic acid in a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (3R)-3-aminoheptanoic acid hydrochloride as a stable, crystalline solid.

Conclusion

The synthesis of enantiomerically pure (3R)-3-aminoheptanoic acid hydrochloride can be effectively achieved through several distinct pathways. Asymmetric synthesis, particularly through catalytic conjugate addition, offers an elegant and efficient route with high potential for scalability and atom economy. Chiral auxiliary-based methods provide excellent stereocontrol but involve additional protection and deprotection steps. Chiral resolution, while a more traditional approach with a theoretical yield limitation of 50%, remains a robust and reliable method, especially when an efficient racemization of the undesired enantiomer can be implemented. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available laboratory infrastructure. The final conversion to the hydrochloride salt is a standard and high-yielding procedure that enhances the compound's handling and formulation properties.

References

  • Chong, Q., Zhang, S., Cheng, F., Wang, J., Hong, X., & Meng, F. (2018). N-Heterocyclic Carbene-Cu-Catalyzed Enantioselective Allenyl Conjugate Addition. Organic Letters, 20(21), 6896–6900. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. [Link]

  • Kündig, E. P., & Gesmundo, N. J. (2016). Conjugate addition–enantioselective protonation reactions. Beilstein Journal of Organic Chemistry, 12, 1233–1255. [Link]

  • Oba, M., & Nishiyama, K. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 8, 1037–1058. [Link]

  • Chiral resolution. (2023). In Wikipedia. [Link]

  • Stadler, D. A., & Shafa, Z. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 137(1), 241–247. [Link]

Sources

Exploratory

Enantioselective Synthesis and Theoretical Yield Calculation of (3R)-3-Aminoheptanoic Acid Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Mechanistic Rationale (3R)-3-Aminoheptanoic acid is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Mechanistic Rationale

(3R)-3-Aminoheptanoic acid is a critical chiral β -amino acid building block. β -amino acids are highly valued in drug development due to their ability to impart proteolytic stability to peptidomimetics and their utility as precursors for complex macrolactams. Recent mutasynthesis studies have demonstrated the utility of 3-aminoheptanoic acid analogs in the engineered biosynthesis of hitachimycin derivatives, highlighting the necessity for enantiomerically pure starting materials[1].

As a Senior Application Scientist, I approach the synthesis of (3R)-3-aminoheptanoic acid hydrochloride (CAS: 865188-30-3)[2] not merely as a sequence of chemical transformations, but as a carefully orchestrated system of stereocontrol and mass balance. While various methods exist for β -amino acid synthesis—such as asymmetric acyl halide-aldehyde cyclocondensation[3] or multi-step homologations from chiral amino alcohols[4]—the most robust and scalable approach for this specific aliphatic chain utilizes Ellman’s chiral sulfinamide chemistry .

This guide details the stereoselective synthesis, the self-validating experimental protocols, and the rigorous mathematical framework required to calculate the theoretical yield of the final hydrochloride salt.

Synthetic Pathway & Stereochemical Control

To achieve the (3R) absolute configuration with high enantiomeric excess (ee), the synthesis relies on the condensation of pentanal with (R)-tert-butanesulfinamide. The resulting chiral imine undergoes a diastereoselective Reformatsky-type addition.

Causality in Reagent Selection
  • Titanium(IV) Ethoxide ( Ti(OEt)4​ ): Acts dually as a Lewis acid to activate the aldehyde and as a water scavenger to drive the equilibrium of the imine condensation to completion.

  • Zinc Enolate (Reformatsky Reaction): Zinc enolates derived from ethyl bromoacetate are less basic than their lithium counterparts. This prevents the destructive deprotonation of the acidic α -protons of the aliphatic imine, favoring nucleophilic addition. The bulky (R)-tert-butanesulfinyl group sterically blocks one face of the imine, directing the enolate attack to establish the (3R) stereocenter.

  • Refluxing 6M HCl: A single-step global deprotection. It simultaneously hydrolyzes the ethyl ester to the carboxylic acid and cleaves the acid-labile sulfinamide N-S bond, yielding the target compound directly as the hydrochloride salt.

SynthesisWorkflow N1 Pentanal + (R)-t-Butanesulfinamide N2 Ti(OEt)4, THF, rt (Condensation) N1->N2 N3 (R)-N-Pentylidene-t-butanesulfinamide N2->N3 N4 Zn, Ethyl bromoacetate, THF (Reformatsky Addition) N3->N4 N5 Ethyl (3R)-3-((R)-t-butylsulfinamido)heptanoate N4->N5 N6 6M HCl (aq), Reflux (Global Deprotection) N5->N6 N7 (3R)-3-Aminoheptanoic Acid Hydrochloride N6->N7

Synthetic workflow for (3R)-3-aminoheptanoic acid HCl.

Theoretical Yield Calculation Framework

Theoretical yield is the maximum possible mass of a product generated in a chemical reaction, assuming 100% conversion of the limiting reagent and no physical losses.

Stoichiometric Parameters

To calculate the yield for the final global deprotection step, we must establish the exact molar masses of the intermediate and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Role in Final Step
Ethyl (3R)-3-((R)-t-butylsulfinamido)heptanoate C13​H27​NO3​S 277.43Limiting Reagent
Hydrochloric Acid (6M) HCl 36.46Excess Reagent / Catalyst
Water H2​O 18.02Reactant (Hydrolysis)
(3R)-3-Aminoheptanoic Acid HCl C7​H16​ClNO2​ 181.66 Target Product
Ethanol C2​H6​O 46.07Byproduct
tert-Butylsulfinic acid (degrades) C4​H10​O2​S 122.19Byproduct
The Mathematical Model

The reaction stoichiometry between the protected ester and the final amino acid hydrochloride is 1:1 .

Equation 1: Moles of Limiting Reagent ( nLR​ ) nLR​=Molar Mass of Precursor (g/mol)Mass of Precursor (g)​

Equation 2: Theoretical Yield ( Ytheo​ ) Ytheo​=nLR​×Molar Mass of Product (g/mol)

Example Calculation: If a chemist subjects 5.00 g of Ethyl (3R)-3-((R)-t-butylsulfinamido)heptanoate to hydrolysis:

  • nLR​=5.00 g/277.43 g/mol=0.01802 mol (18.02 mmol)

  • Ytheo​=0.01802 mol×181.66 g/mol=3.274 g

YieldLogic M1 Mass of Precursor Ester (e.g., 5.00 g) M2 Divide by 277.43 g/mol M1->M2 M3 Moles of Precursor (0.01802 mol) M2->M3 M4 1:1 Stoichiometric Conversion M3->M4 M5 Theoretical Moles of Product (0.01802 mol) M4->M5 M6 Multiply by 181.66 g/mol M5->M6 M7 Theoretical Yield (3.274 g) M6->M7

Logical framework for theoretical yield calculation.

Experimental Protocol: Global Deprotection & Isolation

This protocol outlines the final transformation: converting the protected intermediate to the target (3R)-3-aminoheptanoic acid hydrochloride. A self-validating approach is embedded within the steps to ensure structural integrity and yield accuracy.

Reagents and Equipment
  • Ethyl (3R)-3-((R)-t-butylsulfinamido)heptanoate (Purity >98%, de >95%)

  • 6M Aqueous Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate (for byproduct extraction)

  • Round-bottom flask equipped with a reflux condenser

  • Rotary evaporator and lyophilizer

Step-by-Step Methodology

Step 1: Reaction Setup

  • Transfer 5.00 g (18.02 mmol) of Ethyl (3R)-3-((R)-t-butylsulfinamido)heptanoate into a 100 mL round-bottom flask.

  • Add 30 mL of 6M aqueous HCl. Causality Note: A large excess of HCl is required to drive the hydrolysis of the ester and ensure complete protonation of the resulting amine, preventing the formation of the zwitterion which is harder to isolate.

Step 2: Reflux and Monitoring

  • Attach a reflux condenser and heat the mixture to 100°C (reflux) under continuous magnetic stirring for 12-16 hours.

  • Self-Validation: Monitor the reaction via TLC (eluent: Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.5 ) should completely disappear. The highly polar amino acid hydrochloride will remain at the baseline.

Step 3: Workup and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the aqueous mixture to a separatory funnel. Wash the aqueous layer with diethyl ether ( 3×20 mL ).

  • Causality Note: This washing step is critical. It removes the cleaved tert-butylsulfinyl byproducts, liberated ethanol, and any unreacted starting material, leaving the highly water-soluble hydrochloride salt of the product in the aqueous phase.

Step 4: Isolation

  • Transfer the washed aqueous layer to a round-bottom flask and concentrate in vacuo using a rotary evaporator (water bath at 45°C) to remove water and excess HCl gas.

  • Co-evaporate with toluene ( 2×10 mL ) to azeotropically remove residual trace water.

  • Lyophilize the resulting solid overnight to obtain (3R)-3-aminoheptanoic acid hydrochloride as a white to off-white crystalline powder.

Step 5: Analytical Validation

  • Yield Calculation: Weigh the isolated solid. If the actual mass is 3.10 g, the Percent Yield = (3.10 g/3.274 g)×100=94.7% .

  • Chiral Purity: Confirm enantiomeric excess (ee) via Chiral HPLC against a racemic standard.

  • Structural Confirmation: 1H NMR ( D2​O ) should show the absence of the tert-butyl singlet ( ≈1.2 ppm ) and the ethyl ester signals, confirming complete deprotection.

Factors Influencing Actual Yield vs. Theoretical Yield

In practice, the actual yield rarely reaches 100%. For this specific transformation, deviations from the theoretical yield are typically governed by:

FactorMechanistic ImpactMitigation Strategy
Incomplete Hydrolysis Steric hindrance around the β -position can slow ester hydrolysis.Ensure prolonged reflux (16h) and maintain a high concentration of HCl (6M).
Product Loss in Workup Slight solubility of the target HCl salt in the organic wash phase.Use strictly non-polar solvents (diethyl ether or hexanes) for washing; avoid EtOAc if possible.
Hygroscopicity The HCl salt readily absorbs atmospheric moisture, artificially inflating the apparent mass.Rigorous drying via azeotropic distillation with toluene followed by high-vacuum lyophilization.

References

  • AccelaChem. 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde & (3R)-3-aminoheptanoic acid hydrochloride (CAS: 865188-30-3) Catalog. Available at: [Link][2]

  • Kudo, F., et al. (2021). Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β -Amino Acid–Selective Adenylation Enzyme HitB. ACS Chemical Biology. Available at:[Link][1]

  • Nelson, S. G., et al. (2000). Enantioselective beta-Amino Acid Synthesis Based on Catalyzed Asymmetric Acyl Halide - Aldehyde Cyclocondensation Reactions. Angewandte Chemie International Edition. Available at:[Link][3]

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Foundational

An In-depth Technical Guide to 3-Aminoheptanoic Acids: Discovery, History, and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-aminoheptanoic acids, a class of non-proteinogenic β-amino acids. The document delves i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminoheptanoic acids, a class of non-proteinogenic β-amino acids. The document delves into the historical context of their discovery, rooted in the broader exploration of β-amino acid synthesis, and charts the evolution of synthetic methodologies from classical approaches to modern stereoselective techniques. While specific blockbuster drugs featuring a 3-aminoheptanoic acid core remain to be prominent, this guide explores its potential applications in medicinal chemistry, drawing upon the established roles of β-amino acids in drug design to enhance pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key synthetic transformations and visualizations of reaction pathways are provided to serve as a practical resource for researchers in the field.

Introduction: The Significance of β-Amino Acids

In the vast landscape of chemical biology and drug discovery, amino acids represent fundamental building blocks of life. Beyond the 20 proteinogenic α-amino acids, a diverse world of non-natural amino acids offers unique structural and functional properties that can be harnessed for therapeutic advantage. Among these, β-amino acids, characterized by the placement of the amino group on the second carbon from the carboxyl group, have garnered significant attention.[1][2][3]

The incorporation of β-amino acids into peptides and small molecules can confer remarkable properties, including enhanced metabolic stability against proteolytic degradation, the ability to form unique secondary structures, and novel pharmacological activities.[1][4] This guide focuses specifically on 3-aminoheptanoic acid, a chiral β-amino acid with a seven-carbon backbone, exploring its scientific journey from discovery to its potential as a scaffold in modern drug development.

The Historical Lens: Discovery and Early Synthesis

The precise first synthesis of 3-aminoheptanoic acid is not prominently documented in readily available historical records. However, its discovery is intrinsically linked to the development of general methods for β-amino acid synthesis in the early to mid-20th century. One of the most significant early methods for the preparation of β-amino acids from aliphatic aldehydes is the Rodionov reaction .

The Rodionov Reaction: A Cornerstone in β-Amino Acid Synthesis

First reported by Russian chemist V. M. Rodionov, this one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonium salt) in an alcoholic solvent.[5][6] This method provided a straightforward and accessible route to a variety of β-amino acids, including those with simple alkyl side chains.

The likely first synthesis of 3-aminoheptanoic acid would have been achieved through the application of the Rodionov reaction to pentanal (valeraldehyde).

Reaction Scheme:

Rodionov_Reaction Pentanal Pentanal Reaction_Center + Pentanal->Reaction_Center MalonicAcid Malonic Acid MalonicAcid->Reaction_Center Ammonia Ammonia Ammonia->Reaction_Center Heat Heat 3-Aminoheptanoic_Acid 3-Aminoheptanoic Acid Heat->3-Aminoheptanoic_Acid Reaction_Center->Heat Ethanol

Figure 1: The Rodionov reaction for the synthesis of 3-aminoheptanoic acid.

Experimental Protocol: Classical Rodionov Synthesis of 3-Aminoheptanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pentanal (1.0 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.0 equivalents) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often contaminated with unreacted starting materials and by-products. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by ion-exchange chromatography.

The causality behind this experimental design lies in the in-situ formation of an imine from pentanal and ammonia, which then undergoes a Knoevenagel-type condensation with the enolate of malonic acid, followed by decarboxylation to yield the β-amino acid. The use of an excess of ammonium acetate drives the equilibrium towards imine formation.

The Modern Era: Asymmetric Synthesis of 3-Aminoheptanoic Acids

While classical methods like the Rodionov reaction provided access to racemic 3-aminoheptanoic acid, the demand for enantiomerically pure compounds in drug development necessitated the development of stereoselective synthetic routes. Modern organic synthesis offers a plethora of sophisticated methods to achieve this goal.

Catalytic Asymmetric Hydrogenation

One of the most powerful and widely used methods for the synthesis of chiral β-amino acids is the asymmetric hydrogenation of β-enamino esters. This approach utilizes chiral transition metal catalysts, typically based on rhodium or ruthenium, to deliver hydrogen to one face of the double bond with high enantioselectivity.

Asymmetric_Hydrogenation Substrate β-Enamino Ester Precursor Reaction_Center + Substrate->Reaction_Center H2 H₂ H2->Reaction_Center Catalyst Chiral Catalyst (e.g., Rh-DuPhos) Catalyst->Reaction_Center Product Chiral β-Amino Ester FinalProduct Chiral 3-Aminoheptanoic Acid Product->FinalProduct Hydrolysis Reaction_Center->Product

Figure 2: General workflow for asymmetric hydrogenation to produce chiral β-amino acids.

Experimental Protocol: Stereoselective Synthesis via Asymmetric Hydrogenation

  • Substrate Preparation: Synthesize the corresponding β-enamino ester of heptanoic acid. This can typically be achieved by condensing a β-ketoester with an amine.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the β-enamino ester in a suitable solvent (e.g., methanol, dichloromethane). Add a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DuPhos, BINAP), under an inert atmosphere. Pressurize the reactor with hydrogen gas (typically 1-50 atm) and stir at a controlled temperature until the reaction is complete.

  • Purification and Deprotection: After depressurization, remove the catalyst by filtration through a pad of silica gel or celite. Purify the resulting chiral β-amino ester by column chromatography. Subsequent hydrolysis of the ester and any protecting groups on the amine will yield the desired enantiomer of 3-aminoheptanoic acid.

The choice of chiral ligand is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, directing the hydrogenation to a specific face of the substrate.

Other Modern Synthetic Strategies

Several other powerful methods for the asymmetric synthesis of β-amino acids are applicable to the preparation of 3-aminoheptanoic acid enantiomers:

  • Mannich-type Reactions: The asymmetric addition of an enolate or its equivalent to a chiral imine or an imine in the presence of a chiral catalyst.

  • Conjugate Addition Reactions: The stereoselective addition of a nitrogen nucleophile to an α,β-unsaturated ester.

  • Enzymatic Resolutions: The use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of 3-aminoheptanoic acid or its ester derivative, allowing for the separation of the two enantiomers.[7]

Table 1: Comparison of Synthetic Methodologies for 3-Aminoheptanoic Acid

MethodAdvantagesDisadvantagesStereoselectivity
Rodionov Reaction One-pot, readily available starting materialsOften low yields, produces racemic mixturesNone
Asymmetric Hydrogenation High enantioselectivity, catalyticRequires specialized equipment (high-pressure reactor), catalyst can be expensiveExcellent
Asymmetric Mannich Reaction High enantioselectivity, broad substrate scopeMay require stoichiometric chiral auxiliariesVery Good to Excellent
Enzymatic Resolution High enantioselectivity, mild reaction conditionsMaximum 50% yield for the desired enantiomer, requires screening of enzymesExcellent

Applications in Drug Discovery and Development

While there are no blockbuster drugs that explicitly feature the 3-aminoheptanoic acid moiety as their core active component, the principles of β-amino acid incorporation in drug design provide a strong rationale for its potential utility.[1][8]

Peptidomimetics and Metabolic Stability

A primary application of β-amino acids is in the creation of peptidomimetics. By replacing α-amino acids with their β-counterparts in a peptide sequence, the resulting "β-peptides" often exhibit significantly enhanced resistance to degradation by proteases.[4] This is a critical advantage in drug development, as it can lead to improved oral bioavailability and a longer plasma half-life. The butyl side chain of 3-aminoheptanoic acid can mimic the side chains of natural amino acids like leucine or isoleucine, making it a candidate for strategic replacement in peptide-based drug candidates.

Peptide_Degradation cluster_0 α-Peptide cluster_1 β-Peptide a1 α-AA a2 α-AA a1->a2 a3 α-AA a2->a3 b1 β-AA b2 β-AA b1->b2 b3 β-AA b2->b3 Protease Protease Protease->a2 Cleavage Protease->b2 Resistance

Figure 3: Increased proteolytic resistance of β-peptides compared to α-peptides.

Induction of Novel Secondary Structures

β-Peptides can fold into unique and stable secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides.[4] This property can be exploited to design molecules that mimic the bioactive conformation of a natural peptide or to create novel scaffolds for targeting protein-protein interactions. The incorporation of 3-aminoheptanoic acid could influence the folding propensity of a peptide chain, potentially leading to new therapeutic modalities.

Case Study: Triheptanoin and Heptanoic Acid Metabolism

While not directly involving 3-aminoheptanoic acid, the therapeutic use of triheptanoin (Dojolvi®) provides an interesting parallel. Triheptanoin is a triglyceride of heptanoic acid and is used as a medical food for the treatment of long-chain fatty acid oxidation disorders.[9][10] It provides an alternative energy source by breaking down into heptanoate, which can be metabolized by the body. This highlights the biological relevance of seven-carbon fatty acids and suggests that derivatives like 3-aminoheptanoic acid could be explored for their own metabolic or signaling properties.

Conclusion and Future Perspectives

3-Aminoheptanoic acid, a seemingly simple molecule, embodies a rich history of synthetic organic chemistry and holds untapped potential in the realm of drug discovery. From its likely origins in the classical Rodionov reaction to the sophisticated stereoselective syntheses of the modern era, the journey of this β-amino acid mirrors the advancements in our ability to control molecular architecture.

While a dedicated drug based on 3-aminoheptanoic acid has yet to emerge, the foundational principles of β-amino acid chemistry strongly suggest its utility. As a tool to enhance metabolic stability, induce novel secondary structures, and mimic natural amino acid side chains, 3-aminoheptanoic acid and its derivatives represent a valuable scaffold for the next generation of therapeutics. Further research into the biological activities of this compound and its incorporation into diverse molecular frameworks is warranted and holds the promise of unlocking new avenues for treating human disease.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. [Link]

  • Kiss, L., Mándity, I. M., & Fülöp, F. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1479–1491. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Cabré, G., & Gotor-Fernández, V. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(2), 1139–1163. [Link]

  • Lebedev, A. V., Lebedeva, A. B., Sheludyakov, V. D., Kovaleva, E. A., Ustinova, O. L., & Kozhevnikov, I. B. (2004). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 74(9), 1381–1387. [Link]

  • Google Patents. (n.d.). Preparation method of Beta-amino acid. (Patent No. CN103497119B).
  • Google Patents. (n.d.). Transaminase biocatalysts. (Patent No. EP3008199A1).
  • Wiśniewska, K., & Pawełczak, M. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 433. [Link]

  • Dojolvi® (triheptanoin) for LC-FAOD. (n.d.). Retrieved from [Link]

  • Lynch, D. R., et al. (2023). Triheptanoin treatment in ataxia-telangiectasia: the significance of innovative clinical trials targeting mitochondrial dysfunction. eBioMedicine, 94, 104712. [Link]

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Exploratory

Unlocking the Therapeutic Potential of (3R)-3-Aminoheptanoic Acid Hydrochloride: A Technical Guide for Novel Drug Discovery

Foreword: Charting a Course for a Novel Molecule In the vast landscape of drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both arduous and exhilarating. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for a Novel Molecule

In the vast landscape of drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both arduous and exhilarating. This guide is intended for researchers, scientists, and drug development professionals who stand at the precipice of such a journey with (3R)-3-aminoheptanoic acid hydrochloride. While the body of specific research on this molecule is nascent, its structural characteristics as a chiral β-amino acid beckon a thorough investigation into its potential pharmacological activities.

This document eschews a rigid template, instead opting for a logically flowing narrative that mirrors the scientific process of inquiry. We will embark on a structured exploration, beginning with the foundational physicochemical characterization, advancing through a cascade of in silico and in vitro evaluations, and culminating in a framework for preclinical assessment. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind them, to empower you to make informed, data-driven decisions. As you navigate this guide, you will find detailed experimental workflows, data presentation frameworks, and visual representations of key concepts, all designed to equip you with the tools necessary to unlock the therapeutic promise of (3R)-3-aminoheptanoic acid hydrochloride.

I. Foundational Characterization: Knowing the Molecule

Before delving into complex biological assays, a comprehensive understanding of the physicochemical properties of (3R)-3-aminoheptanoic acid hydrochloride is paramount. This foundational knowledge is crucial for ensuring sample purity, developing suitable formulations for biological testing, and interpreting experimental results with accuracy.

A. Physicochemical Properties

The hydrochloride salt form of (3R)-3-aminoheptanoic acid suggests enhanced stability and aqueous solubility, which are advantageous for biological studies.[1] A summary of its key physicochemical properties is presented below.

PropertyValueCompound FormReference
Molecular Formula C₇H₁₆ClNO₂Hydrochloride Salt[2][3]
Molecular Weight 181.66 g/mol Hydrochloride Salt[2][3]
CAS Number 865188-30-3Hydrochloride Salt[3]
Appearance White to light yellow crystalline powderHydrochloride Salt[1]
Water Solubility Expected to have excellent solubilityHydrochloride Salt[1]
pKa (Carboxyl Group) Estimated to be around 4.5Free Acid[1]
logP Estimated to be around 0.42Free Acid[1]
B. Experimental Protocols for Physicochemical Characterization

The following are standard protocols for the experimental verification of the key physicochemical properties of (3R)-3-aminoheptanoic acid hydrochloride.

1. Melting Point Determination

  • Rationale: The melting point is a critical indicator of purity. A sharp and narrow melting range is indicative of a high-purity compound.[1]

  • Protocol:

    • Place a small, dry sample of (3R)-3-aminoheptanoic acid hydrochloride into a capillary tube.

    • Insert the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

2. Solubility Determination

  • Rationale: Understanding the solubility of the compound in various solvents, particularly in aqueous buffers, is essential for preparing solutions for biological assays.

  • Protocol:

    • Add a known excess amount of (3R)-3-aminoheptanoic acid hydrochloride to a fixed volume of the solvent (e.g., water, phosphate-buffered saline).

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

    • Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

3. pKa Determination

  • Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, and receptor interaction.

  • Protocol (Potentiometric Titration):

    • Dissolve a precisely weighed amount of (3R)-3-aminoheptanoic acid hydrochloride in deionized water.

    • Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding small increments of the titrant.

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

II. Hypothesis Generation: The GABAergic Connection

The structural similarity of (3R)-3-aminoheptanoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, provides a strong rationale for investigating its potential as a GABA analog.[4][5][6][7] Deficiencies in GABAergic neurotransmission are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[4][5][8]

GABA analogs, such as gabapentin and pregabalin, have been successful in treating these conditions.[5][7] These drugs are thought to exert their effects not by directly acting on GABA receptors, but by modulating calcium channels or influencing GABA metabolism.[7] Therefore, a primary research directive for (3R)-3-aminoheptanoic acid hydrochloride should be the exploration of its potential to modulate the GABAergic system.

III. In Silico and In Vitro Screening: A Tiered Approach to Target Identification

A systematic and tiered screening approach, starting with computational methods and progressing to in vitro assays, is a cost-effective strategy for identifying the biological targets of (3R)-3-aminoheptanoic acid hydrochloride.[9][10]

A. In Silico Screening Workflow
  • Rationale: Virtual screening can rapidly assess the potential interaction of the molecule with a wide range of biological targets, helping to prioritize subsequent experimental work.[9][10]

  • Workflow:

in_silico_workflow compound (3R)-3-aminoheptanoic acid 3D Structure Generation docking Molecular Docking Simulation compound->docking target_db Target Database (e.g., PDB, ChEMBL) target_db->docking scoring Binding Affinity Scoring and Pose Analysis docking->scoring hit_list Prioritized Target-Ligand Complexes scoring->hit_list

Caption: In Silico Screening Workflow for Target Identification.

B. In Vitro Assays for GABAergic Modulation

Based on the GABA analog hypothesis, a series of in vitro assays should be conducted to determine the specific mechanism of action.

1. Radioligand Binding Assays

  • Rationale: To determine if (3R)-3-aminoheptanoic acid hydrochloride directly interacts with GABA receptors or other relevant targets.

  • Protocol:

    • Prepare cell membrane homogenates expressing the target receptor (e.g., GABA-A, GABA-B receptors).

    • Incubate the membranes with a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of (3R)-3-aminoheptanoic acid hydrochloride to compete with the radioligand for binding.

    • Measure the amount of bound radioactivity to determine the inhibitory constant (Ki) of the test compound.

2. Enzyme Inhibition Assays

  • Rationale: To investigate if the compound affects the activity of enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T).

  • Protocol:

    • Purify or obtain a commercially available source of the target enzyme (e.g., GABA-T).

    • Incubate the enzyme with its substrate and a chromogenic or fluorogenic reporter molecule.

    • Add increasing concentrations of (3R)-3-aminoheptanoic acid hydrochloride.

    • Measure the rate of product formation to determine the IC50 value of the compound.

3. Cell-Based Functional Assays

  • Rationale: To assess the functional consequences of target engagement in a cellular context.[9]

  • Protocol (e.g., Calcium Imaging):

    • Culture neuronal cells that express the target of interest (e.g., voltage-gated calcium channels).

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Stimulate the cells to induce calcium influx.

    • Apply (3R)-3-aminoheptanoic acid hydrochloride and measure the change in intracellular calcium concentration using fluorescence microscopy.

IV. Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Should initial screening reveal promising activity, a systematic exploration of the structure-activity relationship (SAR) will be crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.[11]

A. SAR Workflow

sar_workflow initial_hit (3R)-3-aminoheptanoic acid (Initial Hit) synthesis Synthesis of Analogs (Systematic Modification) initial_hit->synthesis bioassay Biological Evaluation (In Vitro Assays) synthesis->bioassay data_analysis SAR Analysis (Identify Key Structural Features) bioassay->data_analysis data_analysis->synthesis Iterative Optimization lead_compound Optimized Lead Compound data_analysis->lead_compound

Caption: Iterative Workflow for Structure-Activity Relationship Studies.

V. Preclinical Evaluation: From Bench to In Vivo Models

Promising lead compounds identified through SAR studies should advance to preclinical evaluation in animal models of relevant diseases.

A. Pharmacokinetic (ADMET) Profiling

A thorough understanding of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound is essential before initiating in vivo efficacy studies.[11]

ADMET ParameterExperimental Approach
Absorption Caco-2 cell permeability assay
Distribution Plasma protein binding assay
Metabolism Liver microsomal stability assay
Excretion In vivo pharmacokinetic studies in rodents
Toxicity Cytotoxicity assays in various cell lines
B. In Vivo Efficacy Models

Based on the in vitro pharmacological profile, appropriate animal models should be selected to evaluate the therapeutic potential of the lead compound.

  • Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models in rodents.

  • Epilepsy: Pentylenetetrazole (PTZ)-induced seizure model or maximal electroshock (MES) model in mice.

  • Anxiety: Elevated plus maze or open field test in rats or mice.

VI. Analytical Methodologies: Ensuring Data Integrity

Robust and validated analytical methods are critical for the accurate quantification of (3R)-3-aminoheptanoic acid hydrochloride and its metabolites in biological matrices.

A. HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a standard method for the analysis of amino acids and their analogs.[12]

  • Protocol Outline:

    • Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix.

    • Derivatization: Pre-column derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) to enhance detection sensitivity.

    • Chromatographic Separation: Separation on a reverse-phase C18 column with a gradient elution of a suitable mobile phase.

    • Detection and Quantification: Fluorescence or mass spectrometric detection and quantification against a standard curve.

VII. Future Directions and Conclusion

The exploration of (3R)-3-aminoheptanoic acid hydrochloride presents a compelling opportunity in the search for novel therapeutics for neurological disorders. Its structural resemblance to GABA provides a strong starting point for investigation into its potential as a modulator of the GABAergic system.

This guide has outlined a comprehensive and scientifically rigorous path for the investigation of this novel molecule. By following a systematic approach that integrates computational, in vitro, and in vivo methodologies, researchers can efficiently and effectively elucidate the pharmacological profile of (3R)-3-aminoheptanoic acid hydrochloride and determine its therapeutic potential. The journey from a chemical entity to a life-changing medicine is long, but with a solid scientific foundation and a commitment to rigorous inquiry, the potential of this molecule can be fully realized.

References

  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). Google Books.
  • A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010, August 1). Bentham Science.
  • Amino Acids as Neurotransmitters. The Balance between Excitation and Inhibition as a Background for Future Clinical Applications. (2022, March 29). IntechOpen.
  • A Role of GABA Analogues in the Treatment of Neurological Diseases. (2016, March 23). ResearchGate.
  • Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. (2023, June 23). ResearchGate.
  • Amino Acid Neurotransmitters. (n.d.). The University of Texas Health Science Center at Houston.
  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (2025, October 16). MDPI.
  • A role of GABA analogues in the treatment of neurological diseases. (n.d.). PubMed.
  • A Role of GABA Analogues in the Treatment of Neurological Diseases. (n.d.). Bentham Science.
  • Gamma-aminobutyric acid analogs. (2023, April 14). Drugs.com.
  • How Medicinal Chemistry Drives Novel Therapeutics Development. (2025, March 28). SteerOn Research.
  • Techniques used for the discovery of therapeutic compounds: The case of SARS. (n.d.). PubMed.
  • Novel Approaches in Drug Design. (2023, January 25). Longdom Publishing.
  • 80914-39-2|3-Aminoheptanoic acid hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
  • Novel Drug Design. (2023, January 15). ijarsct.
  • Editorial: Novel compounds from chemistry to druggable candidates. (2024, September 17). PubMed.
  • (3R)-3-Aminoheptanoic acid hydrochloride. (n.d.). Sapphire Bioscience.
  • 3-Aminoheptanoic acid | C7H15NO2 | CID 3709202. (n.d.). PubChem.
  • 3-Aminoheptanoic Acid | 104883-48-9. (n.d.). Sigma-Aldrich.
  • (3S)-3-aminoheptanoic acid — Chemical Substance Information. (n.d.). NextSDS.
  • Cas no 104883-48-9 (3-Aminoheptanoic acid). (2024, August 30). BOC Sciences.
  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S) -. (n.d.). Organic Syntheses.
  • Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative. (n.d.). Google Patents.
  • Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. (n.d.). SciELO South Africa.
  • An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride. (n.d.). Benchchem.
  • Amino Acid Analysis. (n.d.). Agilent.
  • Therapeutic potential of triheptanoin in metabolic and neurodegenerative diseases. (2020, May 15). PubMed.
  • (3R)-3-aminoheptanoic acid — Chemical Substance Information. (n.d.). NextSDS.
  • (2R,3R)-2-Amino-3-hydroxy-heptanoic acid hydrochloride. (n.d.). ChemicalBook.
  • Amino acid derivatives and antihypertensive drugs containing them. (n.d.). Google Patents.
  • Triheptanoin treatment in ataxia-telangiectasia: the significance of innovative clinical trials targeting mitochondrial dysfunction. (n.d.). PubMed.
  • Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. (2022, May 20). MDPI.

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Foundational

Role of (3R)-3-aminoheptanoic acid hydrochloride in medicinal chemistry

The Strategic Role of (3R)-3-Aminoheptanoic Acid Hydrochloride in Modern Medicinal Chemistry A Technical Whitepaper for Drug Development Professionals Executive Summary The pursuit of novel therapeutics frequently demand...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of (3R)-3-Aminoheptanoic Acid Hydrochloride in Modern Medicinal Chemistry A Technical Whitepaper for Drug Development Professionals

Executive Summary

The pursuit of novel therapeutics frequently demands the integration of non-canonical building blocks to overcome the limitations of natural peptides, such as poor bioavailability and rapid proteolytic degradation. (3R)-3-aminoheptanoic acid hydrochloride (CAS: 865188-30-3; free base CAS: 104883-48-9) has emerged as a critical chiral β -amino acid in the medicinal chemist's toolkit[1][2]. By providing a unique combination of a constrained β -backbone and a lipophilic butyl side chain, this compound is instrumental in the design of peptidomimetics, the mutasynthesis of macrocyclic antibiotics, and the development of potent antifungal lipopeptides[1][3][4]. This whitepaper explores the mechanistic rationale, synthetic utility, and validated protocols for incorporating (3R)-3-aminoheptanoic acid into advanced drug discovery pipelines.

Structural & Physicochemical Profiling

To understand the utility of (3R)-3-aminoheptanoic acid, one must analyze its structural causality. Unlike canonical α -amino acids, where the amino group is attached directly to the α -carbon, this compound features an inserted methylene group, classifying it as a β3 -amino acid[1].

  • Proteolytic Resistance: The introduction of a β -amino acid into a peptide sequence fundamentally alters the local dihedral angles ( ϕ , ψ , and θ ). Natural proteases, which have evolved to recognize the transition state geometry of α -peptide bonds, cannot efficiently cleave the elongated β -peptide backbone.

  • Lipophilicity and Membrane Anchoring: The four-carbon (butyl) side chain at the 3-position provides a calibrated degree of lipophilicity. In the context of antimicrobial peptides (AMPs) and lipopeptides, this hydrophobic tail is critical for partitioning into the lipid bilayers of target pathogens[5].

  • Chiral Induction: The defined (3R) stereocenter serves as a powerful chiral director in asymmetric synthesis, allowing for the construction of enantiomerically pure peptidomimetics with highly predictable secondary structures, such as 14-helices or stable β -turns[1][5].

Table 1: Physicochemical & Structural Profile
ParameterValue / DescriptionImpact on Drug Design
Molecular Formula C₇H₁₅NO₂ · HClLow molecular weight building block.
Backbone Classification β3 -amino acidConfers resistance to enzymatic degradation.
Side Chain Butyl group (-CH₂CH₂CH₂CH₃)Enhances membrane permeability and hydrophobic interactions.
Stereochemistry (3R) absolute configurationDictates specific secondary structure folding (e.g., helicity).
Solubility High in aqueous/polar solventsCompatible with standard Solid-Phase Peptide Synthesis (SPPS).

Application in Antimicrobial Lipopeptides: Mycosubtilin and Iturin Analogs

One of the most profound applications of 3-aminoheptanoic acid is in the synthesis and optimization of host-defense lipopeptides. Natural lipopeptides, such as those produced by Bacillus subtilis, consist of a macrocyclic peptide ring attached to a lipid tail[4].

Mycosubtilin , a highly potent antifungal agent of the iturin class, is characterized by a heptapeptide sequence cyclized by a β -amino fatty acid[4]. Structure-Activity Relationship (SAR) studies reveal that the hydrophobic interaction mediated by the β -amino acid component is non-negotiable for its mechanism of action—specifically, its ability to bind to cholesterol and phosphatidylcholine in fungal membranes, leading to pore formation and cell death[6].

Researchers have successfully utilized 3-aminoheptanoic acid as a synthetic surrogate to generate mycosubtilin analogs[4]. By incorporating this specific chain length, chemists can fine-tune the hydrophilic-lipophilic balance (HLB) of the macrocycle, optimizing its affinity for fungal membranes while minimizing hemolytic toxicity to human erythrocytes.

MOA M1 Lipopeptide (Containing 3-AHA) M2 Hydrophobic Butyl Chain Insertion M1->M2 M3 Cholesterol/Phospholipid Binding M1->M3 M4 Membrane Aggregate Formation M2->M4 M3->M4 M5 Pore Formation & Permeabilization M4->M5

Membrane permeabilization mechanism of 3-AHA-containing lipopeptides.

Mutasynthesis and Biocatalytic Workflows

Beyond traditional organic synthesis, (3R)-3-aminoheptanoic acid is a valuable substrate in bioengineering.

Hitachimycin Analogs: Hitachimycin is a macrocyclic lactam with potent antitumor and antibacterial properties. In a landmark study, researchers utilized a mutasynthesis approach by feeding 3-aminoheptanoic acid (alongside other β -amino acids) into cultures of a ΔhitA mutant strain of the producing bacteria[3]. The biosynthetic machinery, specifically the adenylation enzyme HitB, demonstrated the promiscuity required to accept 3-aminoheptanoic acid, resulting in the generation of novel hitachimycin analogs with altered pharmacological profiles[3].

Enzymatic Transamination: The compound also serves as a benchmark substrate for identifying novel biocatalysts. For instance, novel β -amino acid transaminases isolated from Pseudomonas strains have demonstrated high specific activity (75.8 nmol min⁻¹ mg⁻¹) when using 3-aminoheptanoic acid as a substrate, facilitating the development of green-chemistry routes for polymer and drug synthesis[7].

Validated Experimental Methodologies

To ensure reproducibility, the following protocols detail the incorporation of (3R)-3-aminoheptanoic acid hydrochloride into a peptide backbone and subsequent macrocyclization.

Protocol A: Fmoc-SPPS Incorporation of (3R)-3-aminoheptanoic acid

Rationale: Standard Fmoc-SPPS must be slightly modified when coupling β -amino acids due to the increased steric hindrance and altered nucleophilicity compared to α -amino acids.

  • Preparation of the Free Base: If starting with the hydrochloride salt, pre-activate the amino acid by dissolving it in DMF and adding 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl and free the amine.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (or Rink Amide, depending on the desired C-terminus) in Dichloromethane (DCM) for 30 minutes.

  • Coupling Reaction:

    • Prepare a solution of Fmoc-(3R)-3-aminoheptanoic acid (3.0 eq) and HBTU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution to initiate activation (color change to pale yellow).

    • Add the activated mixture to the resin. Allow the coupling to proceed for 2 hours at room temperature (extended from the standard 45 minutes to account for β -carbon sterics).

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A colorless/yellow resin bead indicates successful coupling (>99%). A blue bead indicates incomplete coupling; repeat step 3.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to expose the primary amine of the heptanoic acid derivative for the next coupling cycle.

Protocol B: Chemoenzymatic Cyclization of Lipopeptides

Rationale: Chemical macrocyclization of linear peptides often suffers from poor yields due to oligomerization. Using an isolated thioesterase (TEase) domain mimics natural biosynthesis, forcing intramolecular cyclization[6].

  • C-Terminal Derivatization: Cleave the linear peptide (containing the 3-aminoheptanoic acid residue) from the resin using mild acid (e.g., 1% TFA in DCM) to retain side-chain protecting groups. React the C-terminal carboxylic acid with thiophenol to generate a reactive peptide-thioester[6].

  • Enzymatic Cyclization: Incubate the peptide-thioester with the isolated thioesterase (TEase) domain from the Bacillus subtilis mycosubtilin biosynthetic pathway in a buffered aqueous solution (pH 7.2)[6].

  • Purification: Extract the cyclized product using ethyl acetate. Purify via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Validation: Confirm the macrocyclic mass via High-Resolution ESI-LC-MS and structural integrity via 2D-NMR (TOCSY/NOESY).

G N1 Resin Loading (2-Chlorotrityl Resin) N2 Iterative Fmoc-SPPS (Standard Alpha-Amino Acids) N1->N2 N3 Coupling of (3R)-3-aminoheptanoic acid (HBTU/DIPEA) N2->N3 N4 Cleavage from Resin (Linear Peptide) N3->N4 N5 C-Terminal Derivatization (Thiophenol) N4->N5 N6 Enzymatic Cyclization (Thioesterase Domain) N5->N6 N7 Purified Macrocyclic Lipopeptide N6->N7

Workflow for chemoenzymatic synthesis of lipopeptides.

Conclusion

(3R)-3-aminoheptanoic acid hydrochloride is far more than a simple structural variant of naturally occurring amino acids. It is a highly specialized tool that grants medicinal chemists precise control over peptide conformation, metabolic stability, and lipophilic targeting. Whether utilized in the solid-phase synthesis of advanced peptidomimetics or fed into engineered bacterial strains for the mutasynthesis of next-generation antibiotics, this chiral building block remains foundational to modern therapeutic discovery.

References

  • chem960.com - 3-Aminoheptanoic Acid (CAS No: 104883-48-9)
  • accelachem.
  • acs.org (ACS Chemical Biology)
  • emich.edu (DigitalCommons@EMU)
  • nih.gov (PMC - PubMed Central)
  • benchchem.com - N-Boc-(+/-)
  • emich.edu (DigitalCommons@EMU) - Chemoenzymatic synthesis of an analogue of the potent antifungal mycosubtilin (Full Text)

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Protocols & Analytical Methods

Method

(3R)-3-aminoheptanoic acid hydrochloride analytical method development

An In-Depth Guide to the Analytical Method Development of (3R)-3-aminoheptanoic acid hydrochloride Abstract This application note provides a comprehensive guide for the development and validation of a robust analytical m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Method Development of (3R)-3-aminoheptanoic acid hydrochloride

Abstract

This application note provides a comprehensive guide for the development and validation of a robust analytical method for (3R)-3-aminoheptanoic acid hydrochloride, a chiral non-proteinogenic amino acid. The inherent challenges in analyzing this compound, namely its lack of a strong chromophore and the critical need to control its stereoisomeric purity, are addressed through a systematic approach. We present a detailed protocol for a stereoselective High-Performance Liquid Chromatography (HPLC) method, leveraging a zwitterionic chiral stationary phase for direct enantiomeric separation without derivatization. The guide further outlines a complete validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for purpose in a regulated pharmaceutical environment.

Introduction: The Analytical Challenge

(3R)-3-aminoheptanoic acid hydrochloride is a key chiral building block in the synthesis of various pharmaceutical agents. Its biological activity is often stereospecific, meaning its enantiomer, (3S)-3-aminoheptanoic acid, may exhibit different pharmacological effects or be considered an impurity. Therefore, a precise and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of any drug product derived from it.

The primary analytical hurdles for this molecule are:

  • Chirality: The absolute necessity to separate and quantify the desired (3R)-enantiomer from its (S)-counterpart.

  • Lack of Chromophore: As a simple aliphatic amino acid, it does not absorb ultraviolet (UV) light strongly, making detection by standard UV-Vis detectors challenging without chemical modification.[1]

This guide focuses on developing a direct enantioselective HPLC method, which is often preferred in quality control settings for its robustness and simplicity over indirect methods or techniques requiring complex derivatization, such as Gas Chromatography (GC).[2]

Strategic Approach to Method Development

The development of a suitable analytical method follows a logical progression from initial feasibility to full validation. The chosen strategy must address both separation and detection challenges.

Choice of Analytical Technique
  • High-Performance Liquid Chromatography (HPLC): This is the technique of choice due to the wide availability of chiral stationary phases (CSPs) that can directly resolve enantiomers.[3] It operates at ambient temperatures, avoiding potential degradation associated with the high heat required for GC.

  • Gas Chromatography (GC): While GC offers high separation efficiency, it necessitates derivatization to make amino acids volatile.[4][5] This multi-step process can introduce variability and potential for racemization if not carefully controlled.[2]

The Core of the Method: Chiral Separation

Direct chiral separation on a CSP is the most efficient approach. Zwitterionic CSPs, such as those derived from cinchona alkaloids, are particularly effective for separating underivatized amino acids.[3] These phases offer a dual-interaction mechanism involving both ion-exchange and hydrogen bonding, which is highly effective for resolving ampholytic molecules like amino acids.

Addressing the Detection Challenge

Given the poor UV absorbance, alternative detection methods are required:

  • Mass Spectrometry (MS): An MS detector offers high sensitivity and selectivity, making it ideal for this application. It can confirm the identity of the analyte by its mass-to-charge ratio (m/z) and provide excellent quantitation.

  • Evaporative Light Scattering Detection (ELSD): A universal detector suitable for non-volatile analytes that lack a chromophore.

  • Pre-column Derivatization: This involves reacting the amino acid with a reagent like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a fluorescent tag.[6] While effective, it adds complexity to the sample preparation process.

For this protocol, we select HPLC coupled with Mass Spectrometry (HPLC-MS) as the primary method for its superior sensitivity and specificity.

Workflow for Method Development & Validation

The overall process is visualized in the diagram below, outlining the logical flow from initial analyte assessment to a fully validated and implemented analytical procedure.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Imp Implementation Analyte Analyte Characterization ((3R)-3-aminoheptanoic acid HCl) Selection Technique & Detector Selection (HPLC-MS) Analyte->Selection Screening CSP & Mobile Phase Screening Selection->Screening Optimization Parameter Optimization (Resolution, Peak Shape) Screening->Optimization Specificity Specificity & Selectivity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SOP SOP Generation Robustness->SOP Routine Routine Analysis SOP->Routine

Caption: Workflow from Method Development to Implementation.

Experimental Protocol: Chiral HPLC-MS Method

This section provides a detailed, step-by-step protocol for the analysis of (3R)-3-aminoheptanoic acid hydrochloride.

Instrumentation and Materials
  • HPLC System: A system capable of delivering ternary or quaternary gradients (e.g., Agilent 1260 Infinity II or equivalent).

  • Mass Spectrometer: A single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: CHIRALPAK® ZWIX(+) (3 µm, 150 x 3.0 mm) or equivalent zwitterionic CSP.

  • Reagents:

    • (3R)-3-aminoheptanoic acid hydrochloride reference standard.

    • (3S)-3-aminoheptanoic acid hydrochloride reference standard (or a racemic mixture).

    • Methanol (HPLC or LC-MS grade).

    • Acetonitrile (HPLC or LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

Chromatographic and MS Conditions

The operational parameters should be summarized for clarity and reproducibility.

ParameterConditionRationale
Mobile Phase 50:50 (v/v) Methanol : Acetonitrile with 0.1% Formic AcidThe organic blend provides good solubility and elution strength. Formic acid acts as an ion-pairing agent and proton source to facilitate ESI+ ionization.
Flow Rate 0.4 mL/minOptimized for the column dimension to provide good efficiency without excessive pressure.
Column Temp. 25 °CProvides stable and reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak distortion on a 3.0 mm ID column.
MS Ionization ESI (Positive Mode)The primary amine group is readily protonated.
MS Detection Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only the m/z of the protonated molecule.
SIM Ion (m/z) 146.1 ([M+H]⁺ for free acid)Corresponds to the mass of the protonated free amino acid (C₇H₁₅NO₂).
Preparation of Solutions
  • Diluent: 50:50 (v/v) Methanol : Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of (3R)-3-aminoheptanoic acid hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Enantiomeric Purity/Specificity Solution: Prepare a solution containing ~100 µg/mL of the (3R)-enantiomer and ~1 µg/mL of the (S)-enantiomer (or a similar ratio using a racemic mixture) to verify peak identification and resolution.

  • Sample Preparation: Accurately weigh an amount of the test sample equivalent to ~10 mg of the active substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.

Method Validation Protocol (per ICH Q2(R1))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[7][8] The following parameters must be evaluated.

G cluster_Core Core Performance Characteristics cluster_Sensitivity Sensitivity & Boundaries Method Validated Method Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Range Range Robustness Robustness Specificity->Method Linearity->Method Linearity->Range Accuracy->Method Precision->Method LOD->Method LOQ->Method Range->Method Robustness->Method

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.

Specificity
  • Protocol: Inject the diluent, a solution of the (3R)-enantiomer, a solution of the (S)-enantiomer, and a mixed solution.

  • Acceptance Criteria: The method must demonstrate baseline resolution (Rs ≥ 2.0) between the two enantiomers. The diluent blank should show no interfering peaks at the retention times of the analytes.

Linearity
  • Protocol: Prepare a series of five solutions of the (3R)-enantiomer ranging from 20 µg/mL to 200 µg/mL. Inject each solution and construct a calibration curve by plotting peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Concentration (µg/mL)Peak Area (Example)
20155,000
50385,000
100780,000
1501,150,000
2001,570,000
Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate by spiking a blank matrix with the (3R)-enantiomer at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 80, 100, and 120 µg/mL).

  • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.

LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0119.299.3
Precision
  • Protocol:

    • Repeatability: Analyze six independent samples prepared at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for each set of measurements must be ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Protocol: Determine the lowest concentration of the (S)-enantiomer that can be reliably quantified. This is often established by finding the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. The accuracy and precision at this concentration must be acceptable.

  • Acceptance Criteria: Typically, the LOQ for an impurity should be at or below the reporting threshold (e.g., 0.1%).

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on resolution and retention time.

  • Acceptance Criteria: The resolution between enantiomers should remain ≥ 2.0, and system suitability criteria must be met.

Parameter VariedModificationResult on Resolution (Rs)
Flow Rate0.38 mL/min (-5%)2.8
0.42 mL/min (+5%)2.6
Column Temperature23 °C2.9
27 °C2.5
Mobile Phase %B48%2.7
52%2.6

Conclusion

This application note details a systematic and scientifically sound approach to developing and validating a stereoselective HPLC-MS method for (3R)-3-aminoheptanoic acid hydrochloride. The proposed method, utilizing a zwitterionic chiral stationary phase, provides direct, sensitive, and specific quantification of the enantiomers without the need for derivatization. By rigorously following the validation protocols outlined and adhering to ICH Q2(R1) guidelines, researchers and drug development professionals can establish a reliable analytical method suitable for quality control and regulatory submission, ensuring the stereochemical purity and overall quality of the target compound.

References

  • W. Parr, P. Y. Howard, "Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Potar Stationary Phases and a New," Analytical Chemistry, 1972. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60312a009]
  • Mtoz Biolabs, "GC-MS Amino Acid Analysis," Mtoz Biolabs Website. [URL: https://www.mtoz-biolabs.com/gc-ms-amino-acid-analysis.html]
  • B.M. Rao et al., "Determination of amino acid without derivatization by using HPLC - HILIC column," Journal of Chemical and Pharmaceutical Research, 2010. [URL: https://www.jocpr.
  • A. Buch et al., "Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples," Life (Basel), 2023. [URL: https://www.mdpi.com/2075-1729/13/1/224]
  • H. Brückner, "Chiral separation of amino acids by gas chromatography," ResearchGate, 2005. [URL: https://www.researchgate.
  • Spectroscopy Editors, "New HPLC-UV Method Detects Amino Acids in Foods with High Precision," Spectroscopy Online, 2023. [URL: https://www.spectroscopyonline.com/view/new-hplc-uv-method-detects-amino-acids-in-foods-with-high-precision]
  • S. Singh, "A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1)," American Journal of Biopharmacy and Pharmaceutical Sciences, 2023. [URL: https://www.ajbps.com/index.php/ajbps/article/view/133]
  • Scribd, "ICH Q2(R1) Analytical Method Validation," Scribd. [URL: https://www.scribd.
  • H. J. ten Brink, C. Jakobs, "Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS," Springer Nature Experiments, 2012. [URL: https://experiments.springernature.com/articles/10.1007/978-1-61779-529-8_13]
  • ECA Academy, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology," ECA Academy Website. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • ICH, "Quality Guidelines," International Council for Harmonisation Website. [URL: https://www.ich.org/page/quality-guidelines]
  • S. G. D. S. Yapa, "HPLC method development for the analysis of amino acids in animal feed samples using o-phthalaldehyde and 9-fluronylmethyl-chloroformate," ResearchGate, 2023. [URL: https://www.researchgate.
  • Waters Corporation, "Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method," Waters Website. [URL: https://www.waters.
  • G. T. D’Souza et al., "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis," PMC, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3146648/]
  • ICH, "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)," ICH Website. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • UNEP, "Analytical Methods," UNEP Document Repository. [URL: https://wedocs.unep.org/bitstream/handle/20.500.11822/29561/POPs_Toolkit_Analytical.pdf]
  • Sigma-Aldrich, "(3S)-3-aminoheptanoic acid hydrochloride," Sigma-Aldrich Website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643669]
  • Sapphire Bioscience, "(3R)-3-Aminoheptanoic acid hydrochloride," Sapphire Bioscience Website. [URL: https://www.sapphirebioscience.com/p/QJB18830/865188-30-3-3r-3-aminoheptanoic-acid-hydrochlori]
  • NextSDS, "(3R)-3-aminoheptanoic acid — Chemical Substance Information," NextSDS Website. [URL: https://www.nextsds.com/en/substance/158849-22-0]
  • W. J. Long, "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns," Agilent Technologies, 2019. [URL: https://www.agilent.com/cs/library/applications/application-chiral-amino-acids-poroshell-120-5994-1135en-agilent.pdf]
  • BenchChem, "An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride," BenchChem Website. [URL: https://www.benchchem.com/product/b5634]
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  • M. A. Al-Qarni et al., "Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study," PMC, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10819777/]
  • A. F. de Santana et al., "Analytical methods for pesticide multiresidue in maize using modified QuEChERS and GC-MS/MS," Royal Society of Chemistry, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay01429k]
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Sources

Application

(3R)-3-aminoheptanoic acid hydrochloride for peptide synthesis

An Application Note on the integration of (3R)-3-aminoheptanoic acid hydrochloride into solid-phase peptide synthesis (SPPS) requires a deep understanding of foldamer chemistry, steric dynamics, and protecting-group stra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the integration of (3R)-3-aminoheptanoic acid hydrochloride into solid-phase peptide synthesis (SPPS) requires a deep understanding of foldamer chemistry, steric dynamics, and protecting-group strategies. As a β³-amino acid, this building block introduces unique structural and pharmacokinetic properties to therapeutic peptides, but its incorporation demands optimized synthetic workflows.

Rationale and Structural Significance in Drug Development

The clinical translation of native α-peptides is frequently hindered by their rapid proteolytic degradation and poor membrane permeability[1]. To circumvent these limitations, drug development professionals increasingly utilize non-natural folding oligomers, or "foldamers," constructed from β-amino acids[2].

(3R)-3-aminoheptanoic acid is a chiral β³-amino acid featuring a four-carbon (butyl) side chain attached to the β-carbon. The use of this specific residue is driven by three mechanistic advantages:

  • Absolute Protease Resistance: The insertion of an additional methylene group into the peptide backbone, combined with the steric bulk of the butyl side chain, effectively shields adjacent amide bonds from enzymatic hydrolysis. Mixed α/β-peptides and pure β-peptides exhibit near-complete resistance to ubiquitous proteases like trypsin, chymotrypsin, and pronase[3][4].

  • Predictable Foldamer Topology: The (3R) stereocenter dictates the dihedral angle constraints of the backbone. When incorporated into oligomeric sequences, β³-residues strongly drive the formation of stable secondary structures, most notably the 14-helix (stabilized by C=Oi​→H−Ni−2​ hydrogen bonds)[1][2].

  • Enhanced Lipophilicity: The aliphatic butyl chain increases the overall hydrophobicity of the peptide, which is a critical parameter for improving cell penetration and modulating protein-protein interactions (PPIs)[1][5].

Comparative Physicochemical Profile

To understand the impact of incorporating (3R)-3-aminoheptanoic acid into a sequence, we must compare the resulting β-peptidic properties against standard α-peptides.

Pharmacokinetic / Synthetic MetricNative α-Peptidesβ-Peptides (incorporating 3-AHA)Mechanistic Driver
Proteolytic Half-Life Minutes to hours>48 hours (often completely resistant)Steric shielding of the amide bond by the β-carbon substituent prevents protease active-site docking[3][4].
Secondary Structure α-helices (13-atom H-bond), β-sheets14-helices, 12-helicesThe additional backbone methylene alters Ramachandran dihedral constraints, forcing novel folding patterns.
Coupling Efficiency High (Standard HBTU/DIC)Moderate to Low (Requires HATU/HOAt)Increased steric bulk and the altered pKa​ of the β-amine reduce nucleophilic attack efficiency.
Cell Permeability Generally poorEnhancedIncreased lipophilicity from the aliphatic side chain and a stable, neutralized helical macrodipole[1].

Experimental Workflow for β-Amino Acid Integration

Because (3R)-3-aminoheptanoic acid is supplied as a hydrochloride salt, it cannot be directly inserted into an automated SPPS cycle without first masking the amine. Furthermore, the steric hindrance of the β-position requires highly reactive coupling reagents to prevent sequence truncation or on-resin aggregation[6].

Workflow Step1 HCl Salt Neutralization & Fmoc Protection (Solution) Step2 Resin Swelling & Fmoc Deprotection (SPPS) Step1->Step2 Step3 Activation of Fmoc-3-AHA (HATU / HOAt / DIPEA) Step2->Step3 Step4 Solid-Phase Coupling (Extended Time: 2-4 hrs) Step3->Step4 Step5 Kaiser Test (Self-Validation) Step4->Step5 Step5->Step4 Positive (Repeat) Step6 TFA Cleavage & Global Deprotection Step5->Step6 Negative (Success)

Figure 1: Self-validating SPPS workflow for the integration of β-amino acid hydrochloride salts.

Detailed Laboratory Protocols

The following protocols constitute a self-validating system. Every critical step includes a mechanistic explanation for the chosen reagents and a validation checkpoint to ensure high-fidelity synthesis.

Protocol 1: Free-Basing and Fmoc-Protection of the HCl Salt

Causality: Commercially available (3R)-3-aminoheptanoic acid hydrochloride contains a protonated amine. If used directly in SPPS, the HCl will quench the basic catalysts (e.g., DIPEA) required for coupling, leading to total reaction failure. It must be converted to an Fmoc-protected free acid.

  • Dissolution & Neutralization: Dissolve 10 mmol of (3R)-3-aminoheptanoic acid hydrochloride in 20 mL of 10% aqueous Na2​CO3​ . The sodium carbonate serves to neutralize the HCl salt and deprotonate the β-amine, rendering it nucleophilic.

  • Fmoc Addition: Cool the solution to 0°C. Dissolve 11 mmol of Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) in 20 mL of 1,4-dioxane and add it dropwise. Note: Fmoc-OSu is selected over Fmoc-Cl to prevent the formation of dipeptide impurities via Schotten-Baumann over-activation.

  • Reaction: Stir the biphasic mixture at room temperature for 12 hours.

  • Isolation: Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl (precipitating the Fmoc-amino acid), extract with ethyl acetate, dry over MgSO4​ , and concentrate under vacuum.

Protocol 2: Solid-Phase Coupling of Fmoc-(3R)-3-Aminoheptanoic Acid

Causality: β-amino acids are notoriously prone to on-resin aggregation and suffer from reduced coupling kinetics due to the steric bulk of the β-substituent[6]. Standard HBTU/HOBt is insufficient. We utilize HATU and HOAt . The nitrogen atom in the pyridine ring of HOAt creates a neighboring-group effect, drastically lowering the transition state energy barrier for the incoming amine[6].

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is superior to DMF for disrupting intermolecular hydrogen bonds that cause β-peptide aggregation[6].

  • Deprotection: Treat the resin with 20% piperidine in NMP for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with NMP (5 × 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-(3R)-3-aminoheptanoic acid (prepared in Protocol 1), 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in NMP.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture. Vortex for 2 minutes. The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours . Note: This extended coupling time is mandatory for β-amino acids to ensure complete acylation.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test. A yellow/colorless bead indicates complete coupling (Self-Validation). A blue bead indicates incomplete coupling; if blue, repeat steps 3-5 before proceeding[6].

Protocol 3: Cleavage and Post-Synthesis Handling

Causality: β-peptides can form highly stable, hydrophobic aggregates upon cleavage from the resin, complicating downstream HPLC purification[6].

  • Cleavage Cocktail: Treat the resin with a standard TFA cocktail (95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% H2​O ) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the peptide.

  • Aggregate Disruption: Centrifuge and wash the pellet with cold ether twice. If the resulting β-peptide pellet appears clumped or insoluble in standard aqueous buffers, dissolve it in a chaotropic solvent system (e.g., 50% Acetonitrile / 50% Water with 0.1% TFA) and gently sonicate for 15 minutes to mechanically break up hydrophobic aggregates prior to preparative HPLC[6].

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides Source: PubMed / Chem Biodivers (nih.gov) URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • β-Peptides as inhibitors of protein–protein interactions Source: PMC / Curr Opin Chem Biol (nih.gov) URL:[Link]

  • Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues Source: PMC / Biophysical Journal (nih.gov) URL:[Link]

  • Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β-Amino Acid–Selective Adenylation Enzyme HitB Source: ACS Chemical Biology (acs.org) URL:[Link]

Sources

Method

Application Note: (3R)-3-Aminoheptanoic Acid Hydrochloride in Asymmetric Synthesis and Peptidomimetic Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols Executive Summary & Strategic Rationale As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic challenges associated with chiral β -amino acids. (3R)-3-aminoheptanoic acid hydrochloride is a highly valuable β3 -amino acid building block used extensively in the asymmetric synthesis of peptidomimetics, foldamers, and biologically active natural products (such as Kakeromamide A analogs)[1].

The strategic substitution of standard α -amino acids with β3 -residues like (3R)-3-aminoheptanoic acid introduces an additional methylene group into the peptide backbone. This seemingly minor structural change profoundly impacts the molecule's pharmacological profile: it confers near-total resistance to proteolytic degradation and induces the formation of highly stable, predictable secondary structures (e.g., 14-helices)[2]. However, the steric bulk of the aliphatic butyl side chain adjacent to the reactive amine presents significant synthetic bottlenecks, requiring highly optimized, self-validating protocols for both its de novo synthesis and its subsequent incorporation into peptide chains.

Physicochemical & Structural Data

Understanding the physical properties of the building block is critical for optimizing solvent systems and coupling conditions.

PropertyValueReference
Chemical Name (3R)-3-aminoheptanoic acid hydrochloride[3]
CAS Number 865188-30-3[3]
Molecular Formula C 7​ H 16​ ClNO 2​ [3]
Molecular Weight 181.66 g/mol [3]
Predicted Boiling Point 256.8 ± 23.0 °C[4]
Predicted Density 1.017 ± 0.06 g/cm 3 [4]
Predicted pKa 3.80 ± 0.10[4]

Application I: Asymmetric Synthesis via Ellman's Sulfinamide

The Causality of the Method

While enzymatic kinetic resolution using Candida antarctica lipase A (CAL-A) is a viable method for resolving racemic β -amino acids, de novo asymmetric synthesis via[5] offers superior theoretical yields (100% vs. 50% for resolution) and absolute stereocontrol. By condensing pentanal with (R)-tert-butanesulfinamide, the resulting chiral sulfinyl imine features a bulky tert-butyl group that effectively shields one face of the molecule. This forces the incoming nucleophile (acetate enolate) to attack exclusively from the Re-face via a highly ordered, closed chair-like transition state, guaranteeing exceptional diastereomeric excess (>95% d.e.).

Mechanistic Pathway

EllmanSynthesis A Pentanal (Starting Material) C Chiral Sulfinyl Imine (Intermediate) A->C Condensation B (R)-tert-Butanesulfinamide + Ti(OEt)4 B->C E Diastereomerically Pure Sulfinyl β-Amino Ester C->E Re-face Attack (Stereoselective) D Lithium Enolate of Methyl Acetate (-78 °C) D->E F Acidic Deprotection (HCl / MeOH) E->F Sulfinyl Cleavage G (3R)-3-Aminoheptanoic Acid HCl (Target Building Block) F->G Saponification

Fig 1: Asymmetric synthesis of (3R)-3-aminoheptanoic acid via Ellman's sulfinamide.

Validated Protocol: Stereoselective Synthesis

Self-Validating System: The diastereomeric ratio (d.r.) is monitored via 1 H-NMR of the crude sulfinyl β -amino ester before deprotection. A d.r. > 95:5 validates the stereocontrol of the Ti-mediated transition state.

  • Imine Formation : To a solution of pentanal (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt) 4​ (2.0 eq). Stir at room temperature for 12 hours.

    • Causality: Ti(OEt) 4​ acts dually as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine[5].

  • Enolate Addition : Cool a solution of diisopropylamine (1.2 eq) in THF to -78 °C. Add n-BuLi (1.2 eq) to generate LDA. Add methyl acetate (1.2 eq) dropwise. After 30 mins, add the chiral sulfinyl imine (1.0 eq) dropwise. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH 4​ Cl.

    • Causality: Maintaining -78 °C is critical to freeze the conformational flexibility of the imine, ensuring the enolate attacks exclusively from the unhindered Re-face.

  • Deprotection : Isolate the sulfinyl β -amino ester. Dissolve in MeOH and treat with 4M HCl in dioxane (2.0 eq) for 2 hours at room temperature.

    • Causality: Acidic methanolysis selectively cleaves the N-S bond without hydrolyzing the ester. Subsequent saponification with LiOH yields the free (3R)-3-aminoheptanoic acid, isolated as the hydrochloride salt.

Application II: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The Causality of the Method

Incorporating (3R)-3-aminoheptanoic acid into a growing peptide chain presents severe steric challenges. Standard carbodiimides (like DIC/HOBt) often lead to incomplete couplings or require extended reaction times that promote epimerization. To overcome this, (an aminium-based reagent featuring a 7-azabenzotriazole leaving group) is strictly required[1][6]. HATU accelerates the aminolysis of the active ester through a neighboring group effect—the pyridine nitrogen acts as an intramolecular general base—making it the gold standard for coupling sterically hindered β3 -residues[2].

SPPS Workflow

SPPSWorkflow Step1 Resin Preparation (Rink Amide / Wang) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Carboxyl Activation (HATU + DIPEA) Step2->Step3 Addition of Fmoc-β-Amino Acid Step4 Coupling Reaction (30-60 min, RT) Step3->Step4 Active Ester Formation Step5 Washing & Kaiser Test (DMF/DCM/MeOH) Step4->Step5 Step5->Step2 Iterative Cycle (If needed) Step6 Global Cleavage (TFA/TIS/H2O) Step5->Step6 Final Step

Fig 2: SPPS workflow for integrating sterically hindered β-amino acids using HATU.

Validated Protocol: Solid-Phase Coupling

Self-Validating System: This protocol incorporates a mandatory Kaiser test post-coupling. If the test is positive (blue), the coupling must be repeated before proceeding to deprotection, ensuring absolute sequence fidelity.

Reagents Required:

  • Fmoc-(3R)-3-aminoheptanoic acid (3.0 equivalents)

  • HATU (3.0 equivalents)[6]

  • DIPEA (6.0 equivalents)[6]

  • Rink Amide Resin (loading ~0.69 mmol/g)[6]

Step-by-Step Execution:

  • Resin Swelling : Swell 100 mg of Rink Amide resin in DMF for 30 minutes.

    • Causality: Maximizes polymer matrix pore accessibility for the bulky incoming amino acid.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF (5 × 1 min).

    • Causality: Thorough washing prevents residual piperidine from prematurely capping the activated ester in the next step.

  • Activation : In a separate vial, dissolve Fmoc-(3R)-3-aminoheptanoic acid (3 eq) and HATU (3 eq) in a minimal volume of DMF. Add DIPEA (6 eq)[6].

    • Causality: The 2:1 ratio of base to coupling reagent ensures complete deprotonation of the carboxylic acid and neutralizes the hexafluorophosphate counterion of HATU, driving the rapid formation of the highly reactive OAt ester.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 30 to 60 minutes.

    • Causality: β3 -residues require extended coupling times (minimum 30 mins) compared to α -amino acids (15 mins) due to the altered transition state geometry and steric shielding of the aliphatic side chain[2].

  • Validation : Perform a Kaiser test. A yellow/colorless bead indicates successful coupling. A blue bead indicates unreacted primary amines, necessitating a second coupling cycle.

  • Cleavage : After sequence completion, cleave the peptide using a cocktail of TFA/H 2​ O/TIS (95:2.5:2.5 v/v/v) for 2 hours[6]. Precipitate the crude peptide in ice-cold diethyl ether[2].

References

  • Sapphire Bioscience. "(3R)-3-Aminoheptanoic acid hydrochloride". 3

  • ChemicalBook. "(3R)-3-aminoheptanoic acid | 158849-22-0". 4

  • Journal of the American Chemical Society (ACS). "Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity". 2

  • MDPI. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides". 6

  • Frontiers in Chemistry. "Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues".1

  • Springer (via Electronics and Books). "Candida antarctica lipase A—a powerful catalyst for the resolution of...".

  • Benchchem. "1-(3,4,5-Trifluorophenyl)ethan-1-amine | 784129-18-6" (Ellman's Sulfinamide Protocol). 5

Sources

Application

Application Notes and Protocols: (3R)-3-Aminoheptanoic Acid Hydrochloride in Rational Drug Design

Executive Overview In the landscape of modern drug design, overcoming proteolytic degradation and poor membrane permeability remains a paramount challenge. (3R)-3-aminoheptanoic acid hydrochloride (a chiral β3 -amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern drug design, overcoming proteolytic degradation and poor membrane permeability remains a paramount challenge. (3R)-3-aminoheptanoic acid hydrochloride (a chiral β3 -amino acid) has emerged as a highly versatile building block for addressing these pharmacokinetic bottlenecks[1]. By introducing an additional carbon atom into the peptide backbone, β -amino acids render resulting peptidomimetics virtually invisible to endogenous proteases. Furthermore, the specific (3R) stereocenter and the lipophilic aliphatic side chain dictate precise secondary structure formation (e.g., 14-helices) and enhance blood-brain barrier (BBB) penetration[2].

As an Application Scientist, I have structured this guide to move beyond basic handling, focusing on the causality of experimental design . The protocols detailed herein cover three advanced applications: the solid-phase synthesis of stable peptidomimetics, the formulation of neuroactive GABA analogues, and the mutasynthesis of novel macrolactam antibiotics.

Physicochemical Profiling & Quantitative Data

Successful integration of (3R)-3-aminoheptanoic acid hydrochloride into synthetic workflows requires precise control over its physicochemical behavior. The hydrochloride salt form ensures high aqueous solubility and prevents the premature cyclization or degradation often seen in free β -amino bases.

PropertyValueAnalytical Relevance
Chemical Name (3R)-3-aminoheptanoic acid hydrochlorideIUPAC nomenclature standard.
CAS Registry Number 865188-30-3 (HCl salt) / 158849-22-0 (Free acid)Crucial for procurement and regulatory compliance[3][4].
Molecular Formula C₇H₁₆ClNO₂Determines stoichiometric equivalents in coupling.
Molecular Weight 181.66 g/mol Required for precise molarity calculations[4].
Melting Point ~250°C (Free acid base)Indicates high thermal stability for harsh reaction conditions[1].
Boiling Point 165°C at 760 mmHg (Free acid base)Relevant for vacuum distillation and solvent removal[1].
Predicted pKa 3.80 ± 0.10 (Carboxyl)Dictates the pH required for optimal coupling and extraction[5].

Protocol I: Synthesis of Proteolytically Stable β -Peptidomimetics

Objective: Incorporate (3R)-3-aminoheptanoic acid into a peptide backbone to generate a protease-resistant therapeutic candidate.

Causality & Rationale: Standard α -amino acids are rapidly cleaved by enzymes like DPP-4 or pepsin. Substituting an α -amino acid with our β3 -amino acid introduces a methylene spacer that disrupts the protease active-site geometry. However, the aliphatic butyl side chain at the C3 position creates significant steric hindrance during coupling. Therefore, we mandate the use of HATU (a highly reactive uronium salt) over standard HBTU or DIC, as HATU's 7-aza-HOAt leaving group accelerates sterically hindered amide bond formation.

Step-by-Step Methodology:
  • Fmoc Protection: React the hydrochloride salt with Fmoc-OSu in the presence of sodium carbonate (pH 9.0) to protect the β -amine. Acidify to pH 2.0 and extract with ethyl acetate.

  • Resin Swelling: Swell Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes to maximize surface area.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the initial Fmoc group.

  • Coupling (Critical Step): Pre-activate Fmoc-(3R)-3-aminoheptanoic acid (3.0 eq) with HATU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours. Self-Validation: Perform a Kaiser test; a yellow color indicates successful coupling (no free amines).

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to release the β -peptidomimetic.

  • Precipitation: Precipitate the product in ice-cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Resin Solid Support Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Step 1 Couple Couple Fmoc-(3R)-3-AHA (HATU / DIPEA) Deprotect->Couple Step 2 Wash Wash Cycle (DMF / DCM) Couple->Wash Step 3 Wash->Deprotect Repeat for next AA Cleave Cleavage & Deprotection (TFA Cocktail) Wash->Cleave Step 4 (Final) Product β-Peptidomimetic Product Cleave->Product Step 5

Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for β-peptidomimetics.

Protocol II: Formulation of Neuroactive GABA Analogues

Objective: Synthesize a lipophilic neuromodulator targeting the GABA-B receptor.

Causality & Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter but fails to cross the BBB due to its high polarity. (3R)-3-aminoheptanoic acid shares the crucial amino-acid pharmacophore but features a β -configuration and a lipophilic butyl chain[2]. This specific (3R) geometry aligns with the binding pocket of the GABA-B receptor (a GPCR), while the aliphatic chain increases the LogP value, facilitating passive diffusion across the BBB.

Step-by-Step Methodology:
  • Esterification (Prodrug formulation): Dissolve (3R)-3-aminoheptanoic acid hydrochloride in anhydrous ethanol. Add a catalytic amount of thionyl chloride dropwise at 0°C to form the ethyl ester.

  • Reflux: Heat the mixture to reflux for 4 hours to drive the reaction to completion.

  • Isolation: Concentrate under reduced pressure. Partition the residue between saturated NaHCO₃ and ethyl acetate to isolate the free base ester.

  • Validation (Electrophysiology): Apply the synthesized analogue to acute brain slices. Measure the modulation of K⁺ and Ca²⁺ channels via whole-cell patch-clamp to confirm GABA-B agonism.

GABA_Signaling Ligand (3R)-3-AHA Derivative (GABA Analogue) Receptor GABA-B Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase Inhibition GProtein->AC Inhibits IonChannel K+ Channel Opening / Ca2+ Channel Closure GProtein->IonChannel Modulates cAMP Decreased cAMP AC->cAMP Reduces cAMP->IonChannel Downstream effects

Figure 2: GABA-B Receptor signaling pathway modulated by β-amino acid analogues.

Protocol III: Mutasynthesis of Macrolactam Antibiotics

Objective: Generate novel, bioactive hitachimycin analogs using bacterial fermentation.

Causality & Rationale: Total chemical synthesis of complex macrolactams is notoriously low-yielding. By utilizing a genetically modified Streptomyces strain lacking the native precursor biosynthesis gene ( Δ hitA), we can "feed" the bacteria synthetic (3R)-3-aminoheptanoic acid[6]. The native adenylation enzymes (e.g., HitB) exhibit promiscuous substrate tolerance and will seamlessly incorporate our synthetic β -amino acid into the macrolactam ring, yielding novel antibiotics with altered pharmacological profiles.

Step-by-Step Methodology:
  • Precursor Preparation: Dissolve 60 mg of (3R)-3-aminoheptanoic acid hydrochloride in 6 mL of sterile water. Adjust the pH to ~8.0 using saturated NaHCO₃ to ensure the amine is bioavailable, then filter-sterilize (0.22 μm)[6].

  • Culture Supplementation: Add the sterilized precursor to 750 mL of the Streptomyces Δ hitA mutant culture grown in baffled flasks.

  • Fermentation: Cultivate the supplemented strain for 7 days at 28°C with continuous shaking (200 rpm) to maximize aeration and secondary metabolite production.

  • Extraction: Centrifuge the culture. Extract the supernatant and the cell pellet with ethyl acetate and acetone, respectively. Combine organic layers and evaporate[6].

  • Validation: Analyze the crude extract via Thin Layer Chromatography (TLC) using CHCl₃/CH₃OH (40:1, v/v). Confirm the structure of the isolated macrolactam analog via 2D-NMR and High-Resolution Mass Spectrometry (HRMS)[6].

Mutasynthesis Precursor (3R)-3-AHA Precursor Culture ΔhitA Mutant Culture (Streptomyces) Precursor->Culture Supplementation Biosynthesis In Vivo Biosynthesis (Adenylation) Culture->Biosynthesis Fermentation Extraction Solvent Extraction (Ethyl Acetate) Biosynthesis->Extraction Harvest Purification Chromatographic Purification Extraction->Purification Crude Extract Analog Novel Macrolactam Analog Purification->Analog Isolation

Figure 3: Mutasynthesis workflow for generating novel macrolactam analogs.

References

  • Chem960 : "3-aminoheptanoic acid" - Details on physicochemical properties, melting/boiling points, and utilization as a chiral building block in the pharmaceutical industry. 1

  • ChemicalBook : "(3R)-3-aminoheptanoic acid | 158849-22-0" - Source for CAS registry numbers and molecular formulas. 3

  • Sapphire Bioscience : "(3R)-3-Aminoheptanoic acid hydrochloride" - Source for hydrochloride salt molecular weight and specific CAS 865188-30-3. 4

  • ChemicalBook : "(3R)-3-aminoheptanoic acid Predicted Properties" - Source for predicted pKa values. 5

  • BenchChem : "Synthesis of Neuroactive Compounds Utilizing (S)-1-Aminopentan-3-ol: Application Notes and Protocols" - Mechanistic insights into the synthesis of GABA analogues and receptor modulation. 2

  • ACS Chemical Biology : "Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β-Amino Acid–Selective Adenylation Enzyme HitB" - Protocol standards for feeding 3-aminoheptanoic acid into bacterial cultures for mutasynthesis. 6

Sources

Method

(3R)-3-aminoheptanoic acid hydrochloride laboratory preparation

An Application Guide for the Laboratory Preparation of (3R)-3-aminoheptanoic acid hydrochloride Abstract This comprehensive guide details two robust and validated laboratory-scale methods for the synthesis of (3R)-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Laboratory Preparation of (3R)-3-aminoheptanoic acid hydrochloride

Abstract

This comprehensive guide details two robust and validated laboratory-scale methods for the synthesis of (3R)-3-aminoheptanoic acid hydrochloride, a chiral β-amino acid of significant interest to researchers in medicinal chemistry and drug development. β-amino acids are crucial structural motifs that impart unique conformational constraints and enhanced metabolic stability to peptides and other bioactive molecules.[1][2] This document provides not only step-by-step protocols but also the underlying strategic rationale, enabling scientists to select and adapt the most suitable method for their specific laboratory context. We will explore a classical chiral resolution pathway and a stereospecific synthesis from a chiral precursor, complete with characterization techniques, safety protocols, and supporting data.

Strategic Overview: The Challenge of Enantiopurity

The synthesis of enantiomerically pure β-amino acids is a non-trivial challenge in organic chemistry.[2][3] The biological activity of chiral molecules is often confined to a single enantiomer, making stereochemical control paramount. Three primary strategies are typically employed to achieve this:

  • Asymmetric Synthesis: Building the chiral center directly using a chiral catalyst or auxiliary. These methods, such as asymmetric hydrogenation or conjugate additions, can be highly efficient but may require specialized, expensive catalysts and significant optimization.[1]

  • Chiral Pool Synthesis: Utilizing a readily available, enantiopure natural product as a starting material. This approach leverages existing stereochemistry to build the target molecule. Its feasibility is entirely dependent on the availability of a suitable precursor.

  • Chiral Resolution: Synthesizing the target molecule as a racemic mixture and then separating the two enantiomers. The most common method involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means like crystallization.[4]

This guide focuses on the latter two strategies, which generally offer greater accessibility and reliability for a standard synthetic chemistry laboratory.

G start Objective: (3R)-3-aminoheptanoic acid HCl strategy strategy start->strategy Select Synthetic Strategy protocol_node_1 Protocol 1: Chiral Resolution strategy->protocol_node_1 Accessible & Classic Method protocol_node_2 Protocol 2: Chiral Pool Synthesis strategy->protocol_node_2 Stereospecific & Atom Economical protocol_node protocol_node sub_step sub_step pro_con pro_con sub_step_1a Synthesize Racemic (±)-3-Aminoheptanoic Acid protocol_node_1->sub_step_1a Step A pro_con_1 Pros: Reliable, uses common reagents. Cons: 50% theoretical max yield, can be labor-intensive. protocol_node_1->pro_con_1 sub_step_1b Form Diastereomeric Salts with L-(+)-Tartaric Acid sub_step_1a->sub_step_1b Step B sub_step_1c Fractional Crystallization to Isolate (R,R) Salt sub_step_1b->sub_step_1c Step C sub_step_1d Liberate Free (3R)-Amine & Form HCl Salt sub_step_1c->sub_step_1d Step D sub_step_2a Start with (S)-3-Hydroxyheptanoic Acid (Chiral Precursor) protocol_node_2->sub_step_2a Step A pro_con_2 Pros: High stereopurity, better yield. Cons: Dependent on availability of chiral starting material. protocol_node_2->pro_con_2 sub_step_2b Activate Hydroxyl Group (e.g., Mesylation) sub_step_2a->sub_step_2b Step B sub_step_2c SN2 Displacement with Azide (Inversion of Stereochemistry) sub_step_2b->sub_step_2c Step C sub_step_2d Reduce Azide to Amine & Form HCl Salt sub_step_2c->sub_step_2d Step D G start Start: (S)-3-Hydroxyheptanoic Acid step_node_1 1. Esterification start->step_node_1 step_node step_node intermediate intermediate final Final Product: (3R)-3-Aminoheptanoic Acid HCl reagent reagent reagent_1 SOCl₂, MeOH step_node_1->reagent_1 intermediate_1 Methyl (S)-3-hydroxyheptanoate step_node_1->intermediate_1 step_node_2 2. Hydroxyl Activation intermediate_1->step_node_2 reagent_2 MsCl, Et₃N, DCM step_node_2->reagent_2 intermediate_2 Methyl (S)-3-(methylsulfonyloxy)heptanoate step_node_2->intermediate_2 step_node_3 3. SN2 Azide Displacement (Inversion of Stereocenter) intermediate_2->step_node_3 reagent_3 NaN₃, DMF step_node_3->reagent_3 intermediate_3 Methyl (R)-3-azidoheptanoate step_node_3->intermediate_3 step_node_4 4. Azide Reduction intermediate_3->step_node_4 reagent_4 H₂, Pd/C, EtOH step_node_4->reagent_4 intermediate_4 Methyl (R)-3-aminoheptanoate step_node_4->intermediate_4 step_node_5 5. Saponification & HCl Salt Formation intermediate_4->step_node_5 step_node_5->final reagent_5 1. LiOH, THF/H₂O 2. HCl step_node_5->reagent_5

Caption: Stereospecific synthesis pathway from a chiral hydroxy acid precursor.

Step-by-Step Procedure
  • Esterification: Protect the carboxylic acid of (S)-3-hydroxyheptanoic acid as its methyl ester by reacting with thionyl chloride in methanol. This prevents interference in subsequent steps.

  • Mesylation: In a flask under nitrogen, dissolve the methyl ester in dichloromethane (DCM). Cool to 0°C and add triethylamine (1.2 eq). Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir at 0°C for 2 hours.

    • Causality: The hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution. This reaction does not affect the chiral center.

  • Azide Displacement: After aqueous workup to isolate the crude mesylate, dissolve it in dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq) and heat the mixture to 70°C for 12 hours.

    • Causality: The azide ion acts as a nucleophile, displacing the mesylate group via an SN2 mechanism. This step proceeds with complete inversion of the stereocenter, converting the (S)-configuration to the (R)-configuration.

  • Azide Reduction: After workup, dissolve the crude azide in ethanol. Add 10% Palladium on carbon (Pd/C, 5 mol%). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 8 hours.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing the azide group to a primary amine.

  • Hydrolysis and Salt Formation: Filter the reaction through Celite to remove the catalyst and concentrate the filtrate. Hydrolyze the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture. After hydrolysis, acidify the solution with 1M HCl to pH ~1-2. Concentrate the solution to dryness to obtain the crude hydrochloride salt. Recrystallize from an ethanol/ether mixture to yield pure (3R)-3-aminoheptanoic acid hydrochloride.

Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is critical.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the heptyl chain protons, with characteristic shifts for the protons alpha and beta to the amine and carbonyl groups.
¹³C NMR Structural ElucidationSeven distinct carbon signals, including the carbonyl carbon (~175 ppm) and the chiral carbon bearing the amino group (~50 ppm).
FT-IR Functional Group IDBroad absorption for O-H and N-H stretches (~2500-3300 cm⁻¹), C=O stretch (~1720 cm⁻¹).
Mass Spec (ESI+) Molecular Weight[M+H]⁺ ion corresponding to the free amine at m/z = 146.12.
Chiral HPLC Enantiomeric Purity (ee%)Using a chiral stationary phase (e.g., a cyclodextrin-based column), the R and S enantiomers can be separated, allowing for the determination of enantiomeric excess. [5]
Polarimetry Optical ActivityThe (3R)-enantiomer will rotate plane-polarized light in a specific direction, which can be compared to literature values.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

  • Sodium Azide (NaN₃): Highly toxic and can be explosive, especially upon contact with heavy metals or acids (forms hydrazoic acid gas). Handle with extreme care. Quench any residual azide with sodium nitrite followed by acid.

  • Thionyl Chloride & Mesyl Chloride: Corrosive and lachrymatory. Handle only in a fume hood.

  • Flammable Solvents: Diethyl ether, ethanol, and DCM are flammable. Keep away from ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the system is properly set up and purged to prevent leaks.

References

  • B. C. G. Söderberg, "Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives," The Journal of Organic Chemistry, ACS Publications. [Link]

  • Organic Chemistry Portal, "Synthesis of β-Amino Acids and Derivatives by Carboxylation." [Link]

  • ChiroBlock, "Beta2-Amino Acids: Synthesis Approaches & Compounds." [Link]

  • Organic Chemistry Portal, "β-Amino Acid synthesis by C-C coupling." [Link]

  • S. Singh, et al., "Enantioselective Synthesis of β-amino acids: A Review," ResearchGate. [Link]

  • Google Patents, "Process for production of (3r,5r)
  • Medicines for All Institute (M4ALL), "PROCESS DEVELOPMENT REPORT." [Link]

  • Wikipedia, "Chiral resolution." [Link]

  • S. Singh, et al., "Enantioselective Synthesis of β-amino acids: A Review," Hilaris Publisher. [Link]

  • Google Patents, "Preparation of 7-hydroxy heptanoic acid and deriv
  • P. C. J. Villalobos, et al., "Microbial catalysis for the production of hydroxy- and amino-fatty acids." [Link]

  • E. J. Corey and J. O. Link, "A general, catalytic, and enantioselective synthesis of α-amino acids." [Link]

  • T. Fuji, "Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De." [Link]

  • PubChem, "3-Aminoheptanoic acid." [Link]

  • G. Q. Chen, et al., "Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification," PubMed. [Link]

  • M. El-Sutohy, et al., "Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study," PMC. [Link]

Sources

Application

Application Note: Structural Elucidation of (3R)-3-aminoheptanoic acid hydrochloride using 1D and 2D NMR Spectroscopy

Abstract This application note provides a comprehensive guide for the structural characterization and verification of (3R)-3-aminoheptanoic acid hydrochloride, a key chiral building block in pharmaceutical research and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note provides a comprehensive guide for the structural characterization and verification of (3R)-3-aminoheptanoic acid hydrochloride, a key chiral building block in pharmaceutical research and development.[1] We detail a systematic Nuclear Magnetic Resonance (NMR) spectroscopy workflow, encompassing sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data. The protocols and analysis presented herein are designed for researchers, scientists, and drug development professionals to ensure the unambiguous confirmation of molecular identity, stereochemistry, and purity.

Introduction

(3R)-3-aminoheptanoic acid is a beta-amino acid derivative whose hydrochloride salt form enhances its stability and solubility for experimental use.[1][2] As a chiral intermediate, its structural integrity is paramount in the synthesis of complex bioactive molecules and peptidomimetics.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the non-destructive and definitive structural elucidation of small molecules.[3][4] This guide establishes a robust, self-validating protocol using a suite of NMR experiments to provide a complete atomic-level picture of the molecule. We will explain the causality behind experimental choices, from solvent selection to the logic of 2D spectral analysis, to empower users with a deeper understanding of the characterization process.

Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). When placed in a strong magnetic field, these nuclei align and can be excited by radiofrequency pulses. The frequency at which they resonate and the time it takes for them to relax back to their ground state provides a wealth of information about the molecule's structure.[5]

  • Chemical Shift (δ): The resonance frequency of a nucleus, reported in parts per million (ppm), is highly sensitive to its local electronic environment. Electronegative atoms, for instance, "deshield" a nucleus, causing it to resonate at a higher chemical shift (downfield).[5]

  • Spin-Spin Coupling (J): The magnetic field of one nucleus can influence its neighbors through covalent bonds, causing their signals to split into multiple peaks (e.g., a doublet, triplet). This coupling provides direct evidence of connectivity between atoms.[6]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • 2D Correlation Spectroscopy: Experiments like COSY and HSQC visualize these interactions in a two-dimensional plot, revealing which nuclei are coupled (COSY) or directly bonded (HSQC).[6][7]

Materials and Experimental Setup

  • (3R)-3-aminoheptanoic acid hydrochloride (Purity ≥98%)

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-precision tubes

  • Spectrometer: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Expert Insight: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity readily dissolves the hydrochloride salt, and its residual proton signal (~2.50 ppm) does not overlap with key analyte signals.[8] Critically, the acidic protons of the carboxylic acid (-COOH) and the ammonium group (-NH₃⁺) are less likely to undergo rapid exchange with DMSO-d₆ compared to solvents like D₂O or CD₃OD, allowing for their direct observation.

Experimental Protocols

Protocol 1: Sample Preparation
  • Weigh approximately 10-15 mg of (3R)-3-aminoheptanoic acid hydrochloride directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Vortex the sample for 30-60 seconds until the solid is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.

Protocol 2: NMR Data Acquisition

The following is a representative set of acquisition parameters for a 500 MHz spectrometer. Users should adjust these based on their specific instrument and sample concentration.

Experiment Parameter Recommended Value Purpose
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative analysis.
Number of Scans16To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)5.0 sEnsures full relaxation of protons for accurate integration.[5]
Spectral Width16 ppmCovers the full range of expected proton chemical shifts.
¹³C NMR Pulse Programzgpg30Proton-decoupled experiment for singlet carbon signals.
Number of Scans1024Higher number of scans needed due to low natural abundance of ¹³C.
Relaxation Delay (d1)2.0 sStandard delay for qualitative carbon spectra.
Spectral Width240 ppmCovers the full range of expected carbon chemical shifts.[9]
¹H-¹H COSY Pulse ProgramcosygpqfStandard gradient-selected COSY for proton-proton correlations.
Number of Scans4Sufficient for most correlations.
Dimensions2048 (F2) x 256 (F1)Provides good resolution in both dimensions.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.
Number of Scans8Balances sensitivity and experiment time.
¹J(C,H) Coupling145 HzOptimized for one-bond C-H correlations in aliphatic systems.

Data Analysis and Structural Interpretation

The structural assignment begins with the analysis of 1D spectra, which is then confirmed and refined using 2D correlation data.

Molecular Structure and Atom Numbering

For clarity, the following numbering scheme will be used for the interpretation of NMR data for (3R)-3-aminoheptanoic acid hydrochloride.

Caption: Atom numbering scheme for (3R)-3-aminoheptanoic acid.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides the initial framework for the structure. The presence of the butyl chain, the chiral center, and the acidic protons are all identifiable.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

Proton(s) Position Expected δ (ppm) Multiplicity Integration Rationale for Assignment
H7-CH₃~0.85Triplet (t)3HTerminal methyl group coupled to the adjacent CH₂ (H6).
H6-CH₂-~1.25Sextet-like (m)2HCoupled to H7 (triplet) and H5 (triplet), resulting in a complex multiplet.
H5-CH₂-~1.30Quintet-like (m)2HCoupled to H6 and H4, appearing as a complex multiplet.
H4-CH₂-~1.50 - 1.65Multiplet (m)2HDiastereotopic protons adjacent to the chiral center (C3), coupled to H5 and H3.
H2-CH₂-~2.55Multiplet (m)2HDiastereotopic protons adjacent to the carbonyl group (C1), coupled to H3. The signal may be partially obscured by the DMSO solvent peak.
H3-CH-~3.30 - 3.45Multiplet (m)1HMethine proton at the chiral center, deshielded by the adjacent ammonium group. Coupled to H2 and H4.
NH₃⁺-NH₃⁺~8.40Broad singlet (br s)3HProtons of the ammonium group, often broad due to quadrupolar relaxation and exchange.
COOH-COOH~12.50Broad singlet (br s)1HCarboxylic acid proton, highly deshielded and typically broad.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum confirms the presence of all seven unique carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Position Expected δ (ppm) Rationale for Assignment
C1-COOH~172Typical chemical shift for a carboxylic acid carbon.[10][11]
C7-CH₃~14Terminal methyl carbon in an alkyl chain.[12]
C6-CH₂-~22Alkyl chain methylene.
C5-CH₂-~28Alkyl chain methylene.
C4-CH₂-~35Alkyl chain methylene.
C2-CH₂-~38Methylene carbon alpha to a carbonyl group.
C3-CH-~48Methine carbon directly attached to the nitrogen atom.[11]
2D NMR Correlation Analysis (COSY & HSQC)

Two-dimensional NMR is crucial for assembling the molecular fragments identified in the 1D spectra into a complete, unambiguous structure.[6][13]

¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings, confirming the connectivity along the carbon backbone.[7] Cross-peaks connect signals from protons that are typically two or three bonds apart.

  • A cross-peak will be observed between the H7 triplet and the H6 multiplet.

  • The H6 multiplet will show correlations to both H7 and H5 .

  • This chain of correlations will continue from H5 to H4 , and from H4 to the methine proton H3 .

  • Crucially, H3 will also show a correlation to the H2 multiplet, confirming the link between the chiral center and the carboxylic acid end of the molecule.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton signal directly to the carbon atom it is attached to, providing definitive C-H assignments.[6][7]

  • Each proton signal in Table 1 (except the exchangeable NH₃⁺ and COOH protons) will show a single cross-peak in the HSQC spectrum, correlating it to a carbon signal in Table 2.

  • For example, the signal at ~0.85 ppm (H7) will correlate to the carbon signal at ~14 ppm (C7).

  • The methine proton signal at ~3.30 ppm (H3) will correlate to the carbon signal at ~48 ppm (C3), confirming the location of the chiral center.

  • An edited HSQC experiment is particularly useful as it phases CH₂ signals (C2, C4, C5, C6) oppositely to CH and CH₃ signals (C3, C7), simplifying the identification of methylene groups within the alkyl chain.

Workflow and Correlation Diagram

The logical flow of the NMR analysis and the key correlations used for structural assignment are summarized below.

workflow cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation p1 1. Sample Preparation p2 2. 1D NMR (¹H, ¹³C) p1->p2 p3 3. 2D NMR (COSY, HSQC) p2->p3 a1 Assign ¹H & ¹³C Signals p3->a1 a2 Confirm ¹H-¹H Connectivity via COSY a1->a2 a3 Correlate ¹H to ¹³C via HSQC a1->a3 a4 Final Structural Verification a2->a4 a3->a4

Caption: Experimental and analytical workflow for NMR-based structural elucidation.

Caption: Key ³J(H,H) COSY correlations confirming the molecular backbone.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural verification of (3R)-3-aminoheptanoic acid hydrochloride. This multi-faceted approach ensures a self-validating system where proton assignments, carbon assignments, and their respective connectivities are cross-confirmed. Following the protocols and interpretation logic outlined in this application note will enable researchers to confidently ascertain the identity, purity, and structural integrity of this and other similar small molecules, which is a critical step in any drug discovery or chemical development pipeline.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • NextSDS. (n.d.). (3R)-3-aminoheptanoic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • Jia-Qiang, W., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. National Institutes of Health (NIH). Available from: [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Scribd. Available from: [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Available from: [Link]

  • PubMed. (2019). NMR Characterization of RNA Small Molecule Interactions. Available from: [Link]

  • PubMed. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Available from: [Link]

  • PubMed. (2004). Protein Chemical Shifts Arising From Alpha-Helices and Beta-Sheets Depend on Solvent Exposure. Available from: [Link]

  • MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]

  • Unknown. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available from: [Link]

  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Available from: [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Available from: [Link]

  • PNAS. (n.d.). Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. Available from: [Link]

  • ETH Zürich. (n.d.). NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn.
  • ACS Publications. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides. Available from: [Link]

  • Chemfun. (2024). Cas no 104883-48-9 (3-Aminoheptanoic acid). Available from: [Link]

  • ResearchGate. (n.d.). From NMR chemical shifts to amino acid types: Investigation of the predictive power carried by nuclei. Available from: [Link]

  • ResearchGate. (n.d.). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. Available from: [Link]

  • ResearchGate. (n.d.). Attempted arylation of amino acid ester salt 1 a‐HCl. Available from: [Link]

  • Unknown. (n.d.). Typical proton chemical shifts for amino acids within a protein.
  • PubMed. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids. Available from: [Link]

  • NextSDS. (n.d.). 3-AMINO-HEPTANOIC ACID — Chemical Substance Information. NextSDS. Available from: [Link]

  • Department of Biochemistry. (n.d.). Solid-State 17O NMR of Amino Acids.
  • PubChem. (n.d.). 3-Aminoheptanoic acid. Available from: [Link]

  • ScholarWorks. (n.d.). THE 19F NMR OF AMINO ACID DERIVATIVES. Available from: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Analysis of (3R)-3-Aminoheptanoic Acid Hydrochloride

Executive Summary (3R)-3-aminoheptanoic acid is a chiral, aliphatic β -amino acid that serves as a critical building block in the synthesis of peptidomimetics, β -peptides, and neuroactive GABA analogues[1]. Purifying it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-aminoheptanoic acid is a chiral, aliphatic β -amino acid that serves as a critical building block in the synthesis of peptidomimetics, β -peptides, and neuroactive GABA analogues[1]. Purifying its hydrochloride salt from synthetic crude mixtures presents a unique set of chromatographic challenges: it is highly polar, zwitterionic at neutral pH, and entirely lacks a UV-absorbing chromophore.

This application note details a comprehensive, self-validating workflow for the preparative purification, chemical purity assessment, enantiomeric validation, and final salt-exchange of (3R)-3-aminoheptanoic acid hydrochloride. By leveraging Ion-Pairing Reversed-Phase (IP-RP) chromatography and Charged Aerosol Detection (CAD), this protocol bypasses the limitations of traditional UV-directed methodologies.

Mechanistic Rationale & Chromatographic Strategy

Overcoming the Detection Bottleneck: CAD vs. ELSD

Because (3R)-3-aminoheptanoic acid lacks aromatic rings or conjugated systems, traditional UV detection (e.g., 254 nm) is blind to it. While low-UV monitoring (200–210 nm) can be used for preparative fraction collection by detecting the carbonyl group, it is highly susceptible to baseline drift during gradient elution.

For precise analytical quantitation, a universal detector is required. While Evaporative Light Scattering Detection (ELSD) is common, Charged Aerosol Detection (CAD) is mechanistically superior for low-molecular-weight amino acids. ELSD relies on light scattering, which drops off exponentially when particle diameters fall below 50 nm. In contrast, CAD measures the charge transferred to analyte particles by ionized nitrogen gas, maintaining high sensitivity and a wider dynamic range for particles as small as 10 nm[2]. Consequently, CAD can detect underivatized aliphatic amino acids down to nanogram levels with uniform response factors[3].

Retention Strategy: Ion-Pairing Reversed-Phase (IP-RP) HPLC

Highly polar zwitterions typically elute in the void volume of standard C18 columns. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option, the 7-carbon aliphatic backbone of 3-aminoheptanoic acid provides sufficient lipophilicity to utilize Reversed-Phase chromatography—provided ionization is controlled.

Using 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH below the pKa of the carboxylic acid (~3.5), neutralizing it, while the TFA anion forms a lipophilic ion pair with the protonated β -amine. To prevent stationary phase collapse in highly aqueous conditions, an Aqueous-Compatible (AQ) C18 column featuring polar end-capping is utilized.

Enantiomeric Resolution

To confirm the (3R) stereocenter, a Chiral Stationary Phase (CSP) is required. A CSP based on (+)-(18-Crown-6)-tetracarboxylic acid is highly specific for primary amines, forming transient inclusion complexes. The addition of volatile ammonium ions to the mobile phase effectively modulates the retention factors without sacrificing chiral recognition efficiency, making it ideal for β -amino acid resolution[4].

Purification Workflow Visualization

G Crude Crude (3R)-3-aminoheptanoic acid (Synthetic Mixture) Prep Preparative RP-HPLC (C18 AQ, 0.1% TFA) Crude->Prep Fractions Fraction Collection (Low UV 210 nm / MS Trigger) Prep->Fractions Analysis Analytical HPLC-CAD (Chemical Purity Check) Fractions->Analysis Chiral Chiral HPLC (Enantiomeric Excess Check) Fractions->Chiral Lyophilization Lyophilization (Yields TFA Salt) Analysis->Lyophilization >98% Purity Chiral->Lyophilization >99% ee SaltExchange HCl Salt Exchange (Amberlite IRA-400 Cl-) Lyophilization->SaltExchange Final Pure (3R)-3-aminoheptanoic acid hydrochloride SaltExchange->Final

Workflow for the purification and salt-exchange of (3R)-3-aminoheptanoic acid hydrochloride.

Experimental Protocols

Protocol A: Preparative HPLC Purification (Chemical Purity)

Objective: Isolate the target molecule from synthetic byproducts and starting materials.

  • Sample Preparation : Dissolve the crude mixture in 5% Acetonitrile / 95% Water containing 0.1% TFA to a concentration of 50 mg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

  • Column : C18 AQ Preparative Column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase :

    • A : 0.1% TFA in HPLC-grade Water.

    • B : 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate : 20.0 mL/min.

  • Detection : UV at 210 nm (threshold collection) or MS-directed fraction collection targeting m/z 146.2 [M+H]⁺.

  • Execution : Run the gradient defined in Table 1. Collect fractions corresponding to the main peak eluting around the 30-40% B threshold.

Protocol B: Analytical HPLC-CAD Method (Fraction Assessment)

Objective: Quantify the chemical purity of the collected fractions without derivatization.

To optimize CAD response and chromatographic resolution for underivatized amino acids, a volatile ion-pairing mixture of Heptafluorobutyric acid (HFBA) and TFA is utilized[5].

  • Column : Core-shell C18 (150 mm × 4.6 mm, 2.7 µm) to maximize theoretical plates and minimize peak broadening.

  • Mobile Phase :

    • A : 11.5 mM HFBA + 6.5 mM TFA in Water[5].

    • B : Acetonitrile.

  • Flow Rate : 0.8 mL/min.

  • CAD Settings : Evaporation temperature set to 50 °C; Power function value: 1.0; Data collection rate: 10 Hz[5].

  • Execution : Inject 5 µL of each fraction. Run the gradient defined in Table 2. Pool fractions demonstrating >98% purity by CAD area normalization.

Protocol C: Chiral HPLC Validation (Enantiomeric Excess)

Objective: Ensure the absence of the (3S)-enantiomer.

  • Column : Crownpak CR(+) or equivalent (+)-(18-Crown-6)-tetracarboxylic acid CSP (150 mm × 4.0 mm, 5 µm).

  • Mobile Phase : Isocratic elution using 10 mM Ammonium Acetate in Methanol/Water (80:20, v/v), adjusted to pH 3.0 with Formic Acid. The ammonium ion reduces excessive retention times while maintaining chiral recognition[4].

  • Flow Rate : 0.6 mL/min.

  • Detection : CAD or MS.

  • Execution : Calculate enantiomeric excess (ee) by comparing the peak areas of the (3R) and (3S) isomers.

Protocol D: Salt Exchange and Isolation

Objective: Convert the purified TFA salt to the final hydrochloride salt.

  • Lyophilization : Freeze the pooled, pure fractions from Protocol A and lyophilize for 48 hours to remove water, acetonitrile, and volatile TFA. The resulting white powder is (3R)-3-aminoheptanoic acid trifluoroacetate.

  • Resin Preparation : Slurry Amberlite IRA-400 (Cl⁻ form) strongly basic anion exchange resin in deionized water. Pack into a glass column and wash with 5 column volumes (CV) of 1 M HCl, followed by 10 CV of HPLC-grade water until the eluate is pH neutral.

  • Exchange : Dissolve the TFA salt in a minimal volume of water and load onto the resin. Elute with water at a dropwise rate (approx. 1-2 mL/min).

  • Final Isolation : Collect the ninhydrin-positive fractions and lyophilize to yield pure (3R)-3-aminoheptanoic acid hydrochloride[1].

Quantitative Data & Gradient Tables

Table 1: Preparative HPLC Gradient Conditions (Protocol A)

Time (min)% Mobile Phase A (0.1% TFA/H₂O)% Mobile Phase B (0.1% TFA/ACN)Curve
0.0955Initial
5.0955Isocratic Hold
25.06040Linear
27.0595Linear (Wash)
32.0595Isocratic Hold
33.0955Linear
40.0955Re-equilibration

Table 2: Analytical HPLC-CAD Gradient Conditions (Protocol B)

Time (min)% Mobile Phase A (HFBA/TFA in H₂O)% Mobile Phase B (ACN)Curve
0.0955Initial
2.0955Isocratic Hold
12.04060Linear
14.0595Linear (Wash)
17.0595Isocratic Hold
17.1955Linear
22.0955Re-equilibration

References

  • BioProcessing Journal . Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector. Retrieved from: [Link]

  • KoreaScience . Resolution of β-Amino Acids on a Chiral Stationary Phase Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxilic Acid. Retrieved from: [Link]

  • LCMS.cz / Thermo Fisher Application Note . Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Retrieved from:[Link]

  • Wiley-VCH . Supporting Information: Synthesis and Characterization of (3S)-3-Aminoheptanoic acid hydrochloride. Retrieved from:[Link]

Sources

Application

Comprehensive Quality Control Standards and Analytical Protocols for (3R)-3-Aminoheptanoic Acid Hydrochloride

Application Note & Technical Guide Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Executive Summary & Scope (3R)-3-Aminoheptanoic acid hydrochloride is a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Guide Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals

Executive Summary & Scope

(3R)-3-Aminoheptanoic acid hydrochloride is a highly valuable chiral β3 -amino acid building block. It is frequently utilized in the synthesis of peptidomimetics, neuroactive compounds, and analogues of potent antimicrobial lipopeptides such as mycosubtilin and iturin [1]. Because the biological activity of these macromolecules is strictly dependent on the stereochemistry and purity of their constituent monomers, establishing rigorous Quality Control (QC) standards is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. This document details the mechanistic causality behind each analytical choice, ensuring that your QC protocols are not only accurate but form a self-validating system capable of identifying out-of-specification (OOS) root causes.

Critical Quality Attributes (CQAs) & Specifications

To ensure the integrity of downstream API synthesis, the batch release of (3R)-3-aminoheptanoic acid hydrochloride must meet stringent CQAs. The quantitative standards are summarized below.

Table 1: Quantitative Data & Specifications Summary

Quality AttributeAnalytical TechniqueAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identity (Regiochemistry) 1 H and 13 C NMRConforms to reference standard shifts
Identity (Mass) HRMS (ESI+) m/z [M+H]+ calc: 146.1176, found ± 5 ppm
Chemical Purity RP-HPLC (UV @ 210 nm) 98.0% (Area %)
Chiral Purity (ee) Chiral HPLC 99.0% enantiomeric excess (ee)
Water Content Karl Fischer Titration 1.0% w/w
Residue on Ignition Gravimetric 0.1% w/w

Quality Control Workflow

The following diagram illustrates the parallel analytical workflow required for comprehensive batch release.

QC_Workflow Start Batch Sample (3R)-3-Aminoheptanoic Acid HCl Identity Identity Testing (NMR & HRMS) Start->Identity Purity Chemical Purity (RP-HPLC, 210 nm) Start->Purity Chiral Chiral Purity (Crownpak CR(+), pH 1.5) Start->Chiral Assay Assay & Physical (Titration, Moisture, ROI) Start->Assay Release Certificate of Analysis (Batch Release) Identity->Release Purity->Release Chiral->Release Assay->Release

Fig 1. Parallel quality control workflow for (3R)-3-aminoheptanoic acid HCl batch release.

Detailed Analytical Protocols & Mechanistic Causality

Identity Verification (NMR & HRMS)

Causality & Rationale: Confirming the exact regiochemistry of the amino group at the C3 position is critical, as migration or isomerization can occur during upstream synthesis. NMR in a polar protic solvent ( D2​O ) is ideal for the hydrochloride salt.

Protocol:

  • Dissolve 10 mg of the sample in 0.6 mL of D2​O .

  • Acquire 1 H NMR (400 MHz) and 13 C NMR (100 MHz) spectra.

  • Self-Validating Check: Ensure the absence of vinylic protons (5.0-6.0 ppm), which would indicate incomplete reduction if synthesized via a Horner-Wadsworth-Emmons intermediate [2].

  • Expected Shifts:

    • 1 H NMR ( D2​O ): δ 0.82 (t, J = 4.8 Hz, 3H, terminal CH3​ ), 1.12-1.29 (m, 6H, aliphatic chain), 1.60-1.64 (m, 2H, C4​ protons), 2.59-2.82 (m, 2H, C2​ protons adjacent to carboxylate), 3.51-3.61 (m, 1H, chiral C3​ proton) [3].

    • 13 C NMR ( D2​O ): δ 14.2, 22.7, 27.6, 32.6, 36.8, 49.1 ( C3​ ), 174.1 (C=O) [3].

Chemical Purity by RP-HPLC

Causality & Rationale: Aliphatic β -amino acids lack a strong UV chromophore. Detection must be performed at low wavelengths (210 nm). Consequently, the mobile phase must have a highly transparent UV profile. We utilize 0.1% Trifluoroacetic acid (TFA), which serves a dual mechanistic purpose: it maintains a stable, low UV baseline and acts as an ion-pairing agent. By pairing with the protonated primary amine, TFA suppresses secondary electrostatic interactions with residual surface silanols on the silica stationary phase, effectively preventing peak tailing.

Protocol:

  • Column: C18, 4.6 x 150 mm, 3 μ m particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (Alternatively, CAD or ELSD can be used for orthogonal validation).

Table 2: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.04060
18.04060
18.1955
22.0955
Enantiomeric Purity by Chiral HPLC

Causality & Rationale: Separating the (3R) and (3S) enantiomers of an underivatized aliphatic amino acid is notoriously difficult. We employ a Crownpak CR(+) column (chiral crown ether stationary phase). The mechanism of chiral recognition relies on the formation of a host-guest inclusion complex between the crown ether and the primary amine. For this complex to form, the amine must be fully protonated ( −NH3+​ ). Furthermore, to prevent the carboxylate group from ionizing and causing disruptive secondary ionic interactions, the mobile phase must be driven well below the pKa​ of the carboxylic acid. Therefore, a highly acidic mobile phase (pH 1.5 perchloric acid) is strictly required [4, 5].

Chiral_Mechanism MobilePhase Mobile Phase (pH 1.5 HClO4) Protonation Amine Protonation (-NH3+ Formation) MobilePhase->Protonation Inclusion Chiral Inclusion Complex (Host-Guest Interaction) Protonation->Inclusion StationaryPhase Crownpak CR(+) Stationary Phase StationaryPhase->Inclusion Elution Differential Elution (3S) vs (3R) Inclusion->Elution

Fig 2. Mechanistic pathway of chiral recognition using a crown ether stationary phase.

Protocol:

  • Column: Crownpak CR(+), 4.0 x 150 mm, 5 μ m.

  • Mobile Phase: Isocratic aqueous Perchloric Acid ( HClO4​ ), adjusted to pH 1.5.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 10 °C (Sub-ambient temperatures enhance the thermodynamic stability of the inclusion complex, improving resolution).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 2 mg/mL of the sample in the mobile phase.

System Suitability & Self-Validating Controls

Trustworthiness in analytical chemistry requires that the system proves its own capability before reporting data.

  • For Chemical Purity: Inject a blank (diluent) to ensure no ghost peaks elute at the retention time of 3-aminoheptanoic acid. The signal-to-noise (S/N) ratio of the Limit of Quantitation (LOQ) standard must be 10.

  • For Chiral Purity: Mandatory Step. Prior to injecting the batch sample, inject a racemic mixture of (3R/3S)-3-aminoheptanoic acid. The system is only validated for release testing if the critical resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 . If Rs​<1.5 , lower the column temperature by 5 °C or verify the mobile phase pH is exactly 1.5.

References

  • Kohli et al., "Chemoenzymatic synthesis of an analogue of the potent antifungal mycosubtilin", DigitalCommons@EMU. Available at: [Link]

  • "Supporting Information: NMR chemical shifts of β -amino acids", Wiley-VCH. Available at:[Link]

  • "Enzymatic production method of optically active beta-amino acids", Google Patents (KR101565439B1).
  • "Biochemical Properties and Crystal Structure of a β -Phenylalanine Aminotransferase from Variovorax paradoxus", PubMed Central (PMC). Available at:[Link]

Method

(3R)-3-aminoheptanoic acid hydrochloride solution preparation for cell culture

Application Notes & Protocols for Cell Culture Topic: Preparation and Validation of (3R)-3-aminoheptanoic Acid Hydrochloride Solution for In Vitro Research Abstract This document provides a comprehensive guide for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Cell Culture

Topic: Preparation and Validation of (3R)-3-aminoheptanoic Acid Hydrochloride Solution for In Vitro Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, sterilization, and validation of (3R)-3-aminoheptanoic acid hydrochloride solutions for cell culture applications. As a β-amino acid, this compound and its derivatives are of interest in medicinal chemistry and pharmaceutical research.[1] The reproducibility and reliability of in vitro studies hinge on the precise and consistent preparation of test compounds. This guide outlines a self-validating protocol that emphasizes scientific integrity, explaining the causality behind each step to ensure the generation of high-quality, sterile, and concentration-verified solutions for cell-based assays.

Introduction: The Criticality of Proper Compound Preparation

Physicochemical Properties & Reagent Specifications

A thorough understanding of the compound's properties is the first step in protocol design.

PropertyValueSource
Chemical Name (3R)-3-aminoheptanoic acid hydrochlorideN/A
CAS Number 865188-30-3[5]
Molecular Formula C₇H₁₆ClNO₂[5]
Molecular Weight 181.66 g/mol [5]
Appearance Typically a colorless or white solid/powder[6]
Recommended Solvents Water, DMSO[6]
Recommended Storage Shipped at 4°C; long-term storage as powder at room temperature in a dark, inert atmosphere is suggested for the free amino acid.[5][7][5][7]

Core Protocol: High-Concentration Stock Solution Preparation

Preparing a concentrated stock solution is standard practice. It minimizes the volume of solvent (vehicle) added to the cell culture, thereby reducing potential vehicle-induced artifacts. A 100 mM stock is a common starting point.

Required Materials
  • (3R)-3-aminoheptanoic acid hydrochloride powder

  • Sterile, nuclease-free water or cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile syringes

Step-by-Step Methodology

Step 1: Solvent Selection - The "Why" The choice of solvent is critical. As a hydrochloride salt, the compound is expected to be soluble in water.

  • Sterile Water: The preferred choice due to its high biocompatibility. It avoids the potential for cellular stress or toxicity associated with organic solvents.

  • DMSO: A powerful aprotic solvent used for compounds with poor aqueous solubility.[8] If using DMSO, it is crucial to keep the final concentration in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be cytotoxic. A vehicle control is mandatory when using DMSO.

This protocol will proceed with sterile water.

Step 2: Calculation for a 100 mM Stock Solution To prepare 10 mL of a 100 mM stock solution:

  • Molecular Weight (MW) = 181.66 g/mol

  • Desired Concentration = 100 mM = 0.1 mol/L

  • Volume = 10 mL = 0.01 L

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 181.66 g/mol = 0.18166 g = 181.66 mg

Therefore, weigh out 181.66 mg of (3R)-3-aminoheptanoic acid hydrochloride.

Step 3: Dissolution

  • Aseptically weigh 181.66 mg of the compound and transfer it to a sterile 15 mL conical tube.

  • Add 8-9 mL of sterile, nuclease-free water to the tube.

  • Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[9]

  • Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.

Step 4: Sterilization - A Critical Control Point Small molecule solutions are often heat-labile and cannot be autoclaved.[10] The industry-standard method for sterilizing such solutions is filtration.

  • Draw the entire 10 mL of the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip. The 0.22 µm pore size is effective at removing bacterial contaminants.[11]

  • Dispense the solution through the filter into a new sterile 15 mL conical tube. This is your sterile stock solution.

Step 5: Aliquoting and Storage Repeated freeze-thaw cycles can degrade compounds. Therefore, creating single-use aliquots is essential for maintaining the integrity of the stock solution.[9]

  • Dispense the 100 mM sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store aliquots at -20°C for short-to-medium term (up to 6 months) or at -80°C for long-term storage (up to 1 year).[9] Avoid storing in a frost-free freezer, as temperature cycling can occur.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound dissolve 2. Dissolve in Sterile Water weigh->dissolve sterilize 3. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 4. Aliquot into Single-Use Tubes sterilize->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Protocol Validation and Quality Control

A prepared stock solution must be validated before use in sensitive cell-based assays.

Sterility Check

To confirm the aseptic technique and filter integrity, perform a simple sterility test:

  • Add 5-10 µL of the final filtered stock solution to 5 mL of sterile microbial broth (e.g., Tryptic Soy Broth).

  • Incubate at 37°C for 48-72 hours.

  • The absence of turbidity (cloudiness) indicates that the stock solution is sterile.

Solubility in Working Medium

It is crucial to ensure the compound remains soluble when diluted into the complete cell culture medium (which contains salts, proteins, and other components).

  • Determine the highest concentration you plan to test in your experiment (e.g., 100 µM).

  • Prepare a "mock" dilution. For a 100 µM final concentration from a 100 mM stock, this is a 1:1000 dilution. Add 1 µL of stock to 999 µL of pre-warmed complete cell culture medium.

  • Vortex briefly and incubate at 37°C for 30 minutes.

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If precipitation occurs, the stock solution may need to be prepared in a different solvent (like DMSO) or the maximum working concentration may need to be lowered.

G cluster_validation Working Solution Validation action_node action_node start Dilute Stock into Culture Medium check Precipitation Observed? start->check proceed Proceed to Cell Treatment check->proceed No fail Troubleshoot: - Lower Concentration - Change Solvent check->fail Yes

Caption: Decision workflow for validating solubility in media.

Application Protocol: Cytotoxicity Assessment (MTT Assay)

Before conducting functional assays, it is essential to determine the cytotoxic profile of the compound on the cell line of interest. This establishes a therapeutic window and ensures that observed effects are not merely due to cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Step-by-Step Methodology
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the (3R)-3-aminoheptanoic acid hydrochloride from your stock solution in complete culture medium. A common range to test is 1 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same amount of vehicle (sterile water) as the highest concentration test group.

    • Untreated Control: Cells in fresh medium only.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

G cluster_assay MTT Cytotoxicity Assay Workflow seed 1. Seed Cells in 96-Well Plate treat 2. Treat with Compound (Dose-Response) seed->treat incubate 3. Incubate for 24-72 hours treat->incubate mtt 4. Add MTT Reagent (3-4 hours) incubate->mtt solubilize 5. Solubilize Formazan Crystals mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate Viability & Determine IC₅₀ read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

  • Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs. (2008). Taylor & Francis Online. [Link]

  • Cytotoxicity Assay Protocol. (2024). protocols.io. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • (3R)-3-aminoheptanoic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Cytotoxicity Test. (n.d.). Nelson Labs. [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. (1998). MDDI Online. [Link]

  • Can anyone suggest some methods for cell culture medium sterilization? (2013). ResearchGate. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. [Link]

  • Validation of in-vitro bioassay methods: Application in herbal drug research. (2021). ResearchGate. [Link]

  • 4 methods of sterilization used in plant tissue culture. (2021). Lab Associates. [Link]

  • Validation of a New Methodology to Create Oral Drugs beyond the Rule of 5 for Intracellular Tough Targets. (2024). Journal of the American Chemical Society. [Link]

  • Cas no 104883-48-9 (3-Aminoheptanoic acid). (2024). LookChem. [Link]

  • PRODUCT INFORMATION - SQUARIX. (n.d.). Squarix. [Link]

Sources

Application

Application Note: (3R)-3-Aminoheptanoic Acid Hydrochloride in Peptidomimetic Design and Solid-Phase Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scientific Context and Mechanistic Utility The development of biologically active peptides is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Scientific Context and Mechanistic Utility

The development of biologically active peptides is frequently hindered by their poor in vivo stability and rapid degradation by endogenous proteolytic enzymes. To circumvent this, medicinal chemists increasingly rely on chiral β -amino acids to construct peptidomimetics ( β -peptides or α/β -hybrid peptides).

(3R)-3-aminoheptanoic acid hydrochloride (and its free base variant) is a highly valuable seven-carbon chiral building block featuring an amino group at the β -position relative to the carboxyl group[1]. The incorporation of this specific monomer introduces two critical functional advantages:

  • Proteolytic Resistance: The insertion of an additional methylene carbon into the peptide backbone fundamentally alters the spatial relationship between the amide bonds. Standard α -peptidases cannot recognize or cleave this extended backbone, conferring exceptional enzymatic stability to the resulting drug candidate[2].

  • Hydrophobic Anchoring: The aliphatic butyl side chain of 3-aminoheptanoic acid provides targeted lipophilicity. This is particularly crucial in the synthesis of antimicrobial lipopeptides, such as analogues of the potent antifungal mycosubtilin, where hydrophobic interactions dictate membrane insertion and subsequent pathogen lysis[3].

Mechanism BuildingBlock (3R)-3-Aminoheptanoic Acid BetaPeptide β-Peptide / Peptidomimetic BuildingBlock->BetaPeptide SPPS Integration Stability Enhanced In Vivo Stability & Bioavailability BetaPeptide->Stability 14-Helix Conformation Protease Endogenous α-Peptidases Protease->BetaPeptide Steric/Backbone Blockade

Mechanism of proteolytic resistance conferred by β-amino acid incorporation.

Physicochemical Profile

To ensure reproducibility in synthetic workflows, the fundamental properties of the building block must be accounted for, particularly its salt form. Because the compound is supplied as a hydrochloride salt, stoichiometric adjustments of organic bases (e.g., DIPEA) are required during activation to prevent the acidic proton from quenching the coupling reagents.

PropertySpecificationExperimental Implication
Chemical Name (3R)-3-aminoheptanoic acid hydrochlorideRequires neutralization prior to Fmoc-protection or direct coupling.
CAS Number 865188-30-3 (HCl salt) / 104883-48-9 (Base)Cross-reference for regulatory and procurement documentation.
Molecular Weight 181.66 g/mol (145.20 g/mol base)Crucial for accurate molar equivalence calculations in SPPS.
Stereochemistry (3R) / β3 -configurationDictates the helical handedness of the resulting β -peptide.

Experimental Methodologies: A Self-Validating System

The following protocols detail the preparation and incorporation of (3R)-3-aminoheptanoic acid into a peptide chain using Solid-Phase Peptide Synthesis (SPPS). To guarantee trustworthiness, these protocols are designed as self-validating systems, incorporating intermediate analytical checkpoints.

Protocol A: Fmoc-Protection of the Hydrochloride Salt

Standard SPPS requires N

α -Fmoc protection. Since the starting material is a hydrochloride salt, it must be simultaneously neutralized and protected.

Rationale: Sodium carbonate ( Na2​CO3​ ) is used as a mild aqueous base to neutralize the HCl salt and deprotonate the amine, rendering it nucleophilic enough to attack Fmoc-OSu. Dioxane is utilized as a co-solvent to maintain the solubility of the highly lipophilic Fmoc-OSu.

  • Dissolution: Dissolve 10.0 mmol of (3R)-3-aminoheptanoic acid hydrochloride in 25 mL of 10% aqueous Na2​CO3​ . Stir at 0°C (ice bath).

  • Reagent Addition: Dissolve 11.0 mmol of Fmoc-OSu (9-Fluorenylmethyl N -succinimidyl carbonate) in 25 mL of 1,4-dioxane. Add this dropwise to the aqueous solution over 30 minutes.

  • Reaction: Remove the ice bath and stir the biphasic mixture at room temperature for 12 hours.

  • Validation Check (TLC): Monitor the disappearance of the ninhydrin-positive starting material.

  • Workup: Wash the mixture with diethyl ether ( 2×20 mL) to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer with 1M HCl to pH 2.0 (working in an ice bath to prevent thermal degradation).

  • Isolation: Extract the precipitated Fmoc-(3R)-3-aminoheptanoic acid with ethyl acetate ( 3×30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted SPPS Coupling

β -amino acids exhibit increased steric hindrance compared to their α -counterparts due to the additional backbone carbon and side-chain positioning. Consequently, standard DIC/HOBt coupling is often inefficient.

Rationale: We utilize HATU as the coupling reagent because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric bulk of the β -amino acid[4]. Microwave irradiation provides the thermodynamic energy required to disrupt intermolecular hydrogen bonds (aggregation) on the resin, ensuring high coupling efficiency.

Step-by-Step Workflow:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (microwave, 30W). Wash thoroughly with DMF ( 5×1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-(3R)-3-aminoheptanoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Note: The slight excess of DIPEA ensures complete activation and maintains a basic environment.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave synthesizer at 75°C for 10 minutes.

  • Self-Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply the Kaiser test reagents.

    • Yellow beads (Negative): Coupling is complete. Proceed to the next step.

    • Blue beads (Positive): Free amines remain. Do not proceed. Perform a double coupling using COMU/DIPEA to force completion.

  • Cleavage: Once the sequence is complete, cleave the peptide from the resin using TFA/Triisopropylsilane(TIS)/ H2​O (95:2.5:2.5 v/v/v) for 2 hours at room temperature[4].

  • Precipitation: Concentrate the cleavage cocktail under a nitrogen stream and precipitate the crude β -peptide in cold diethyl ether.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine, MW 75°C) Start->Deprotect Activate Amino Acid Activation (HATU / DIPEA) Deprotect->Activate Couple Coupling of Fmoc-β-Amino Acid (MW 75°C, 10 min) Activate->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Activate If Positive (Blue) Cleave TFA Cleavage & Global Deprotection Validate->Cleave If Negative (Yellow)

Workflow for incorporating (3R)-3-aminoheptanoic acid via Solid-Phase Peptide Synthesis.

Downstream Applications and Analytical Verification

Once the β -peptide containing (3R)-3-aminoheptanoic acid is synthesized, it must be validated via LC-MS (Liquid Chromatography-Mass Spectrometry). The unique mass of the 3-aminoheptanoic acid residue (residual mass = 127.10 Da) serves as a distinct diagnostic marker during MS/MS sequencing.

Beyond linear peptides, this chiral building block is instrumental in:

  • Mutational Biosynthesis: Researchers have successfully fed β -amino acid analogues into genetically modified bacterial strains (e.g., Δ hitA strains) to hijack adenylation enzymes, producing novel polyketide/peptide hybrid antibiotics like hitachimycin analogues[5].

  • Biocatalysis and Polymer Science: Transaminases have been identified that can specifically metabolize and transfer amines from β -amino acids like 3-aminoheptanoic acid, paving the way for the green synthesis of novel polyamides and biodegradable polymers[6].

References

  • chem960.com - Cas no 104883-48-9 (3-Aminoheptanoic acid).
  • DigitalCommons@EMU - Chemoenzymatic synthesis of an analogue of the potent antifungal mycosubtilin.
  • MDPI - 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • ResearchGate - Beta-amino acids: versatile peptidomimetics.
  • ACS Chemical Biology - Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β-Amino Acid–Selective Adenylation Enzyme HitB.
  • PubMed Central (NIH) - Identification of novel transaminases from a 12-aminododecanoic acid-metabolizing Pseudomonas strain.

Sources

Method

Application Note: Experimental Protocols for (3R)-3-Aminoheptanoic Acid Hydrochloride in Peptidomimetic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale (3R)-3-aminohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

(3R)-3-aminoheptanoic acid hydrochloride (CAS: 865188-30-3) is a highly valuable chiral β3 -homoamino acid featuring a butyl side chain. In the rapidly expanding field of peptidomimetics, the strategic substitution of native α -amino acids with β -amino acids is a proven method for enhancing the pharmacokinetic profiles of peptide therapeutics.

The inclusion of an additional methylene group in the peptide backbone fundamentally alters the local dihedral angles ( ϕ and ψ ). This structural shift not only allows for the design of predictable secondary structures (such as stable 14-helices in foldamers) but also induces a steric clash that renders the amide bond virtually invisible to endogenous proteolytic enzymes[1].

As a Senior Application Scientist, I recommend a two-phase approach when working with this compound: (1) Pre-synthetic Fmoc-protection (as the compound is supplied as an unprotected hydrochloride salt to ensure shelf stability), followed by (2) Microwave-assisted Solid-Phase Peptide Synthesis (SPPS) using optimized coupling reagents to overcome the inherent steric hindrance of β -residues.

G A Native α-Peptide B Protease Recognition A->B C Rapid Degradation B->C D β3-Peptidomimetic E Steric Shielding D->E F Proteolytic Stability E->F

Mechanism of proteolytic resistance induced by β-amino acid incorporation.

Experimental Protocols

Protocol A: N-Terminal Fmoc Protection of (3R)-3-aminoheptanoic acid

Because this building block is supplied as a hydrochloride salt, it cannot be directly loaded onto an SPPS resin. The HCl salt must be neutralized, and the primary amine must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Reagents Required:

  • (3R)-3-aminoheptanoic acid hydrochloride (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • Sodium carbonate ( Na2​CO3​ ) (2.5 eq)

  • 1,4-Dioxane and Deionized Water (1:1 v/v)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Neutralization: Dissolve (3R)-3-aminoheptanoic acid hydrochloride in a 10% aqueous solution of Na2​CO3​ . The excess base is critical to neutralize the HCl salt and maintain the free amine in its nucleophilic state.

  • Temperature Control: Cool the aqueous solution to 0 °C in an ice bath to minimize side reactions.

  • Fmoc Addition: Dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous magnetic stirring.

  • Reaction Propagation: Allow the reaction to gradually warm to room temperature and stir for an additional 12 hours.

  • Workup & Isolation: Evaporate the dioxane under reduced pressure. Wash the remaining aqueous layer once with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2–3 (precipitating the Fmoc-protected amino acid).

  • Extraction: Extract the product with EtOAc (3x). Pool the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Fmoc-(3R)-3-aminoheptanoic acid as a white solid.

Protocol B: Microwave-Assisted SPPS Incorporation

Coupling β -amino acids is notoriously sluggish compared to α -amino acids due to the steric bulk of the side chain adjacent to the reactive carboxylate. To ensure high coupling efficiency and prevent epimerization, we utilize DIC/Oxyma activation coupled with microwave irradiation[2][3].

Reagents Required:

  • Fmoc-(3R)-3-aminoheptanoic acid (Synthesized in Protocol A) (4.0 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (4.0 eq)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (4.0 eq)

  • 20% Piperidine in DMF (for deprotection)

  • Cleavage Cocktail: TFA/TIPS/ H2​O (95:2.5:2.5)

Step-by-Step Methodology:

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide for C-terminal amides) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 3 minutes at 75 °C (microwave). Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve Fmoc-(3R)-3-aminoheptanoic acid and Oxyma Pure in DMF. Add DIC and pre-activate for 2 minutes. Causality Note: Oxyma is preferred over HOBt as it provides superior reaction kinetics for sterically hindered β -residues and carries no explosion risk[3].

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 10 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5x).

  • Cleavage: Following complete peptide assembly, treat the resin with the TFA/TIPS/ H2​O cleavage cocktail for 2 hours at room temperature. Precipitate the crude β -peptide in cold diethyl ether and isolate via centrifugation.

G A (3R)-3-aminoheptanoic acid HCl B Neutralization (Na2CO3, 0°C) A->B Step 1 C Fmoc-OSu Addition B->C Step 2 D Fmoc-(3R)-3-aminoheptanoic acid C->D Isolation F Coupling: DIC/Oxyma (75°C MW) D->F SPPS Input E Resin Deprotection (Piperidine) E->F Free Amine G TFA Cleavage F->G Elongation H Purified β-Peptidomimetic G->H HPLC

Workflow for the preparation and SPPS incorporation of the β-amino acid.

Quantitative Data Presentation

The choice of coupling reagents and temperature drastically impacts the yield when incorporating β3 -amino acids. The table below summarizes comparative coupling efficiencies based on standard optimization metrics for sterically hindered residues.

Coupling Reagent SystemTemperature ConditionsEquivalent Ratio (AA:Reagent:Resin)Average Coupling Efficiency (%)Epimerization Risk
HATU / DIPEARoom Temp (25 °C, 60 min)3 : 3 : 172.4%Moderate
DIC / HOBtRoom Temp (25 °C, 60 min)4 : 4 : 168.1%Low
DIC / Oxyma Pure Room Temp (25 °C, 60 min) 4 : 4 : 1 89.5% Low
DIC / Oxyma Pure Microwave (75 °C, 10 min) 4 : 4 : 1 > 98.0% Very Low

Data Interpretation: The combination of DIC/Oxyma under microwave irradiation is the definitive protocol for incorporating (3R)-3-aminoheptanoic acid, ensuring near-quantitative yields while minimizing the time the growing peptide chain is exposed to potential side reactions.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Publications[Link]

  • Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides PubMed / National Institutes of Health[Link]

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating ResearchGate[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications PMC / National Institutes of Health[Link]

Sources

Application

Application Note: Enantiomeric Resolution and Quantitation of (3R)-3-Aminoheptanoic Acid via Pre-Column Derivatization RP-HPLC

Executive Summary & Analytical Rationale (3R)-3-aminoheptanoic acid is a critical chiral β -amino acid building block utilized in the synthesis of advanced peptidomimetics, including synthetic analogues of the antimicrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

(3R)-3-aminoheptanoic acid is a critical chiral β -amino acid building block utilized in the synthesis of advanced peptidomimetics, including synthetic analogues of the antimicrobial peptide aurein 1.2[1] and the potent antifungal lipopeptide mycosubtilin[2].

As a Senior Application Scientist, I frequently encounter two primary analytical bottlenecks when working with aliphatic β -amino acids:

  • Lack of a Chromophore: Aliphatic chains do not absorb UV light efficiently, rendering standard direct UV detection highly insensitive.

  • Chiral Resolution Costs: Assessing the enantiomeric excess (ee) of the (3R) configuration typically requires expensive, highly specialized chiral stationary phases.

To resolve both challenges simultaneously, this protocol employs pre-column derivatization using Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[3]. This robust approach converts the enantiomers into strongly UV-active diastereomers, enabling baseline resolution and high-sensitivity quantitation on a standard, cost-effective Reversed-Phase (RP) C18 column[4].

Mechanistic Causality (The "Why" Behind the Chemistry)

Understanding the molecular interactions at play ensures that you can troubleshoot the assay dynamically:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The primary amine of (3R)-3-aminoheptanoic acid acts as a nucleophile, attacking the fluorinated carbon of FDAA. This reaction strictly requires a mildly basic pH (8.0–9.0) to ensure the amine remains unprotonated and reactive.

  • Diastereomeric Resolution: Because FDAA is an enantiopure L-alanine derivative, reacting it with a mixture of (3R)- and (3S)-3-aminoheptanoic acid yields two distinct diastereomers: (3R)-FDAA and (3S)-FDAA. These diastereomers possess unique intramolecular hydrogen-bonding networks and differing hydrophobicities, allowing them to be easily separated by an achiral C18 stationary phase[3].

  • Optical Detection: The dinitrophenyl moiety of FDAA shifts the absorption maximum to 340 nm. This moves the detection window far away from the UV-cutoff region of typical organic solvents, drastically reducing background noise from non-derivatized aliphatic impurities[4].

Experimental Workflow

G N1 1. Sample Preparation Dissolve (3R)-3-aminoheptanoic acid in H2O (50 mM) N2 2. Alkalinization Add 1M NaHCO3 to pH 8-9 (Activates amine nucleophile) N1->N2 N3 3. Derivatization Add 1% FDAA in Acetone Incubate 40°C for 1 h N2->N3 N4 4. Quenching Add 2M HCl to pH < 3 (Stops reaction, stabilizes derivative) N3->N4 N5 5. RP-HPLC Analysis C18 Column, UV Detection at 340 nm (Resolves 3R/3S diastereomers) N4->N5

Workflow for pre-column derivatization and HPLC analysis of (3R)-3-aminoheptanoic acid.

Materials and Reagents

  • (3R)-3-aminoheptanoic acid (Analyte)

  • rac-3-aminoheptanoic acid (Racemic control for system validation)

  • Marfey’s Reagent (FDAA) : 1% (w/v) in anhydrous acetone.

  • Sodium Bicarbonate ( NaHCO3​ ) : 1 M aqueous solution.

  • Hydrochloric Acid (HCl) : 2 M aqueous solution.

  • Mobile Phase A : HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B : HPLC-grade Acetonitrile (MeCN) with 0.1% TFA.

Self-Validating Protocol: Derivatization & Analysis

Step 1: Preparation of Solutions
  • Analyte Stock: Prepare a 50 mM solution of (3R)-3-aminoheptanoic acid in HPLC-grade water.

  • Reagent Stock: Prepare 1% (w/v) FDAA in anhydrous acetone.

    • Expert Insight: Always use anhydrous acetone. Water causes premature hydrolysis of the fluoro group on FDAA, degrading the reagent before it can react with your sample.

Step 2: Derivatization Reaction
  • In a 1.5 mL amber microcentrifuge tube, combine 50 µL of Analyte Stock, 100 µL of 1 M NaHCO3​ , and 200 µL of 1% FDAA.

  • Vortex vigorously for 10 seconds.

  • Incubate in a thermomixer at 40°C for 60 minutes in the dark.

    • Expert Insight: 40°C provides the optimal kinetic energy for the SN​Ar reaction. Exceeding 50°C risks thermal degradation of the reagent and potential racemization of the β -amino acid stereocenter.

Step 3: Quenching and Dilution
  • Remove the tube from heat and immediately add 100 µL of 2 M HCl.

  • Vortex thoroughly. The solution color will shift from deep orange to a lighter yellow, indicating successful acidification.

    • Expert Insight: Acidification protonates the residual unreacted amine, instantly halting the reaction. Crucially, it matches the sample pH to the acidic mobile phase, preventing peak fronting and band broadening during column injection.

  • Dilute the mixture with 550 µL of Mobile Phase A to a final volume of 1.0 mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: System Validation (The Trustworthiness Check)

Before running the purified (3R) enantiomer, you must run the derivatized racemic mixture (rac-3-aminoheptanoic acid).

  • Validation Gate: The system is only validated for use if the chromatographic resolution ( Rs​ ) between the (3R)-FDAA and (3S)-FDAA peaks is ≥2.0 . If Rs​<2.0 , column efficiency is compromised, or the gradient is too steep.

Chromatographic Conditions & Data Presentation

Column: C18 Reversed-Phase (e.g., Zorbax Eclipse Plus, 5 µm, 150 × 4.6 mm)[4] Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: UV at 340 nm Injection Volume: 10 µL

Table 1: HPLC Gradient Program
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% TFA in H2​O )Mobile Phase B (0.1% TFA in MeCN)
0.01.080%20%
5.01.080%20%
25.01.040%60%
30.01.010%90%
35.01.080%20%
Table 2: System Suitability & Expected Outcomes
Analyte DerivativeExpected Retention Time (min)Minimum Resolution ( Rs​ ) λmax​ (nm)
Unreacted FDAA (Hydrolyzed)~12.0N/A340
(3R)-3-aminoheptanoic acid-FDAA ~18.5 N/A 340
(3S)-3-aminoheptanoic acid-FDAA~21.2> 2.0 (from 3R peak)340

(Note: The (3R) diastereomer of aliphatic β -amino acids typically elutes before the (3S) diastereomer under these specific RP-HPLC conditions due to the spatial arrangement of the hydrophobic heptyl chain relative to the dinitrophenyl ring).

Troubleshooting

  • Split Peaks or Shoulders: Often caused by a mismatch between the injection solvent and the mobile phase. Ensure the final sample dilution is performed with Mobile Phase A.

  • Low Derivative Yield: Check the pH of the reaction mixture prior to adding FDAA. If the sample matrix is highly acidic, 100 µL of 1 M NaHCO3​ may not be sufficient to reach the required pH 8.0–9.0.

References

  • [3] Title: New Tide of Natural Product Chemistry 9789819917136 - DOKUMEN.PUB Source: dokumen.pub URL:

  • [1] Title: Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC Source: nih.gov URL:

  • [2] Title: Chemoenzymatic synthesis of an analogue of the potent antifungal mycosubtilin - DigitalCommons@EMU Source: emich.edu URL:

  • [4] Title: Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - Journal of Biomolecular Techniques Source: abrf.org URL:

Sources

Method

Application Note: A Guide to the Strategic Incorporation of (3R)-3-aminoheptanoic Acid into Peptidomimetics

Introduction: Expanding the Peptidomimetic Toolkit with β-Amino Acids The therapeutic landscape is continually evolving, with a significant focus on biologics and peptide-based therapeutics. However, the inherent limitat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidomimetic Toolkit with β-Amino Acids

The therapeutic landscape is continually evolving, with a significant focus on biologics and peptide-based therapeutics. However, the inherent limitations of natural peptides, such as their susceptibility to proteolytic degradation and poor bioavailability, often curtail their clinical utility.[1][2][3] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling strategy to overcome these hurdles. A particularly fruitful approach in peptidomimetic design is the incorporation of non-canonical amino acids, which can impart unique structural and functional properties.[1]

Among the various classes of non-canonical amino acids, β-amino acids have garnered considerable attention. The presence of an additional carbon atom in the backbone of β-amino acids confers remarkable resistance to enzymatic degradation and can induce novel secondary structures, thereby influencing the overall conformation and bioactivity of the resulting peptidomimetic. This application note provides a detailed guide for the incorporation of a specific β-amino acid, (3R)-3-aminoheptanoic acid, into peptidomimetic structures. We will delve into the rationale behind experimental choices, provide detailed protocols for both solid-phase and solution-phase synthesis, and discuss methods for the characterization of the final product.

Physicochemical Properties of (3R)-3-aminoheptanoic Acid

A thorough understanding of the building block is paramount for its successful incorporation. (3R)-3-aminoheptanoic acid is a chiral β-amino acid with a seven-carbon chain. Its key properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[4][5][6][7]
Molecular Weight 145.20 g/mol [4][5][6][7]
Appearance White to yellow solid[4]
CAS Number 104883-48-9 (for 3-aminoheptanoic acid)[4][5][6][7]
InChI Key FUENJGFCFZKXBX-UHFFFAOYSA-N[4][5][6]
SMILES CCCCC(CC(=O)O)N[5][6][7]
Topological Polar Surface Area 63.32 Ų[7]
Predicted LogP 0.9786[7]
Storage Temperature Room Temperature[4]

Synthetic Strategies for Incorporation

The incorporation of (3R)-3-aminoheptanoic acid into a peptide sequence can be achieved through both solid-phase and solution-phase synthesis methodologies. The choice between these approaches often depends on the desired scale of synthesis, the complexity of the target peptidomimetic, and available laboratory resources.

Solid-Phase Peptide Synthesis (SPPS): A Robust and Versatile Approach

SPPS is the most common method for peptide synthesis due to its efficiency and ease of purification.[8][9] The following protocol is based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Peptidomimetic Synthesis

Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA 1. Swell in DCM/DMF Capping Capping of Unreacted Sites First_AA->Capping 2. Couple first Fmoc-AA Deprotection Fmoc Deprotection Capping->Deprotection 3. Acetyl Anhydride Coupling Amino Acid Coupling Deprotection->Coupling 4. 20% Piperidine in DMF Beta_AA_Coupling Incorporation of (3R)-3-aminoheptanoic acid Deprotection->Beta_AA_Coupling 4. 20% Piperidine in DMF Coupling->Deprotection 5. Couple next Fmoc-AA (Repeat cycles) Beta_AA_Coupling->Deprotection 6. Couple Fmoc-(3R)-3-aminoheptanoic acid Final_Deprotection Final Deprotection Beta_AA_Coupling->Final_Deprotection After final AA Cleavage Cleavage from Resin Final_Deprotection->Cleavage 7. 20% Piperidine in DMF Purification Purification and Analysis Cleavage->Purification 8. TFA cocktail

Caption: Workflow for Fmoc-based solid-phase synthesis of a peptidomimetic.

Detailed Protocol for Solid-Phase Synthesis:

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[10]

    • Swell the resin in an appropriate solvent (e.g., dichloromethane (DCM) followed by dimethylformamide (DMF)) for at least 30 minutes.[10]

  • Coupling of the First Amino Acid (if not pre-loaded):

    • Activate the first Fmoc-protected amino acid using a coupling agent such as DIC/HOBt.[8]

    • Couple the activated amino acid to the resin.

  • Capping of Unreacted Sites:

    • Cap any unreacted functional groups on the resin using a capping solution (e.g., acetic anhydride and pyridine in DMF) to prevent the formation of deletion sequences.[10]

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 20 minutes.[8]

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Subsequent Amino Acids:

    • For standard α-amino acids, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU or HATU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Incorporation of Fmoc-(3R)-3-aminoheptanoic Acid:

    • Rationale: β-amino acids, especially those with substitution at the β-carbon, can be sterically hindered. Therefore, a more potent coupling reagent and potentially longer coupling times are recommended.

    • Use a highly efficient coupling reagent such as HATU or COMU. These reagents are known to be effective for coupling sterically hindered amino acids.

    • Dissolve Fmoc-(3R)-3-aminoheptanoic acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to activate the carboxylic acid.

    • Add the activated solution to the deprotected resin and allow the coupling to proceed for 4-6 hours. Double coupling may be necessary to ensure complete reaction.

    • Thoroughly wash the resin with DMF after the coupling step.

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 4 and 5 (or 6 for subsequent β-amino acid additions) until the desired peptide sequence is assembled.

  • Final Deprotection and Cleavage:

    • After the final coupling step, remove the N-terminal Fmoc group as described in step 4.

    • Wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis: A Classical Approach for Scalability

Solution-phase synthesis is often preferred for large-scale production and for the synthesis of complex, modified peptides.[11]

Workflow for Solution-Phase Peptidomimetic Synthesis

Start Protected Amino Acid Ester Deprotection N-terminal Deprotection Start->Deprotection 1. e.g., H₂/Pd for Z-group Coupling Coupling with Protected Amino Acid Deprotection->Coupling 2. Next protected AA, coupling agent Beta_AA_Coupling Coupling with Protected (3R)-3-aminoheptanoic acid Deprotection->Beta_AA_Coupling 2. Protected beta-AA, coupling agent Workup Aqueous Workup/Purification Coupling->Workup 3. Extraction Beta_AA_Coupling->Workup 3. Extraction Workup->Deprotection 4. Repeat cycle Final_Deprotection Final Deprotection Workup->Final_Deprotection After final coupling Final_Purification Final Purification Final_Deprotection->Final_Purification 5. Global deprotection

Caption: General workflow for solution-phase peptidomimetic synthesis.

Detailed Protocol for Solution-Phase Synthesis (Dipeptide Example):

  • Protection of (3R)-3-aminoheptanoic Acid:

    • Protect the amino group of (3R)-3-aminoheptanoic acid with a suitable protecting group such as Boc or Fmoc.

    • Protect the carboxylic acid group as a methyl or ethyl ester.

  • Deprotection of the Coupling Partner:

    • Take an N-terminally protected amino acid ester (e.g., Z-Ala-OMe) and remove the ester protecting group (e.g., by saponification with NaOH) to yield the free carboxylic acid (Z-Ala-OH).

  • Coupling Reaction:

    • Dissolve Z-Ala-OH (1 equivalent) and the deprotected (3R)-3-aminoheptanoic acid ester (1 equivalent) in a suitable solvent like DMF or DCM.

    • Add a coupling reagent such as EDC/HOBt or TBTU and a base like DIPEA.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Perform an aqueous workup to remove water-soluble byproducts.[12] This typically involves washing the organic layer with dilute acid, base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by column chromatography on silica gel.

  • Chain Elongation:

    • Selectively deprotect either the N-terminus or the C-terminus of the dipeptide to allow for further coupling reactions and chain elongation.

  • Final Deprotection:

    • Once the desired sequence is assembled, remove all protecting groups in a final deprotection step to yield the target peptidomimetic.

Characterization and Analysis

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetic.

Analytical Workflow for Peptidomimetic Characterization

Crude Crude Peptide HPLC RP-HPLC Crude->HPLC 1. Purity Assessment & Purification MS Mass Spectrometry (MS) HPLC->MS 2. Molecular Weight Verification NMR NMR Spectroscopy MS->NMR 3. Structural Elucidation Pure Pure, Characterized Peptidomimetic NMR->Pure 4. Confirmation of Structure

Caption: A typical analytical workflow for peptidomimetic characterization.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude product and to purify the target peptidomimetic. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptidomimetic. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1D ¹H NMR and 2D NMR techniques such as COSY, TOCSY, and NOESY can be used to assign the proton resonances and determine the sequence and conformation of the peptidomimetic in solution.[14][15][16]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency Steric hindrance of the β-amino acid; Incomplete deprotection; Inefficient coupling reagent.Use a more potent coupling reagent (e.g., HATU, COMU); Increase coupling time or perform a double coupling; Ensure complete Fmoc removal with a fresh piperidine solution.
Deletion Sequences Incomplete coupling; Premature chain termination.Optimize coupling conditions; Use a capping step after each coupling to block unreacted amines.
Racemization Use of inappropriate coupling reagents or bases.Use coupling reagents known to suppress racemization (e.g., those containing HOAt or HOBt); Avoid excessive use of base.
Side Reactions during Cleavage Reactive side chains (e.g., Trp, Met, Cys); Cationic species generated during cleavage.Use appropriate scavengers in the cleavage cocktail (e.g., TIS, water, EDT).

Application Highlight: A Hypothetical Case Study

To illustrate the potential of incorporating (3R)-3-aminoheptanoic acid, let's consider a hypothetical case study based on the design of an antimicrobial peptide (AMP). Many natural AMPs are susceptible to degradation by proteases.

Hypothetical Biological Pathway

cluster_native Native Peptide cluster_mimetic Peptidomimetic with (3R)-3-aminoheptanoic acid AMP Antimicrobial Peptide (AMP) Bacteria Bacterial Cell Membrane AMP->Bacteria Limited interaction Protease Protease AMP->Protease Susceptible to Interaction Membrane Interaction Bacteria->Interaction Degradation Peptide Degradation Protease->Degradation Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis Disruption->Lysis Peptidomimetic Peptidomimetic AMP Peptidomimetic->Bacteria Enhanced Interaction Peptidomimetic->Protease Resistant to

Sources

Application

Application Note: LC-MS/MS Analysis and Characterization of (3R)-3-Aminoheptanoic Acid Derivatives

Introduction & Biological Significance (3R)-3-aminoheptanoic acid is a medium-chain β -amino acid that serves as a critical chiral building block in the synthesis of complex cyclic lipopeptides, such as the potent antifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

(3R)-3-aminoheptanoic acid is a medium-chain β -amino acid that serves as a critical chiral building block in the synthesis of complex cyclic lipopeptides, such as the potent antifungal agent mycosubtilin (a member of the iturin class) [1]. Furthermore, it is a key substrate used to evaluate the catalytic promiscuity of ω -transaminases derived from Pseudomonas sp. strain AAC, which are engineered for the biocatalytic production of polyamides like Nylon-12 [2].

Given its aliphatic nature and the presence of the β -amino group, accurate quantification and structural characterization require robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This application note details the analytical strategies, fragmentation mechanisms, and validated protocols for analyzing both free and derivatized (3R)-3-aminoheptanoic acid.

Analytical Strategy & Causality

Chromatographic & Ionization Causality: Why Derivatize?

Free (3R)-3-aminoheptanoic acid ( m/z 146.1) is a small, relatively polar molecule. While it can be analyzed directly using High-Resolution Mass Spectrometry (HRMS) [2], its retention on standard C18 reversed-phase columns is limited. In complex biological matrices (e.g., whole-cell biocatalysis assays), early-eluting salts and polar metabolites cause severe ion suppression.

Derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is highly recommended for trace analysis. This introduces a bulky, hydrophobic dibenzofulvene moiety, serving a dual purpose:

  • Chromatographic Shift: It drastically increases hydrophobicity, shifting the analyte's elution to a region of the chromatogram free from polar matrix interferences.

  • Ionization Enhancement: The Fmoc group acts as a highly efficient proton acceptor in positive Electrospray Ionization (ESI+), significantly lowering the Limit of Detection (LOD) by stabilizing the [M+H]+ ion.

Fragmentation Causality (CID Mechanism)

Unlike α -amino acids, β -amino acids exhibit a characteristic Cα​−Cβ​ bond cleavage during Collision-Induced Dissociation (CID). For free (3R)-3-aminoheptanoic acid, the precursor [M+H]+ ( m/z 146.1) readily loses ammonia (-17 Da) and water (-18 Da). However, the diagnostic product ion arises from the loss of the acetic acid moiety ( CH2​COOH , -59 Da), yielding an m/z 87.1 fragment. This specific transition is critical for distinguishing the β -isomer from its α -amino acid counterparts.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 146.1 A [M+H - NH3]+ m/z 129.1 M->A -17 Da (Loss of NH3) B [M+H - H2O]+ m/z 128.1 M->B -18 Da (Loss of H2O) C Alpha-Beta Cleavage m/z 87.1 M->C -59 Da (Loss of CH2COOH) D [M+H - H2O - CO]+ m/z 100.1 B->D -28 Da (Loss of CO)

Caption: CID fragmentation pathway of free (3R)-3-aminoheptanoic acid in positive ESI mode.

Quantitative Data & MRM Parameters

To ensure high selectivity and sensitivity, Multiple Reaction Monitoring (MRM) transitions must be optimized. Table 1 summarizes the physicochemical properties, while Table 2 provides the optimized mass spectrometry parameters for triple quadrupole (QqQ) systems.

Table 1: Physicochemical and MS Properties

CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+H]+ LogP (Predicted)
(3R)-3-aminoheptanoic acid C7​H15​NO2​ 145.1103146.1180.85
Fmoc-(3R)-3-aminoheptanoic acid C22​H25​NO4​ 367.1784368.1864.20

Table 2: Optimized MRM Transitions (Positive ESI)

AnalyteQ1 ( m/z )Q3 ( m/z )Dwell Time (ms)Collision Energy (eV)Ion Purpose
Free Analyte146.1129.15015Quantifier ( −NH3​ )
Free Analyte146.187.15020Qualifier ( Cα​−Cβ​ cleavage)
Fmoc-Derivative368.2190.15025Quantifier (Fmoc cleavage)
Fmoc-Derivative368.2179.15030Qualifier (Dibenzofulvene)

Experimental Protocols

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates System Suitability Tests (SST), matrix blanks, and an Internal Standard (IS) to dynamically correct for extraction recovery and matrix effects.

Step 1: Reagent Preparation & System Suitability
  • Mobile Phases: Prepare Mobile Phase A (Ultrapure H2​O

    • 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The addition of 0.1% FA ensures the carboxylic acid remains protonated (neutral) for sharp peak shape on C18, while providing abundant protons for ESI+ ionization.
  • Internal Standard (IS): Prepare a 10 μM solution of 3-aminooctanoic acid (or an isotopically labeled analog) in methanol.

  • SST Injection: Inject a neat standard of the analyte (1 μM ) to verify retention time stability ( ± 0.1 min) and peak asymmetry (0.8 - 1.2) prior to batch analysis.

Step 2: Sample Extraction (From Biocatalytic Assays)
  • Transfer 100 μL of the enzymatic reaction mixture (e.g., Pseudomonas transaminase assay) into a 1.5 mL Eppendorf tube.

  • Quench the reaction by adding 300 μL of ice-cold Methanol containing the IS (10 μM ). Causality: Cold methanol immediately denatures enzymes, stopping the reaction while simultaneously precipitating proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 ×g for 10 minutes at 4°C.

  • Transfer 200 μL of the supernatant to an LC vial for direct analysis (if analyzing the free amino acid) or proceed to Step 3.

Step 3: Fmoc Derivatization (Optional for High-Sensitivity)
  • To 100 μL of the extracted supernatant, add 100 μL of 0.2 M borate buffer (pH 8.5). Causality: Alkaline pH ensures the primary amine is deprotonated and nucleophilic.

  • Add 100 μL of Fmoc-Cl solution (10 mM in Acetonitrile).

  • Incubate at 40°C for 20 minutes.

  • Quench excess Fmoc-Cl by adding 50 μL of 100 mM glycine. Incubate for an additional 5 minutes.

  • Neutralize the solution with 50 μL of 1% Formic Acid before LC-MS/MS injection.

Step 4: LC-MS/MS Acquisition
  • Column: Use a sub-2 μm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 μm ).

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-7 min: Hold at 95% B (Wash)

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 μL .

LCMS_Workflow N1 Sample Matrix (Transaminase Assay / Peptide Synthesis) N2 Sample Preparation (Protein Precipitation / Fmoc Derivatization) N1->N2 Extraction N3 UHPLC Separation (C18 Reversed-Phase, H2O/MeCN + 0.1% FA) N2->N3 Injection N4 ESI Source (Positive Ion Mode, +H+) N3->N4 Elution N5 Quadrupole 1 (Q1) Precursor Selection (m/z 146.1 or 368.2) N4->N5 Ionization N6 Collision Cell (q2) CID Fragmentation (N2 Gas) N5->N6 Isolation N7 Quadrupole 3 (Q3) Product Ion Scanning (MRM) N6->N7 Detection

Caption: LC-MS/MS workflow for the analysis of (3R)-3-aminoheptanoic acid derivatives.

References

  • Chemoenzymatic synthesis of an analogue of the potent antifungal mycosubtilin Source: DigitalCommons@EMU URL:[Link] [1]

  • A β -Alanine Catabolism Pathway Containing a Highly Promiscuous ω -Transaminase in the 12-Aminododecanate-Degrading Pseudomonas sp. Strain AAC Source: PubMed Central (nih.gov) URL:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Investigating the Degradation Pathways of (3R)-3-aminoheptanoic acid hydrochloride

Welcome to the technical support guide for (3R)-3-aminoheptanoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this β-amino acid interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (3R)-3-aminoheptanoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this β-amino acid intermediate. Understanding the stability and degradation profile of a molecule is paramount for ensuring the development of safe, effective, and stable pharmaceutical products.[1][2] This guide provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to address specific challenges you may encounter during your stability and degradation studies.

Section 1: The "Why and How" of Stability Testing: An Introduction to Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development process. It involves intentionally subjecting the drug substance to harsh conditions to accelerate its decomposition.[3] The data generated is invaluable for elucidating degradation pathways, identifying potential degradants, and developing stability-indicating analytical methods that can reliably separate the intact drug from its breakdown products.[1][4]

Frequently Asked Questions

Q1: Why is it necessary to perform forced degradation studies? We already conduct long-term stability testing.

A: Long-term stability studies are essential for determining a product's shelf-life under recommended storage conditions. However, forced degradation studies serve a different, foundational purpose.[2] They help:

  • Elucidate Degradation Pathways: By stressing the molecule, you can predict the degradation products that are likely to form under real-world storage conditions over time.[5]

  • Develop Stability-Indicating Methods: A robust analytical method must be able to separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Stress testing generates these degradation products, which are then used to prove the method's specificity.[2][4]

  • Improve Formulation and Packaging: Understanding how the molecule degrades (e.g., sensitivity to light or oxygen) informs decisions about formulation (e.g., adding antioxidants) and packaging (e.g., using amber vials or blister packs with desiccants).[3]

  • Meet Regulatory Requirements: Regulatory agencies like the FDA and EMA require forced degradation data as part of the drug approval submission package to demonstrate an understanding of the drug's stability characteristics.[2][3][6]

Q2: How much degradation should I aim for during a stress study?

A: The goal is not to completely destroy the molecule. Over-stressing can lead to secondary degradation products that would not be seen under normal storage conditions.[4] A general industry consensus suggests aiming for 5-20% degradation of the active substance. This is typically sufficient to generate and detect the primary degradation products for analytical method validation.[2] If your initial conditions cause complete degradation, reduce the stress duration, temperature, or reagent concentration. Conversely, if no degradation is observed, the conditions should be made more aggressive.[4]

Experimental Workflow: General Forced Degradation Study

The following diagram outlines a typical workflow for conducting a comprehensive forced degradation study. This systematic approach ensures that all relevant stress conditions are evaluated.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution (e.g., 1 mg/mL in suitable solvent) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solution & Solid) (e.g., 80°C) API->Thermal Photo Photolytic (Solution & Solid) (ICH Q1B conditions) API->Photo Control Control Sample (No stressor, same conditions) API->Control Solid Solid API Sample Solid->Thermal Solid->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples (e.g., HPLC, LC-MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Assess Assess Degradation (%) Compare to Control Analyze->Assess PeakPurity Peak Purity Analysis (e.g., DAD) Assess->PeakPurity Identify Identify & Characterize Significant Degradants PeakPurity->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: General workflow for a forced degradation study.

Data Presentation: Recommended Starting Conditions

This table provides scientifically grounded starting points for your stress experiments. Remember that these may need to be optimized based on the observed stability of (3R)-3-aminoheptanoic acid hydrochloride.

Degradation TypeRecommended Starting ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to low pH environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess susceptibility to high pH environments.
Oxidation 3% H₂O₂ at Room Temperature for 24 hoursTo determine susceptibility to oxidative degradation.[7]
Thermal (Solid) Solid compound at 80°C for 48 hoursTo assess the impact of heat on solid-state stability.[7]
Thermal (Solution) Solution in purified water at 80°C for 48 hoursTo assess the impact of heat on solution-state stability.
Photolytic Solution/Solid exposed to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B)To investigate light-induced degradation.
Section 2: Hydrolytic Degradation Pathway

Hydrolysis is one of the most common degradation pathways for pharmaceuticals. For (3R)-3-aminoheptanoic acid, this involves reactions catalyzed by acidic or basic conditions.

Frequently Asked Questions

Q1: My HPLC analysis of an acid-stressed sample shows a new, earlier-eluting peak. What could it be?

A: An earlier-eluting peak on a reversed-phase HPLC column typically indicates a more polar compound. While the primary amino and carboxylic acid groups are already polar, acid-catalyzed reactions could lead to:

  • Deamination: Although less common under these conditions than deamidation in peptides[8], strong acid and heat could potentially lead to the loss of the amino group, forming a hydroxyl group. This would change the polarity.

  • Chain Cleavage: Extreme conditions could potentially break the carbon-carbon backbone, though this is less likely than functional group modification.

Trustworthiness Check: Always confirm peak identity using a mass spectrometer (LC-MS). The mass difference between the parent peak and the new peak will provide critical clues for structural elucidation.

Q2: Under basic conditions, I see a loss of my parent compound but no major new peaks, just a noisy baseline. What's happening?

A: This can be a perplexing issue. Several possibilities exist:

  • Formation of Multiple Minor Products: The degradation may not be clean, leading to a wide array of minor products that do not form a distinct, sharp peak.

  • Precipitation: The degradant could be insoluble in your mobile phase. Check for any cloudiness in your sample vial.

  • Adsorption: The degradant may be highly reactive or charged and could be irreversibly adsorbing to your column or system components.

  • Intramolecular Cyclization: A key potential pathway for a β-amino acid is intramolecular cyclization to form a β-lactam (a four-membered ring). This is often favored under neutral to slightly basic conditions. The resulting lactam would have very different chromatographic properties.

Expertise & Experience: Before injecting, neutralize your base-stressed sample with an equivalent amount of acid (e.g., HCl). This halts the degradation and can prevent on-column issues. If you suspect lactam formation, use LC-MS to look for a mass corresponding to the parent molecule minus a molecule of water (M-18).

Experimental Protocol: Acid and Base Hydrolysis Stress Testing
  • Preparation: Prepare a 1.0 mg/mL solution of (3R)-3-aminoheptanoic acid hydrochloride in purified water.

  • Sample Setup:

    • Acid Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Control: Mix 5 mL of the stock solution with 5 mL of purified water.

  • Incubation: Place all samples in a water bath or oven at 60°C.

  • Time Points: Withdraw aliquots at T=0, 8, 24, and 48 hours.

  • Neutralization (Critical Step):

    • For acid samples, add an equimolar amount of NaOH just before analysis.

    • For base samples, add an equimolar amount of HCl just before analysis.

    • Why this step? To stop the degradation reaction at the specific time point, ensuring the chromatogram accurately reflects the sample's composition at that moment.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

Visualization: Potential Hydrolytic Degradation

Hydrolysis_Pathway cluster_main Potential Hydrolytic Pathways Parent (3R)-3-aminoheptanoic acid Lactam β-Lactam (pyrrolidin-2-one derivative) Parent->Lactam  Base or Heat (-H₂O) Deamination (3R)-3-hydroxyheptanoic acid Parent->Deamination  Strong Acid / Heat (-NH₃, +OH) Thermal_Pathway Parent 2x (3R)-3-aminoheptanoic acid Dimer Dimer with Peptide Bond Parent->Dimer  Heat (Solid State) (-H₂O) Volatiles H₂O + NH₃ (Volatiles) Parent->Volatiles  Heat (Decomposition)

Caption: Postulated thermal degradation pathways for amino acids.

Section 4: Investigating Enzymatic Degradation

While chemical stability is critical, understanding potential enzymatic degradation is important for predicting in vivo stability and metabolism. As a non-proteinogenic β-amino acid, its susceptibility to common proteases may be low, but other enzymes could act on it.

Frequently Asked Questions

Q1: What kind of enzymes might degrade (3R)-3-aminoheptanoic acid?

A: While specific data for this molecule is limited, we can hypothesize based on similar structures.

  • Amidases/Hydrolases: Enzymes that can hydrolyze amide bonds might act on potential cyclic lactam degradants.

  • Decarboxylases: Enzymes exist that specifically remove the carboxyl group from amino acids. [9]* Deaminases or Transaminases: These enzymes could remove the amino group or transfer it to another molecule. The degradation of a similar compound, 3,5-diaminohexanoate, is known to involve a deaminase. [10] Q2: How can I set up a simple screen to test for enzymatic degradation?

A: A good starting point is to use commercially available liver microsomes or S9 fractions, which contain a broad cocktail of metabolic enzymes.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine a buffer (e.g., potassium phosphate, pH 7.4), the (3R)-3-aminoheptanoic acid solution, and the liver S9 fraction. If necessary, include required cofactors like NADPH.

  • Run Controls:

    • Negative Control 1: No enzyme (substitute with buffer).

    • Negative Control 2: Heat-inactivated enzyme (boil the S9 fraction before adding).

    • Why these controls? They are essential to prove that any observed loss of the parent compound is due to enzymatic activity and not simple chemical hydrolysis in the buffer at the incubation temperature.

  • Incubate: Place the tubes in a shaking water bath at 37°C for a set time (e.g., 1-2 hours).

  • Quench Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile. This precipitates the proteins (enzymes).

  • Analyze: Centrifuge to pellet the protein, then analyze the supernatant by LC-MS to compare the amount of parent compound remaining in the test sample versus the controls.

Section 5: Core Analytical Strategies and Troubleshooting

The quality of your degradation study hinges on the quality of your analytical method.

Frequently Asked Questions

Q1: My compound has a very poor UV response. How can I detect it and its degradants effectively?

A: This is a common issue for aliphatic amino acids that lack a chromophore. You have several excellent options:

  • LC-MS: This is the preferred method. Mass spectrometry does not rely on UV absorbance and provides unparalleled sensitivity and selectivity. It is the best tool for identifying unknown degradants. [11]* Pre-column Derivatization: You can react the amino group with a labeling agent that has a strong UV chromophore or is fluorescent (e.g., PITC, dansyl chloride). The resulting derivatives are then separated by reversed-phase HPLC. [12]* Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are "universal" detectors that respond to any non-volatile analyte, making them suitable for compounds with no chromophore.

Q2: I am seeing significant peak tailing for my parent compound on my C18 column. How can I fix this?

A: Peak tailing for a basic compound like an amino acid is often caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica surface of the column.

  • Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1%). At a low pH (2-3), the silanol groups will be protonated and less likely to interact with your analyte.

  • Use a Modern Column: Employ a column with end-capping technology or a different stationary phase (e.g., a polar-embedded phase) designed to minimize these secondary interactions. [13]

Data Presentation: Comparison of Analytical Techniques
TechniquePrincipleProsConsBest For...
HPLC-UV UV AbsorbanceSimple, robust, widely availablePoor sensitivity for non-chromophoric compoundsRoutine quantification IF derivatization is used.
LC-MS/MS Mass-to-charge ratioHighly sensitive and selective, provides structural informationHigher cost and complexityIdentifying unknown degradants, analysis in complex matrices. [11][14]
GC-MS Separation of volatile compoundsExcellent separation for small moleculesRequires derivatization to increase volatility, which can be complex and introduce instability. [14]Analysis of specific, thermally stable degradants.
HPLC-CAD/ELSD Nebulization and light scatteringUniversal detection for non-volatile analytesNon-linear response, lower sensitivity than MSQuantifying impurities when a chromophore is absent and MS is unavailable.
References
  • Weiss, I. M., Muth, C., Drumm, R., & Krupke, R. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(2). [Link]

  • Weiss, I. M., Muth, C., Drumm, R., & Krupke, R. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

  • ResearchGate. (2018). (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. [Link]

  • Al-Kwradi, M., & Altarawneh, M. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Frontiers of Chemical Science and Engineering. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. (This is a conceptual reference; a direct link to a specific open-access paper of this nature is provided by similar reviews). A representative review: Singh, R., & Rehman, Z. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Drug Development and Research, 4(3), 66-77.
  • ResearchGate. (2024). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 2(3), 239-247. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Barker, H. A., Kahn, J. M., & Chew, S. (1983). Enzymes involved in 3,5-diaminohexanoate degradation by Brevibacterium sp. Journal of Bacteriology. [Link]

  • ResearchGate. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Gupta, A., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Chemfun. (2024). Cas no 104883-48-9 (3-Aminoheptanoic acid). Chemfun. [Link]

  • NextSDS. (n.d.). (3S)-3-aminoheptanoic acid — Chemical Substance Information. NextSDS. [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. KEGG PATHWAY. [Link]

  • Montioli, R., et al. (2021). Aromatic Amino Acid Decarboxylase Deficiency: The Added Value of Biochemistry. International Journal of Molecular Sciences. [Link]

  • PubChem. (n.d.). 3-Aminoheptanoic acid. National Center for Biotechnology Information. [Link]

  • Metanotitia. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Metanotitia. [Link]

  • Wang, F., et al. (2021). Pollutant Degrading Enzyme: Catalytic Mechanisms and Their Expanded Applications. Catalysts. [Link]

  • Akamatsu, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites. [Link]

  • European Medicines Agency. (2025). Guideline on stability testing for applications for variations to a marketing authorisation. EMA. [Link]

  • Lura, R., & Schirch, V. (1988). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Journal of Biological Chemistry. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

  • Jayarathna, S., et al. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • ResearchGate. (2022). (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: (3R)-3-Aminoheptanoic Acid Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (3R)-3-aminoheptanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3R)-3-aminoheptanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this chiral beta-amino acid.

I. Introduction to the Synthesis and its Challenges

(3R)-3-aminoheptanoic acid is a valuable chiral building block in pharmaceutical development. Its synthesis, while achievable through several routes, is often accompanied by the formation of various side products that can complicate purification and compromise final product purity. The subsequent conversion to its hydrochloride salt, a common strategy to improve stability and handling, can also introduce impurities if not performed correctly.

This guide provides a structured, question-and-answer-based approach to address specific issues you may encounter. We will delve into the mechanistic origins of common side products and provide actionable, field-proven protocols to mitigate their formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the free beta-amino acid is complete, but I'm seeing a significant amount of a dimeric impurity. What is it and how can I prevent it?

A1: The most likely dimeric impurity is a dipeptide formed by the self-condensation of 3-aminoheptanoic acid. This occurs when the amino group of one molecule attacks the activated carboxyl group of another.

Causality:

  • Inadequate Protection: If the amine or carboxylic acid is not adequately protected during coupling reactions (if applicable to your synthetic route), self-condensation is highly probable.

  • Over-activation: Using an overly reactive coupling agent or harsh reaction conditions can lead to uncontrolled amide bond formation.

  • Prolonged Reaction Times/High Temperatures: These conditions can promote side reactions, including dimerization.

Troubleshooting & Prevention:

  • Protecting Group Strategy: If your synthesis involves coupling steps, ensure robust protection of the non-reacting functional group. For example, using a Boc or Fmoc group for the amine is standard practice.[1][2]

  • Optimize Coupling Conditions: Use milder coupling agents (e.g., EDC/HOBt instead of more aggressive reagents) and maintain optimal reaction temperatures, typically starting at 0°C and slowly warming to room temperature.

  • Control Stoichiometry: Precise control over the stoichiometry of your reactants and coupling agents is crucial.

Q2: I've successfully synthesized the racemic 3-aminoheptanoic acid, but my chiral resolution is yielding low enantiomeric excess (ee). What are the common pitfalls?

A2: Low enantiomeric excess during chiral resolution is a frequent challenge. [3] The primary cause is often suboptimal conditions for the formation and separation of diastereomeric salts.

Causality:

  • Incorrect Resolving Agent: The choice of resolving agent is critical and often empirical. An unsuitable agent will not form diastereomeric salts with significantly different solubilities.[3]

  • Solvent System: The solvent system used for crystallization is paramount. A solvent that does not provide a large solubility difference between the two diastereomers will result in poor separation.

  • Equilibration: If the conditions allow for racemization of the starting material or the diastereomeric salts, the enantiomeric excess will be compromised.

Troubleshooting & Prevention:

  • Screen Resolving Agents: Experiment with a variety of common chiral resolving agents for acids, such as (R)- or (S)-α-methylbenzylamine, brucine, or cinchonidine.[3]

  • Systematic Solvent Screening: Perform small-scale crystallization trials with a range of solvents and solvent mixtures to identify the optimal system for diastereomeric salt formation and separation.

  • Controlled Crystallization: Employ slow cooling and avoid rapid precipitation, which can trap the undesired diastereomer in the crystal lattice.

  • Verify Stability: Ensure that your reaction conditions (pH, temperature) do not induce racemization at the chiral center.

Q3: During the hydrochloride salt formation, my product is crashing out of solution as an oil or is difficult to crystallize. What's happening?

A3: Oiling out or difficulty in crystallization during hydrochloride salt formation is often due to the presence of impurities or an incorrect solvent choice.

Causality:

  • Residual Solvents/Water: The presence of even small amounts of water or other organic solvents can inhibit crystallization.

  • Excess HCl: While a slight excess of HCl is sometimes used, a large excess can lead to the formation of less stable, more soluble adducts or create a highly acidic environment that is not conducive to crystallization.[4][5]

  • Impurity Interference: The presence of side products from the preceding steps can act as crystal growth inhibitors.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure your starting amino acid and the solvent used for salt formation are anhydrous. The use of gaseous HCl in a dry organic solvent like diethyl ether or isopropanol is a common and effective method.[6]

  • Controlled HCl Addition: Add the HCl source (e.g., gaseous HCl, HCl in an organic solvent) slowly and with good stirring to allow for controlled precipitation of the hydrochloride salt.[6]

  • Solvent Selection: Choose a solvent in which the free amino acid is soluble but the hydrochloride salt is sparingly soluble. Diethyl ether, isopropanol, or mixtures with hexanes are often good choices.

  • Purify Before Salt Formation: Ensure the free amino acid is of high purity before attempting to form the hydrochloride salt.

Q4: My final product shows an unexpected peak in the NMR that I suspect is from a reaction with the solvent. Is this possible?

A4: Yes, solvent-related side products can occur, especially under certain conditions.

Causality:

  • Reactive Solvents: Solvents like methanol or ethanol can potentially form esters with the carboxylic acid under acidic conditions, especially if heated for prolonged periods.

  • Aldehyde/Ketone Contamination: Solvents like THF can contain peroxide impurities which can lead to oxidative side reactions. Acetone, if used as a solvent, can potentially form imines with the primary amine.

Troubleshooting & Prevention:

  • Use High-Purity, Anhydrous Solvents: Always use freshly distilled or high-purity anhydrous solvents.

  • Avoid Reactive Solvents Under Harsh Conditions: Be mindful of the reactivity of your solvent with your product, especially under acidic or basic conditions and at elevated temperatures.

  • Proper Solvent Removal: Ensure complete removal of reaction solvents before proceeding to the next step or final workup.

III. Key Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic 3-aminoheptanoic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Addition of Resolving Agent: Add 0.5 equivalents of the chosen chiral resolving agent (e.g., (R)-(-)-mandelic acid) to the solution.

  • Heating and Cooling: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amino Acid: Suspend the diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7 for beta-amino acids) using a suitable base (e.g., NaOH or NaHCO3) to precipitate the free amino acid.

  • Purification: Collect the free amino acid by filtration, wash with cold water, and dry under vacuum.

  • Enantiomeric Excess Determination: Analyze the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified (3R)-3-aminoheptanoic acid in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

  • HCl Addition: While stirring, slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible organic solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt should precipitate as a white solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the hydrochloride salt by NMR, IR, and melting point analysis.

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Potential Side Products in the Synthesis of (3R)-3-Aminoheptanoic Acid

Side_Products Racemic 3-Aminoheptanoic Acid Racemic 3-Aminoheptanoic Acid Chiral Resolution Chiral Resolution (3R)-3-Aminoheptanoic Acid (3R)-3-Aminoheptanoic Acid Chiral Resolution->(3R)-3-Aminoheptanoic Acid Racemization Racemization Chiral Resolution->Racemization Suboptimal pH/Temp HCl Salt Formation HCl Salt Formation (3R)-3-Aminoheptanoic Acid->HCl Salt Formation Final Product (3R)-3-Aminoheptanoic Acid HCl HCl Salt Formation->Final Product Incomplete Salt Formation Incomplete Salt Formation HCl Salt Formation->Incomplete Salt Formation Impurity Interference Solvent Adducts Solvent Adducts HCl Salt Formation->Solvent Adducts Reactive Solvents

Caption: Overview of potential side product formation at different stages.

Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess

Chiral_Resolution_Troubleshooting start Low ee Observed q1 Resolving Agent Screened? start->q1 a1_yes Proceed to Solvent Screening q1->a1_yes Yes a1_no Perform Resolving Agent Screen q1->a1_no No q2 Optimal Solvent System? a1_yes->q2 a1_no->a1_yes a2_yes Check Crystallization Conditions q2->a2_yes Yes a2_no Systematic Solvent Screening q2->a2_no No q3 Slow Cooling Employed? a2_yes->q3 a2_no->a2_yes a3_yes Investigate Racemization Potential q3->a3_yes Yes a3_no Implement Slow Cooling Protocol q3->a3_no No end_node Improved ee a3_yes->end_node a3_no->a3_yes

Caption: A logical workflow for troubleshooting poor chiral resolution.

V. Quantitative Data Summary

IssueCommon CauseRecommended ActionExpected Outcome
Dimeric Impurity Self-condensationOptimize protecting groups and coupling conditions.Reduction of dimer to <1% by HPLC.
Low Enantiomeric Excess Suboptimal resolutionScreen resolving agents and crystallization solvents.Increase in ee to >98%.
Oiling Out During Salt Formation Impurities, residual waterPurify free amino acid, use anhydrous conditions.Formation of a crystalline solid.
Solvent-Related Side Products Reactive solventsUse high-purity, non-reactive solvents.Elimination of solvent-related peaks in NMR.

VI. Conclusion

The successful synthesis of (3R)-3-aminoheptanoic acid hydrochloride hinges on a thorough understanding of potential side reactions and a systematic approach to troubleshooting. By carefully controlling reaction conditions, selecting appropriate reagents and solvents, and employing robust purification techniques, researchers can minimize the formation of impurities and obtain a final product of high purity and enantiomeric excess. This guide serves as a starting point for addressing common challenges, and we encourage you to adapt these principles to your specific synthetic route.

VII. References

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

  • ACS Publications. (2009, April 24). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. r/chemistry. Retrieved from [Link]

  • ResearchGate. Schematic reaction scheme of the synthesis of β-amino acids catalyzed.... Retrieved from [Link]

  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • PMC. Preparation of β2-homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy. Retrieved from [Link]

  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Wikipedia. Chiral resolution. Retrieved from [Link]

  • Google Patents. WO2007034909A1 - Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative. Retrieved from

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • PMC. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • PubChem. 3-Aminoheptanoic acid. Retrieved from [Link]

  • NextSDS. (3S)-3-aminoheptanoic acid — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • American Pharmaceutical Review. (2022, August 12). Impurity Control Strategies For Therapeutic Peptides. Retrieved from [Link]

  • Organic Syntheses. n-HEPTANOIC ACID. Retrieved from [Link]

  • ResearchGate. (2021, June 11). Impurity profile of amino acids?. Retrieved from [Link]

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (3R)-3-Aminoheptanoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in overcoming the critical bottlenecks as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in overcoming the critical bottlenecks associated with the multikilogram scale-up of (3R)-3-aminoheptanoic acid hydrochloride.

Chiral β -amino acids are indispensable building blocks for peptide mimetics and active pharmaceutical ingredients (APIs). However, transitioning their synthesis from the bench to the pilot plant introduces severe thermodynamic, kinetic, and mass-transfer challenges. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to ensure your scale-up is both robust and reproducible.

Mechanistic Workflow: Scale-Up Pathways

To establish a baseline for our troubleshooting, the diagram below outlines the two primary industrial pathways for synthesizing (3R)-3-aminoheptanoic acid hydrochloride: the Chemocatalytic Route (via asymmetric hydrogenation) and the Biocatalytic Route (via ω -transaminase).

G Start β-Keto Ester Starting Material Enamine β-Enamino Ester Intermediate Start->Enamine NH4OAc / MeOH KetoAcid β-Keto Acid Start->KetoAcid Hydrolysis Hydrogenation Asymmetric Hydrogenation (Rh-Catalyst, H2) Enamine->Hydrogenation ChiralEster (3R)-β-Amino Ester Hydrogenation->ChiralEster Enantioselective Reduction Hydrolysis Hydrolysis & Workup (NaOH then HCl) ChiralEster->Hydrolysis Product (3R)-3-Aminoheptanoic Acid Hydrochloride Hydrolysis->Product Crystallization BioCat ω-Transaminase (Biocatalytic Route) BioCat->Product Direct Amination & HCl Addition KetoAcid->BioCat Isopropylamine

Fig 1: Chemocatalytic and biocatalytic scale-up routes for (3R)-3-aminoheptanoic acid HCl.

Troubleshooting Guide & FAQs
Q1: Why is my enantiomeric excess (ee%) dropping during the asymmetric hydrogenation step on a >1 kg scale?

Expert Insight: At the bench scale, hydrogen mass transfer is rapid and uniform. However, in multikilogram reactors, inadequate agitation can lead to localized hydrogen starvation. When the Rhodium-catalyst (e.g., Rh-TCFP) is starved of H2​ , the reversible binding of the enamine substrate allows it to isomerize or undergo uncatalyzed background reduction, which is inherently non-enantioselective[1]. Corrective Action: Optimize your impeller speed to maximize the gas-liquid interfacial area. Maintain a strict H2​ pressure of 0.5 barg and control the exothermic temperature strictly between 50–55 °C to thermodynamically favor the catalytic enantioselective pathway[1].

Q2: We are exploring the biocatalytic route. Why does the ω -transaminase conversion plateau at ~60%?

Expert Insight: Transamination is a thermodynamically controlled equilibrium. When utilizing isopropylamine as the amine donor, the reaction generates acetone as a byproduct. The accumulation of acetone pushes the equilibrium backward and can competitively inhibit the pyridoxal-5′-phosphate (PLP)-dependent active site of the transaminase[2]. Notably, specific transaminases isolated from Pseudomonas strains have demonstrated high specific activity (75.8 nmol min−1 mg−1) for 3-aminoheptanoic acid, but they remain highly susceptible to this equilibrium shift[3]. Corrective Action: Implement an active byproduct removal system, such as a nitrogen sweep or mild vacuum, to continuously strip volatile acetone from the reactor. Alternatively, use a high molar excess of isopropylamine (5–10 eq) to drive the equilibrium forward.

Q3: How do I prevent massive yield losses during the isolation of the hydrochloride salt?

Expert Insight: (3R)-3-aminoheptanoic acid is an amphoteric β -amino acid. Standard aqueous workups are detrimental because the zwitterionic form remains highly soluble in the aqueous phase, leading to poor extraction efficiency[1]. Corrective Action: Avoid aqueous extraction of the free amino acid entirely. Instead, adjust the aqueous hydrolysate to the specific isoelectric point of the amino acid to precipitate the zwitterion. Filter and dry this intermediate, then resuspend it in an anhydrous organic solvent (e.g., MTBE or ethyl acetate). Introduce anhydrous HCl gas or HCl in dioxane to precipitate the highly crystalline, non-hygroscopic hydrochloride salt.

Self-Validating Multikilogram Protocol: Chemocatalytic Route

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system —meaning each step contains an inherent physical or analytical cue that confirms its success before you proceed to the next.

Step 1: Telescoped Enamine Formation

  • Action: React the β -keto ester starting material with ammonium acetate in methanol under reflux.

  • Causality: Methanol acts as both a solvent and a dehydrating agent when coupled with azeotropic distillation, driving the condensation forward.

  • Validation: The reaction is complete when in-process HPLC shows <1% residual β -keto ester. Telescoping this solution directly into hydrogenation avoids the severe yield losses associated with intermediate chromatography[1].

Step 2: Asymmetric Hydrogenation

  • Action: Charge the reactor with the enamine solution and 0.1 mol% Rh-TCFP catalyst. Purge the headspace with N2​ , followed by H2​ . Pressurize to 0.5 barg and heat to 50 °C[1].

  • Causality: The Rh-TCFP catalyst provides high facial selectivity for the (3R)-configuration. Low pressure prevents over-reduction and minimizes background uncatalyzed reactions.

  • Validation: Monitor the hydrogen mass flow meter. The absolute cessation of H2​ uptake definitively validates the completion of the reduction.

Step 3: Hydrolysis and Salt Crystallization

  • Action: Treat the resulting (3R)- β -amino ester with 2M NaOH to hydrolyze the ester. Adjust the pH to the isoelectric point, isolate the solid, and resuspend in anhydrous ethyl acetate. Add 1.2 eq of anhydrous HCl in dioxane.

  • Causality: The strong acid protonates the amine, breaking the zwitterionic state and drastically reducing its solubility in the organic matrix, forcing crystallization.

  • Validation: The immediate formation of a dense, white crystalline suspension validates successful salt formation. A mother liquor purity assay of >99% confirms the exclusion of diastereomeric or unreacted impurities.

Scale-Up Metrics & Quantitative Data

The table below summarizes the expected quantitative shifts when moving this synthesis from a 10-gram bench scale to a 5-kilogram pilot scale.

Scale-Up MetricBench Scale (10 g)Pilot Scale (5 kg)Causality / Technical Note
Enamine Yield 98%95%Telescoped process bypasses isolation losses[1].
Hydrogenation ee% 99.5%97.2%Minor drop due to H2​ mass transfer limitations at scale.
HCl Salt Yield 85%78%Losses localized to the final filtration and cake washing.
Final Purity (HPLC) >99.9%>99.5%High purity maintained via selective crystallization of the HCl salt.
References
  • Birch, M., Challenger, S., et al. "The Development of a Practical Multikilogram Synthesis of the Chiral β-Amino Acid Imagabalin Hydrochloride (PD-0332334) via Asymmetric Hydrogenation." Organic Process Research & Development, ACS Publications, 2011.

  • Wilding, M., Peat, T. S., Newman, J., & Scott, C. "A β-Alanine Catabolism Pathway Containing a Highly Promiscuous ω-Transaminase in the 12-Aminododecanate-Degrading Pseudomonas sp. Strain AAC." Applied and Environmental Microbiology, ASM Journals, 2016.

  • "Identification of novel transaminases from a 12-aminododecanoic acid-metabolizing Pseudomonas strain." PubMed Central (PMC), National Institutes of Health.

Sources

Optimization

Technical Support Center: Synthesis of (3R)-3-Aminoheptanoic Acid Hydrochloride

Welcome to the technical support center for the synthesis of (3R)-3-aminoheptanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3R)-3-aminoheptanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of (3R)-3-aminoheptanoic acid hydrochloride, offering explanations and actionable solutions.

Issue 1: Low Overall Yield

Q1: My final yield of (3R)-3-aminoheptanoic acid hydrochloride is consistently below expectations. What are the likely causes and how can I improve it?

A1: Low overall yield can stem from several stages of the synthesis. A systematic review of your process is crucial. Key areas to investigate include:

  • Incomplete Reductive Amination: The core C-N bond-forming reaction is critical.[1][2] Inefficient imine formation or incomplete reduction of the imine intermediate will significantly lower your yield.[3]

    • Solution:

      • Optimize pH: Imine formation is often pH-sensitive. A slightly acidic environment is typically required to protonate the carbonyl group, activating it for nucleophilic attack by the amine. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A pH screen is recommended.

      • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde or ketone.[3] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are more selective for the imine.[2][3]

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they may also promote side reactions and racemization.[4]

  • Sub-optimal Work-up and Extraction: Product loss during the aqueous work-up and extraction is a common culprit. The amphoteric nature of amino acids can lead to solubility in both aqueous and organic layers, depending on the pH.

    • Solution:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility in water before extraction.

      • Solvent Choice: Use a suitable organic solvent for extraction. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

      • Emulsion Formation: Emulsions can form during extraction, trapping the product. Adding brine (saturated NaCl solution) can help to break up emulsions.[5]

  • Inefficient Crystallization/Purification: Significant product loss can occur during the final purification and isolation steps.

    • Solution:

      • Solvent System for Recrystallization: The choice of solvent is critical for obtaining high purity crystals with good recovery. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For amino acid hydrochlorides, aqueous ethanol or aqueous acetone are often effective.[6]

      • Cooling Rate: Slow, controlled cooling during crystallization promotes the formation of larger, purer crystals and minimizes the loss of product in the mother liquor.

Issue 2: Poor Enantiomeric Excess (ee)

Q2: I'm observing a lower than expected enantiomeric excess (ee) in my final product. What are the potential causes of racemization?

A2: Preserving the stereochemical integrity of the chiral center is paramount. Racemization can occur at various stages of the synthesis.[4]

  • Harsh Reaction Conditions:

    • High Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for racemization, especially if acidic or basic species are present.[4]

    • Strongly Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates, leading to a loss of stereochemical information.[4]

      • Solution: Employ milder reaction conditions wherever possible. If a strong acid or base is required, consider shorter reaction times and lower temperatures.

  • Racemization During Purification:

    • Silica Gel Chromatography: Standard silica gel is acidic and can cause racemization of chiral amines.[4]

      • Solution:

        • Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before use.

        • Consider using an alternative stationary phase like alumina.[4]

  • Inappropriate Reagents: Certain reagents may promote side reactions or exist in equilibrium with intermediates that are prone to racemization.[4]

    • Solution: Carefully select reagents that are known to be compatible with chiral amines.

Issue 3: Impurities in the Final Product

Q3: My final product shows impurities by NMR or LC-MS. What are the common side reactions and how can I minimize them?

A3: Impurities can arise from side reactions during the synthesis or from incomplete removal of starting materials or reagents.

  • Over-alkylation (for reductive amination): If a primary amine is used as a starting material, dialkylation can occur, leading to the formation of a tertiary amine.[3]

    • Solution: Use a stoichiometry with the amine in slight excess or carefully control the addition of the carbonyl compound and reducing agent.

  • Formation of β-Lactams or other cyclic byproducts: Intramolecular cyclization can be a competing reaction, particularly under certain conditions.[7]

    • Solution: Optimize reaction conditions (temperature, concentration, and choice of base) to favor the desired intermolecular reaction over intramolecular cyclization.

  • Aspartimide Formation (if aspartic acid derivatives are used): This is a common side reaction in peptide synthesis and can occur under both acidic and basic conditions.[8]

    • Solution: Adding HOBt to piperidine deprotecting solutions in Fmoc-based synthesis can reduce aspartimide formation.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for (3R)-3-aminoheptanoic acid?

A1: Several synthetic strategies can be employed, with the choice often depending on the available starting materials and the desired scale. Common approaches include:

  • Asymmetric Reductive Amination: This is a widely used and versatile method that involves the reaction of a prochiral ketone with a chiral amine or the use of a chiral catalyst.[1]

  • Enzymatic Resolution: Biocatalytic methods using enzymes like transaminases can offer high enantioselectivity under mild conditions.[9][10]

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, and converting it to the target molecule through a series of chemical transformations.[11]

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

A2: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique physically separates the enantiomers on a chiral stationary phase, allowing for accurate quantification.[4] Other methods include:

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the amino acid.[4]

  • NMR Spectroscopy with Chiral Shift Reagents: This method can be used to differentiate the signals of the two enantiomers in the NMR spectrum.

Q3: What are the key considerations for scaling up the synthesis of (3R)-3-aminoheptanoic acid hydrochloride?

A3: Scaling up a synthesis requires careful consideration of several factors:

  • Heat Transfer: Exothermic reactions need to be carefully controlled to prevent temperature spikes that could lead to side reactions or racemization.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates.

  • Reagent Addition: The rate of addition of reagents may need to be adjusted to control the reaction profile.

  • Work-up and Isolation: Extraction and filtration procedures may need to be adapted for larger volumes.

III. Experimental Protocols & Data

Protocol 1: Asymmetric Reductive Amination

This protocol provides a general procedure for the asymmetric reductive amination of a suitable keto-acid precursor.

  • Imine Formation:

    • Dissolve the keto-acid (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine, 1.1 eq) in a suitable solvent (e.g., methanol, toluene).

    • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1M HCl.

    • Remove the organic solvent under reduced pressure.

    • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude amino acid in a minimal amount of hot aqueous ethanol and allow it to cool slowly to crystallize the hydrochloride salt.

Data Summary Table
ParameterRecommended ValueRationale
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selective for imine reduction over the carbonyl group.[2][3]
Chiral Auxiliary (R)-α-methylbenzylamineReadily available and effective for inducing chirality.
Reaction Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions and racemization.[4]
Purification Method RecrystallizationEffective for obtaining high purity crystalline product.[6]

IV. Visual Diagrams

Synthesis Workflow

Synthesis_Workflow Start Keto-acid Precursor Imine Imine Formation (+ Chiral Amine) Start->Imine Reduction Reduction (e.g., NaBH3CN) Imine->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Recrystallization) Workup->Purification Product (3R)-3-Aminoheptanoic Acid Hydrochloride Purification->Product

Caption: A generalized workflow for the synthesis of (3R)-3-aminoheptanoic acid hydrochloride.

Troubleshooting Decision Tree: Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete OptimizeReaction Optimize Reaction Conditions: - pH - Reducing Agent - Time/Temp Incomplete->OptimizeReaction Yes CheckWorkup Review Work-up & Extraction Complete->CheckWorkup Yes YieldImproved Yield Improved OptimizeReaction->YieldImproved WorkupLoss Significant Loss? CheckWorkup->WorkupLoss OptimizeWorkup Optimize Work-up: - pH adjustment - Solvent choice - Emulsion breaking WorkupLoss->OptimizeWorkup Yes CheckPurification Review Purification (Crystallization) WorkupLoss->CheckPurification No OptimizeWorkup->YieldImproved PurificationLoss Significant Loss? CheckPurification->PurificationLoss OptimizePurification Optimize Crystallization: - Solvent system - Cooling rate PurificationLoss->OptimizePurification Yes PurificationLoss->YieldImproved No, consult further OptimizePurification->YieldImproved

Caption: A decision tree to troubleshoot low yield issues in the synthesis.

V. References

  • Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis - Benchchem. (n.d.). Retrieved from

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from

  • CoLab. (2017, March 17). High yielding electrophilic amination method for arylcopper reagents. Retrieved from

  • ResearchGate. (2014, December 26). (PDF) High-Yield Biocatalytic Amination Reactions in Organic Synthesis. Retrieved from

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved from

  • Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. (2009, April 24). The Journal of Organic Chemistry. Retrieved from

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69–74. Retrieved from

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Retrieved from

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from

  • BLD Pharm. (n.d.). 80914-39-2|3-Aminoheptanoic acid hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Aminoheptanoic Acid | 104883-48-9. Retrieved from

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from

  • Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved from

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from

  • Organic Syntheses Procedure. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC. Retrieved from

  • Organic Chemistry Portal. (2015). Organoselenium-Catalyzed, Hydroxy-Controlled Regio- and Stereoselective Amination of Terminal Alkenes: Efficient Synthesis of 3-Amino Allylic Alcohols. Retrieved from

  • Sapphire Bioscience. (n.d.). (3R)-3-Aminoheptanoic acid hydrochloride. Retrieved from

  • Google Patents. (n.d.). WO2007034909A1 - Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative. Retrieved from

  • A general, catalytic, and enantioselective synthesis of α-amino acids. (n.d.). Retrieved from

  • PubChem. (n.d.). 3-Aminoheptanoic acid | C7H15NO2 | CID 3709202. Retrieved from

  • ChemScene. (n.d.). 104883-48-9 | 3-Aminoheptanoic acid. Retrieved from

  • ResearchGate. (2025, August 6). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF. Retrieved from

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids. Retrieved from

  • Separation and Refining of Amino acids. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions Involving (3R)-3-Aminoheptanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the coupling of (3R)-3-aminoheptanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the coupling of (3R)-3-aminoheptanoic acid. This chiral β3 -amino acid is a highly valuable building block for peptidomimetics and foldamers, but its aliphatic butyl side chain and propensity to induce secondary structure folding require precise optimization of your Solid-Phase Peptide Synthesis (SPPS) workflows.

Part 1: Mechanistic Insights & Causality (The "Why")

To successfully optimize the coupling of (3R)-3-aminoheptanoic acid, one must first understand the physical chemistry that causes standard protocols to fail:

  • Steric Hindrance: The aliphatic butyl group at the C3 ( β ) position creates a massive steric shield. When (3R)-3-aminoheptanoic acid is the incoming activated monomer, this bulk restricts the attack trajectory of the resin-bound amine. When it is already on the resin, the butyl group buries the N-terminal amine, drastically reducing its nucleophilicity.

  • On-Resin Aggregation: β -amino acids have a profound thermodynamic drive to form stable secondary structures (e.g., 14-helices) even at very short chain lengths. This leads to severe intermolecular hydrogen bonding and aggregation on the resin, rendering the reactive termini physically inaccessible.

  • Activation Kinetics vs. Side Reactions: Standard carbodiimide/HOBt chemistry is kinetically too slow to overcome the steric barrier of the β -butyl group. If the activation state is prolonged without successful coupling, the system becomes vulnerable to side reactions, such as truncation or guanidinylation.

To circumvent these issues, we utilize a highly reactive intermediate strategy using 1 [1], which forms an active ester that is significantly more stable and reactive than traditional OBt esters.

Activation_Logic FmocAA Fmoc-(3R)-3-aminoheptanoic acid OIsourea O-acylisourea (Highly Reactive, Unstable) FmocAA->OIsourea + DIC DIC DIC (Carbodiimide) DIC->OIsourea ActiveEster Oxyma Active Ester (Stable, High Coupling Rate) OIsourea->ActiveEster + Oxyma Oxyma Oxyma Pure Oxyma->ActiveEster Peptide Target β-Peptide Bond ActiveEster->Peptide + Amine Amine Resin-Bound Amine Amine->Peptide

Mechanistic pathway of DIC/Oxyma Pure activation preventing side reactions during hindered coupling.

Part 2: Troubleshooting Guides & FAQs

Q1: My coupling efficiency with (3R)-3-aminoheptanoic acid is consistently low (<80%). How can I drive this to completion? A: The steric bulk of the β -butyl group severely retards nucleophilic attack. Relying on a single coupling cycle is insufficient. We recommend a chaotropic double-coupling strategy .

  • Coupling 1: Use DIC and Oxyma Pure. Oxyma Pure is highly acidic and forms an active ester that is superior to HOBt in both reaction rate and suppression of side reactions.

  • Coupling 2: Follow immediately with HATU and DIPEA. HATU generates an OAt ester, where the pyridine nitrogen provides anchimeric (neighboring group) assistance, effectively pulling the sterically hindered amine into the transition state. This combined methodology has been proven to rescue 2 [2].

Q2: I am observing a +98 Da mass adduct on my peptide after using HATU. What is this and how do I prevent it? A: This is a guanidinylation side reaction. Uronium/aminium salts like HATU can react directly with the unreacted N-terminal amine of the resin-bound peptide if the activation of the incoming amino acid is too slow.

  • Solution: Always pre-activate the (3R)-3-aminoheptanoic acid with HATU and base for exactly 1-2 minutes before adding the mixture to the resin. Alternatively, switch to 3 [3], which are based on the Oxyma leaving group and do not cause guanidinylation.

Q3: Does (3R)-3-aminoheptanoic acid undergo epimerization during extended coupling times? A: Unlike α -amino acids, β3 -amino acids have their chiral center at the C3 position, which is insulated from the activated C1 carbonyl by the C2 methylene group. Therefore, direct base-catalyzed enolization (the primary mechanism for epimerization in SPPS) is highly restricted. However, prolonged exposure to strong bases like DIPEA can still promote trace side reactions. To maintain absolute enantiomeric purity, limit coupling times to 45 minutes and consider using sym-collidine instead of DIPEA when using uronium coupling agents [4].

Part 3: Quantitative Data Presentation

Selecting the correct coupling reagent is critical for sterically hindered β -amino acids. The table below summarizes the efficacy and risks of standard systems.

Coupling Reagent SystemActivation IntermediateRelative EfficiencyGuanidinylation RiskRecommended Use Case for β -Amino Acids
DIC / HOBt OBt EsterLowNoneNot recommended; too slow for bulky side chains.
DIC / Oxyma Pure Oxyma EsterHighNone1st Coupling ; highly stable, zero guanidinylation.
HATU / DIPEA OAt EsterVery HighHigh (if no pre-activation)2nd Coupling ; utilizes anchimeric assistance.
COMU / sym-collidine Oxyma EsterVery HighNoneExcellent alternative to HATU for microwave SPPS.
PyAOP / DIPEA OAt Ester (Phosphonium)HighNoneCyclizations or coupling onto N-methylated amines.

Part 4: Self-Validating Experimental Protocol

Optimized Double-Coupling Workflow for (3R)-3-aminoheptanoic acid

Objective: Achieve >99% coupling efficiency of Fmoc-(3R)-3-aminoheptanoic acid onto a resin-bound peptide sequence while preventing aggregation and side reactions.

Materials:

  • Resin-bound peptide (0.1 mmol scale, preferably on a PEG-based resin like ChemMatrix to prevent aggregation)

  • Fmoc-(3R)-3-aminoheptanoic acid (0.4 mmol, 4 eq)

  • DIC (0.4 mmol, 4 eq) & Oxyma Pure (0.4 mmol, 4 eq)

  • HATU (0.4 mmol, 4 eq) & DIPEA (0.8 mmol, 8 eq)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Fmoc Deprotection & UV Validation:

    • Treat the resin with 20% piperidine in DMF for 5 mins, drain, and repeat for 10 mins.

    • Self-Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the wash stream at 301 nm. The peak must return to baseline, ensuring complete deprotection. Wash thoroughly with DMF (5 x 1 min).

  • First Coupling (DIC/Oxyma):

    • Dissolve 4 eq of Fmoc-(3R)-3-aminoheptanoic acid and 4 eq of Oxyma Pure in minimal DMF (approx. 2 mL).

    • Add 4 eq of DIC. Stir for 2 minutes to allow active ester formation.

    • Add the mixture to the resin. Shake at room temperature for 45 minutes. Drain and wash with DMF (3 x 1 min).

  • Second Coupling (HATU/DIPEA):

    • Dissolve another 4 eq of Fmoc-(3R)-3-aminoheptanoic acid and 4 eq of HATU in DMF.

    • Add 8 eq of DIPEA. Critical Step: Wait exactly 1 minute for pre-activation to avoid guanidinylation of the resin.

    • Add to the resin and shake for 45 minutes. Drain and wash with DMF (5 x 1 min).

  • Self-Validation (Kaiser Test):

    • Remove a few resin beads and perform a Kaiser test.

    • Result Interpretation: A yellow/colorless bead indicates complete coupling. A blue bead indicates unreacted amines, requiring an immediate capping step with acetic anhydride (Ac2O/Pyridine) to terminate the sequence and prevent complex deletion mixtures.

SPPS_Workflow Start Start Cycle Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Coupling1 1st Coupling: DIC / Oxyma (45 mins) Deprotect->Coupling1 Coupling2 2nd Coupling: HATU / DIPEA (45 mins) Coupling1->Coupling2 Wash Kaiser Kaiser Test Validation Coupling2->Kaiser Cap Capping (Ac2O / Pyridine) Kaiser->Cap Positive (Incomplete) Next Proceed to Next Cycle Kaiser->Next Negative (Complete) Cap->Next

Self-validating double-coupling workflow logic for sterically hindered beta-amino acids.

References

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL
  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences Source: ResearchGate / European Peptide Society URL
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL

Sources

Optimization

Technical Support Center: Analysis of (3R)-3-aminoheptanoic acid hydrochloride

Welcome to the technical support center for the analysis of (3R)-3-aminoheptanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (3R)-3-aminoheptanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common analytical challenges. This guide is structured to provide not just solutions, but also the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

Introduction to (3R)-3-aminoheptanoic acid hydrochloride Analysis

(3R)-3-aminoheptanoic acid hydrochloride is a chiral beta-amino acid derivative. Its analysis presents a unique set of challenges stemming from its zwitterionic nature at neutral pH, the presence of a chiral center, and its limited UV absorbance. This guide will walk you through resolving common issues encountered during its analysis by various techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile compounds like amino acids. However, the polar nature of (3R)-3-aminoheptanoic acid hydrochloride can lead to several chromatographic challenges.[1][2]

Frequently Asked Questions (FAQs) - HPLC
  • Q1: Why am I observing poor or no retention of (3R)-3-aminoheptanoic acid hydrochloride on a standard C18 column?

    A1: (3R)-3-aminoheptanoic acid hydrochloride is a highly polar molecule. On a traditional reversed-phase C18 column, which separates compounds based on hydrophobicity, polar analytes have weak interactions with the stationary phase and thus elute very early, often with the solvent front. To address this, consider the following:

    • Use a polar-embedded or polar-endcapped reversed-phase column: These columns have stationary phases modified to enhance the retention of polar compounds.

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[1]

    • Utilize ion-pair chromatography: Adding an ion-pairing reagent (e.g., sodium octanesulfonate) to the mobile phase can form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.[1]

  • Q2: My peak shape for (3R)-3-aminoheptanoic acid hydrochloride is broad and tailing. What are the likely causes and solutions?

    A2: Peak tailing is a common issue when analyzing basic compounds like amino acids on silica-based columns. This is often due to secondary interactions between the amine group and residual acidic silanol groups on the silica surface.

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is low (e.g., 2.5-3.5) to protonate the silanol groups and minimize these secondary interactions. Using a buffer is crucial for maintaining a stable pH.

    • Use a High-Purity Silica Column: Modern columns made from high-purity silica have a lower concentration of acidic silanol groups, reducing the likelihood of peak tailing.[3]

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak shape.[3]

  • Q3: How can I improve the detection sensitivity for (3R)-3-aminoheptanoic acid hydrochloride using a UV detector?

    A3: Since (3R)-3-aminoheptanoic acid hydrochloride lacks a strong chromophore, UV detection can be challenging.

    • Low Wavelength Detection: Monitor at a low wavelength (e.g., 200-215 nm) where the carboxyl and amino groups have some absorbance. However, be aware that this can lead to baseline noise and interference from mobile phase components.[1]

    • Pre-column Derivatization: This is the most effective approach. Reacting the primary amine with a derivatizing agent that introduces a highly UV-absorbent or fluorescent tag will significantly enhance sensitivity. Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[4][]

Troubleshooting Guide: HPLC
Symptom Potential Cause Recommended Solution
No Peak/Very Small Peak Insufficient retention.Use a HILIC or polar-embedded column; consider ion-pair chromatography.[1]
Poor detection.Employ pre-column derivatization for UV or fluorescence detection; consider using a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[1][6]
Split or Double Peaks Column or guard column contamination.Flush the column with a strong solvent; replace the guard column.[3]
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase.[7]
Poor temperature control.Use a column oven to maintain a stable temperature.[8]

Experimental Workflow: Pre-column Derivatization with OPA

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis sample Dissolve sample in 0.1 M Borate Buffer (pH 9.5) mix Mix sample and reagent sample->mix reagent Prepare OPA/Thiol Reagent reagent->mix react React for 1-2 minutes at room temperature mix->react inject Inject immediately onto reversed-phase column react->inject detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) inject->detect

Caption: Workflow for OPA derivatization.

Chiral Separation

Ensuring the enantiomeric purity of (3R)-3-aminoheptanoic acid hydrochloride is critical in pharmaceutical development. Chiral HPLC is the most common technique for this purpose.

Frequently Asked Questions (FAQs) - Chiral Separation
  • Q1: What type of chiral stationary phase (CSP) is suitable for separating the enantiomers of 3-aminoheptanoic acid?

    A1: The choice of CSP is crucial for successful chiral separation. For amino acids, several types of CSPs have proven effective:

    • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These are highly versatile and can operate in reversed-phase, normal-phase, and polar organic modes, offering broad selectivity for amino acids.[9][10]

    • Cinchona Alkaloid-Derived Zwitterionic CSPs: These are specifically designed for the separation of ampholytic compounds like amino acids and can provide excellent resolution.[11]

    • Pirkle-type (Brush-type) CSPs: While often used for derivatized amino acids, they can also be effective for underivatized forms in some cases.

  • Q2: I am not getting any separation of the enantiomers. How can I optimize my method?

    A2: Achieving chiral separation often requires careful method development.

    • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol), as well as the presence and concentration of acidic or basic additives, can significantly impact selectivity. A systematic screening of different mobile phases is recommended.[12]

    • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Analyzing at different temperatures (e.g., 10°C, 25°C, 40°C) may improve or even invert the elution order.

    • Flow Rate: Lowering the flow rate can increase the interaction time with the CSP, sometimes improving resolution.

Troubleshooting Guide: Chiral HPLC
Symptom Potential Cause Recommended Solution
No Enantiomeric Resolution Inappropriate CSP.Screen different types of chiral columns (e.g., macrocyclic glycopeptide, zwitterionic).[10][11]
Suboptimal mobile phase.Systematically vary the organic modifier, its concentration, and additives (acid/base).[12]
Poor Resolution (Rs < 1.5) Insufficient efficiency.Decrease the flow rate; ensure the column is in good condition.
Inadequate selectivity.Adjust mobile phase composition and temperature.
Irreproducible Results Column equilibration issues.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Sample overload.Reduce the injection volume or sample concentration.

Logical Decision Tree for Chiral Method Development

G start Start: Separate Enantiomers of (3R)-3-aminoheptanoic acid hydrochloride csp_select Select CSP: Macrocyclic Glycopeptide or Zwitterionic start->csp_select rp_mode Screen in Reversed-Phase Mode (Methanol/Water with Acid/Base) csp_select->rp_mode resolution_check1 Resolution Achieved? rp_mode->resolution_check1 optimize Optimize Mobile Phase & Temperature for Rs > 1.5 resolution_check1->optimize Yes po_mode Screen in Polar Organic Mode (Acetonitrile/Methanol with Acid/Base) resolution_check1->po_mode No end Validated Chiral Method optimize->end resolution_check2 Resolution Achieved? po_mode->resolution_check2 resolution_check2->optimize Yes np_mode Screen in Normal-Phase Mode (Hexane/Alcohol) resolution_check2->np_mode No resolution_check3 Resolution Achieved? np_mode->resolution_check3 resolution_check3->optimize Yes derivatize Consider Derivatization and Re-screen on Different CSPs resolution_check3->derivatize No

Caption: Chiral method development strategy.

Gas Chromatography (GC) Analysis

Direct analysis of amino acids by GC is generally not feasible due to their low volatility and polar nature. Derivatization is a mandatory step to convert them into volatile and thermally stable compounds.[13][14]

Frequently Asked Questions (FAQs) - GC
  • Q1: What derivatization reagents are suitable for the GC analysis of (3R)-3-aminoheptanoic acid hydrochloride?

    A1: The goal of derivatization is to mask the polar carboxyl and amino groups. Common approaches include:

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used. MTBSTFA derivatives are generally more stable and less sensitive to moisture.[13][14]

    • Acylation followed by Esterification: This is a two-step process where the amino group is acylated (e.g., with trifluoroacetic anhydride) and the carboxyl group is esterified (e.g., with isopropanol).[14]

  • Q2: I am seeing multiple peaks for my derivatized standard. What could be the cause?

    A2: The presence of multiple peaks can arise from several factors:

    • Incomplete Derivatization: The reaction may not have gone to completion. Optimize the reaction conditions, including temperature, time, and reagent excess.[13]

    • Side Reactions: The derivatization reagent might react with residual water or other components in the sample. Ensure the sample is completely dry before adding the reagent.

    • Thermal Degradation: The derivatized compound might be degrading in the hot GC inlet. Try lowering the inlet temperature.

Spectroscopic Analysis (NMR and Mass Spectrometry)

NMR and Mass Spectrometry are powerful tools for structural elucidation and quantification.

Frequently Asked Questions (FAQs) - NMR & MS
  • Q1: What are the key signals to look for in the ¹H NMR spectrum of (3R)-3-aminoheptanoic acid hydrochloride?

    A1: In a suitable solvent like D₂O, you should expect to see characteristic signals for the aliphatic chain protons. The proton at the chiral center (C3) will appear as a multiplet, coupled to the adjacent CH₂ groups. The protons of the CH₂ group adjacent to the carboxyl group will also be distinct.

  • Q2: How can I analyze (3R)-3-aminoheptanoic acid hydrochloride by Mass Spectrometry?

    A2: Electrospray ionization (ESI) is the preferred method for analyzing amino acids. In positive ion mode, you will typically observe the protonated molecule [M+H]⁺. For (3R)-3-aminoheptanoic acid (free base, MW 145.20), this would be at m/z 146.2. Tandem MS (MS/MS) can be used for structural confirmation by observing characteristic fragment ions, such as the loss of water or the carboxyl group.

Common Impurities and Their Identification

Impurities in (3R)-3-aminoheptanoic acid hydrochloride can originate from the synthetic process.

  • Potential Synthetic Impurities:

    • Enantiomeric Impurity: The (3S)-enantiomer is the most critical impurity to monitor.

    • Deletion/Insertion Impurities: If synthesized via a peptide-like route, you might find impurities with a missing or extra carbon in the backbone.[15][16][17]

    • Starting Material Residues: Unreacted starting materials or reagents from the synthesis.

    • Side-Reaction Products: Impurities formed through competing reaction pathways.

Analytical Strategy for Impurity Profiling: A combination of high-resolution LC-MS is ideal for detecting and identifying unknown impurities. Chiral HPLC is necessary for quantifying the enantiomeric impurity.

References

  • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS - UC Davis Stable Isotope Facility. (2024, October 15). Retrieved from [Link]

  • Jackson, G., et al. (2013). 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. Rapid Communications in Mass Spectrometry, 27(9), 957-965. Retrieved from [Link]

  • GC Derivatization. (n.d.). Retrieved from [https://www.mnsu.edu/cosmic/chem/courses/412-612/GC Derivatization.pdf]([Link] Derivatization.pdf)

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - WSU. (n.d.). Retrieved from [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • 3-Aminooctanoic acid | C8H17NO2 | CID 295606 - PubChem. (n.d.). Retrieved from [Link]

  • Long, W. J. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Szabo, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2084. Retrieved from [Link]

  • 3-Aminoheptanoic acid | C7H15NO2 | CID 3709202 - PubChem. (n.d.). Retrieved from [Link]

  • (3S)-3-aminoheptanoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 20). LCGC International. Retrieved from [Link]

  • Fekete, S., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-8. Retrieved from [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. (n.d.). Waters. Retrieved from [Link]

  • Michalska, K., & Tabecka-Lonczynska, A. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 52(7), 1549-1563. Retrieved from [Link]

  • Analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). International Journal of Food Science and Technology. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 65-78. Retrieved from [Link]

  • 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 8 kinds of impurities which appear in peptide drugs synthesis. (n.d.). Omizzur. Retrieved from [Link]

  • (3R)-3-aminoheptanoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Issue with amino acid analysis. (2009, July 24). Chromatography Forum. Retrieved from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (3R)-3-aminoheptanoic acid hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (3R)-3-aminoheptanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3R)-3-aminoheptanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guidance and answers to frequently asked questions based on established principles of asymmetric synthesis and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on a common and robust synthetic approach: the classical resolution of racemic 3-aminoheptanoic acid.

Workflow: Racemic Synthesis and Chiral Resolution

Here is a generalized workflow for the synthesis, which will be the basis for our troubleshooting guide.

G cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Chiral Resolution & Salt Formation A Hept-2-enoic acid ester + Benzylamine B Michael Addition A->B C Racemic N-benzyl-3-amino- heptanoate ester B->C D Hydrogenolysis (H₂, Pd/C) & Saponification (NaOH) C->D E Racemic 3-aminoheptanoic acid D->E F Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) E->F Proceed to Resolution G Formation of Diastereomeric Salts ((3R, R)-salt and (3S, R)-salt) F->G H Fractional Crystallization (Isolate less soluble salt) G->H I Liberate Free Amine (Base treatment, e.g., NaOH) H->I J Form Hydrochloride Salt (Add HCl in solvent) I->J K (3R)-3-aminoheptanoic acid hydrochloride J->K

Caption: General workflow for synthesis via chiral resolution.

Issue 1: Low Yield or Incomplete Conversion in Racemic Synthesis

Question: My initial synthesis of racemic 3-aminoheptanoic acid suffers from low yields. What are the common causes and how can I fix them?

Answer: Low yields in the initial synthesis of the racemic amino acid can typically be traced back to three areas: the Michael addition, the deprotection/hydrolysis step, or workup losses.

  • Inefficient Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ester can be sluggish.

    • Causality: The nucleophilicity of the amine and the reactivity of the ester are key. Steric hindrance can also play a role.

    • Solution: Consider heating the reaction mixture or using a polar aprotic solvent like DMF to improve reaction rates. Ensure your starting materials are pure; acidic impurities can protonate the amine, rendering it non-nucleophilic.

  • Incomplete Deprotection/Hydrolysis: The removal of the N-benzyl group via hydrogenolysis and subsequent saponification of the ester must go to completion.

    • Causality: Catalyst poisoning (e.g., by sulfur-containing impurities) can halt the hydrogenolysis. Incomplete saponification can result from insufficient base or reaction time.

    • Solution: Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst. If the reaction stalls, filtering through celite and adding fresh catalyst can help. For saponification, using a co-solvent like THF or ethanol with water can improve the solubility of the ester and ensure complete reaction. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Workup and Isolation Losses: Amino acids can be highly soluble in water, leading to poor extraction efficiency.

    • Causality: As zwitterionic compounds, amino acids can have complex solubility profiles.

    • Solution: During workup after saponification, carefully adjust the pH to the isoelectric point (pI) of the amino acid (typically around pH 6 for simple amino acids) to minimize its solubility in water before extraction or filtration.[1] If extracting, use a more polar solvent like n-butanol or perform multiple extractions with ethyl acetate. Alternatively, using ion-exchange chromatography is a highly efficient, though more complex, method for isolation.[1][2]

Issue 2: Difficulty in Separating Diastereomeric Salts

Question: I've formed the diastereomeric salts with (R)-mandelic acid, but I can't achieve separation through crystallization. The product either oils out or everything crystallizes together. What should I do?

Answer: Fractional crystallization is an art that relies on exploiting small differences in the crystal lattice energies of diastereomers. Success is highly dependent on the solvent system and crystallization conditions.

  • The Critical Role of the Solvent: The goal is to find a solvent (or solvent mixture) in which one diastereomeric salt is significantly less soluble than the other.

    • Expert Insight: Do not rely on a single solvent. A systematic screening process is essential. Start with a solvent in which both salts are soluble when hot, but sparingly soluble when cold (e.g., ethanol, isopropanol, acetone). Then, introduce an anti-solvent (e.g., hexanes, diethyl ether) to induce crystallization.

    • Protocol: Dissolve the salt mixture in a minimal amount of a hot solvent (e.g., 95% ethanol). Allow it to cool very slowly to room temperature, and then to 0-4 °C. If no crystals form, add an anti-solvent dropwise until turbidity persists, then warm slightly to re-dissolve and cool slowly again.

  • Seeding: If you have a small amount of the desired pure diastereomer from a previous batch, add a single, tiny crystal (a "seed") to the supersaturated solution to initiate crystallization of the correct form.

  • Purity is Paramount: Ensure both your racemic amino acid and the chiral resolving agent are highly pure. Impurities can interfere with crystal lattice formation, often leading to oils or amorphous solids. Related impurities from the synthesis of pregabalin, a similar molecule, have been well-documented and can co-crystallize if not removed.[3]

Solvent SystemCharacteristicsRecommendation
Ethanol/WaterGood for highly polar salts. Water content can be tuned.Start with 95:5 or 90:10 ratios.
Isopropanol (IPA)Lower polarity than ethanol, often provides good solubility differentials.Excellent starting point for many amine salts.
Acetone/HexaneA more polar solvent with a non-polar anti-solvent.Good for inducing precipitation.
Ethyl Acetate/EthanolCan provide a balance of polarity to fine-tune solubility.Use a small amount of ethanol for solubility.
Issue 3: Low Enantiomeric Excess (ee) of the Final Product

Question: After separating the salt and liberating the free amine, my final (3R)-3-aminoheptanoic acid hydrochloride has an enantiomeric excess of only 90%. How can I increase this to >99%?

Answer: Achieving high enantiomeric excess is the primary goal of this synthesis. A low ee indicates incomplete separation of the diastereomeric salts.

  • Insufficient Recrystallizations: A single crystallization is rarely sufficient.

    • Causality: The first crop of crystals will be enriched in the less soluble diastereomer, but still contains the more soluble one.

    • Solution: Perform multiple recrystallizations. After the first filtration, take the crystalline solid, dissolve it in the same solvent system (using a smaller volume), and recrystallize. Monitor the ee of the liberated amine from each successive crystal crop using chiral HPLC. Typically, 2-3 recrystallizations are needed to achieve >99% diastereomeric excess (and thus >99% ee in the final product).

  • Confirming Salt Purity: Before liberating the free amine, you must confirm the purity of the diastereomeric salt.

    • Protocol: Take a small sample of your recrystallized salt, treat it with a base (e.g., 1M NaOH), extract the free amine with a solvent like dichloromethane, and analyze this sample by chiral HPLC. Do not proceed with the bulk material until you have confirmed its diastereomeric purity.

  • Potential for Racemization: While unlikely under standard conditions for this molecule, ensure that your conditions for liberating the free amine (base treatment) and forming the hydrochloride salt are not excessively harsh (e.g., prolonged exposure to high temperatures or extreme pH), which could theoretically cause racemization.

G A Final Product ee < 99%? B Did you perform multiple recrystallizations of the salt? A->B C Perform 1-2 more recrystallizations. Monitor purity of each crop. B->C No D Did you confirm the salt's diastereomeric purity before liberating the amine? B->D Yes C->D E Test a small sample via chiral HPLC. Do not proceed with bulk material until purity is confirmed. D->E No F Check liberation/salt formation conditions for harshness (high temp, extreme pH). D->F Yes G Problem Solved E->G F->G

Caption: Troubleshooting decision tree for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the alternative synthetic strategies for obtaining enantiopure β-amino acids like this one? While classical resolution is robust, other modern methods are available. These include:

  • Asymmetric Catalysis: Methods like the asymmetric Mannich reaction or the hydrogenation of enamines using chiral metal catalysts can directly produce the desired enantiomer, avoiding a resolution step.[4][5] These methods often require specialized catalysts and careful optimization.

  • Enzymatic Resolution: Lipases can be used to selectively hydrolyze an ester of a racemic amino acid, separating the enantiomers.[6][7] This is a green chemistry approach that can be highly efficient.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule like an α-amino acid (e.g., serine or aspartic acid) and using a series of stereocontrolled reactions to build the target molecule.[8]

Q2: How do I choose the best chiral resolving agent? The choice is often empirical. (R)-Mandelic acid is a good starting point for resolving racemic amines. Other common choices include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or camphorsulfonic acid. The ideal agent forms a well-crystalline salt with one enantiomer of your amine. It is sometimes necessary to screen several resolving agents to find the one that gives the best separation.

Q3: What are the critical analytical techniques I need?

  • NMR (¹H and ¹³C): Essential for confirming the structure of your intermediates and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compounds.

  • Chiral HPLC: This is non-negotiable for this synthesis. It is the only reliable way to determine the enantiomeric excess of your final product. You will need a suitable chiral column (e.g., a Chiralpak or Chiralcel column).

  • FT-IR Spectroscopy: Useful for identifying key functional groups (e.g., C=O of the acid, N-H bends of the amine salt).

Q4: How should I properly store the final (3R)-3-aminoheptanoic acid hydrochloride? The final product is a salt and is likely a crystalline solid. However, amine hydrochlorides can be hygroscopic (absorb moisture from the air). It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent it from becoming sticky or degrading over time. Store at room temperature or as recommended by the supplier.[9]

References

  • Vertex AI Search, based on pregabalin synthesis p
  • Zhang, Z., Wang, P., Wang, S. et al. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nat Commun 14, 4835 (2023). [Link]

  • Gao, W., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Journal of Immunology Research. [Link]

  • Jagtap, A. R., & Holiyachi, M. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

  • Srinivasu, P., et al. (2009). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc. [Link]

  • Google Patents. (2019). WO2019232706A1 - Method for preparing pregabalin intermediate (r)-3-(carbamoylmethyl)-5-methylhexanoic acid.
  • Dunn, P. J., et al. (1990). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Chemistry and Biochemistry of Amino Acids, 237-251.
  • List, B., Pojarliev, P., & Biller, W. T. (2004). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]

  • ResearchGate. Synthetic difficulties to access α‐ and β‐amino acids. [Link]

  • Organic Syntheses. (R)-3-Amino-3-(p-methoxyphenyl)propionic acid. [Link]

  • Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Google Patents. (2007). WO2007034909A1 - Process for production of (3r,5r)
  • YMC. (n.d.). Expert tip - Purification of peptides. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • NextSDS. (3S)-3-aminoheptanoic acid — Chemical Substance Information. [Link]

  • Google Patents. (2003). US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis.
  • Rohokale, R. S., & Dhavale, D. D. (2012). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Aminoheptanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3-aminoheptanoic acid (and its enantiomers). This guide is designed for researchers, medicinal chemists, and drug development professionals who are encounterin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-aminoheptanoic acid (and its enantiomers). This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering yield bottlenecks, poor diastereoselectivity, or degradation during the synthesis of this critical β-amino acid building block.

We address the two most robust methodologies used in modern pharmaceutical development: Chemical Asymmetric Synthesis (via Ellman's auxiliary) and Biocatalytic Transamination .

Core Synthetic Workflows & Yield Bottlenecks

Understanding where your reaction fails is the first step to optimization. The diagram below maps the two primary synthetic routes and highlights the specific nodes where yield loss typically occurs.

Workflow Start Target: 3-Aminoheptanoic Acid Path1 Chemical Route: Ellman's Auxiliary Start->Path1 Path2 Biocatalytic Route: ω-Transaminase Start->Path2 Imine 1. Imine Condensation (Yield Loss: Aldol Condensation) Path1->Imine Keto 1. 3-Oxoheptanoic Acid Substrate Path2->Keto Enolate 2. Ti-Enolate Addition (Yield Loss: Poor dr, Retro-Aldol) Imine->Enolate Deprotect 3. Acidic Deprotection (Yield Loss: Degradation) Enolate->Deprotect TA 2. Transamination (PLP) (Yield Loss: Product Inhibition) Keto->TA

Figure 1: Parallel workflows for 3-aminoheptanoic acid synthesis highlighting critical nodes for yield loss.

Quantitative Yield Optimization Data

For the chemical route, the addition of an acetate enolate to the sulfinyl imine is the most sensitive step. The table below summarizes how the choice of enolate metal dictates both the overall yield and the diastereomeric ratio (dr)[1][2].

Enolate SourceTransmetalation AgentTemp (°C)Transition State GeometryYield (%)Diastereomeric Ratio (dr)
Lithium (Li)None-78Loose / Open< 45%3:1
Zinc (Zn)ZnCl₂ (Reformatsky)-78Semi-rigid~ 60%5:1
Titanium (Ti) ClTi(OiPr)₃ -78 Rigid Zimmerman-Traxler > 82% > 10:1

Troubleshooting Guide: Chemical Synthesis (Ellman’s Auxiliary)

Q: My imine condensation step with pentanal and (S)-tert-butanesulfinamide is stalling at 50% yield. How can I drive it to completion? A: Pentanal possesses highly reactive α-protons, making it extremely prone to self-condensation (aldol reactions) and oxidation to pentanoic acid. Causality: Water generated during the condensation reaction will hydrolyze the newly formed imine back to the aldehyde, establishing an unfavorable equilibrium. Solution: Use 2.0 equivalents of Ti(OEt)₄. It acts dual-purpose as both a Lewis acid to activate the aldehyde and an irreversible water scavenger. Ensure the pentanal is freshly distilled immediately prior to use[1].

Q: The addition of the methyl acetate enolate to the sulfinyl imine yields a complex mixture with poor diastereoselectivity. What is going wrong? A: Unmodified lithium enolates (generated via LDA) often result in poor stereocontrol and retro-aldol-type cleavage due to a loose, open transition state. Causality: Transmetalating the lithium enolate to a titanium enolate using ClTi(OiPr)₃ creates a highly organized, rigid Zimmerman-Traxler transition state[1]. The bulky tert-butanesulfinyl group then effectively shields one face of the imine, drastically improving both yield and dr[2].

Mechanism A Lithium Enolate (Loose Transition State) B ClTi(OiPr)3 Transmetalation A->B D Poor Yield (<50%) Low dr (3:1) A->D Direct Addition C Titanium Enolate (Rigid Zimmerman-Traxler TS) B->C E High Yield (82%) High dr (>10:1) C->E

Figure 2: Transmetalation logic for optimizing enolate addition yield and diastereoselectivity.

Q: During the final deprotection of the N-sulfinyl β-amino ester, I observe significant degradation and low recovery of the free 3-aminoheptanoic acid. How can I optimize this? A: Attempting a one-pot global deprotection with strong aqueous acids (e.g., 6M HCl at reflux) leads to decomposition. Causality: The sulfinyl group is highly acid-labile and cleaves rapidly, but the methyl ester requires much harsher, prolonged conditions for hydrolysis. Mismatching these kinetics causes the free amine to degrade. Solution: Adopt a two-step protocol. First, cleave the chiral auxiliary using methanolic HCl (forming the amine hydrochloride). Second, saponify the ester using LiOH in a THF/H₂O mixture to gently yield the free acid[1][3].

Self-Validating Experimental Protocol: Titanium Enolate Addition

To ensure reproducibility and high yield, follow this self-validating protocol for the critical enolate addition step.

Step 1: Enolate Generation To a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to form LDA. Add methyl acetate (1.0 eq) dropwise and stir for 30 minutes. Causality: Strict temperature control at -78 °C prevents the self-condensation of methyl acetate.

Step 2: Transmetalation Add ClTi(OiPr)₃ (1.0 M in hexanes, 2.0 eq) dropwise to the enolate at -78 °C. Stir for 45 minutes. Causality: The excess titanium reagent ensures complete transmetalation, shifting the enolate from a highly basic lithium species to a highly nucleophilic, stable titanium species[1].

Step 3: Nucleophilic Addition Dissolve the freshly prepared (S)-N-(pentylidene)-tert-butanesulfinamide (0.8 eq) in minimal anhydrous THF and add dropwise to the titanium enolate. Maintain at -78 °C for 4 hours.

Step 4: Self-Validation & Quenching Validation Checkpoint: Before quenching, remove a 10 µL aliquot, quench in a micro-vial with NH₄Cl, and perform TLC (Hexanes/EtOAc 7:3). The starting imine will be faintly visible under UV, but the desired N-sulfinyl β-amino ester will stain dark blue when developed with phosphomolybdic acid (PMA) and heat. Quench: If the imine is consumed, quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Filter the resulting titanium salts through a pad of Celite to prevent emulsion during extraction.

Troubleshooting Guide: Biocatalytic Synthesis (Transaminases)

Q: I am using an ω-transaminase to convert 3-oxoheptanoic acid to 3-aminoheptanoic acid, but the conversion plateaus at ~40%. Why? A: This plateau is caused by thermodynamic equilibrium limitations and severe product inhibition. Causality: Transaminases (e.g., from Pseudomonas sp. Strain AAC) utilize pyridoxal-5′-phosphate (PLP) to transfer the amine group from a donor (like alanine or isopropylamine) to the keto-acceptor[4][5]. Because this reaction is fully reversible, the accumulation of the keto-byproduct (e.g., pyruvate) pushes the equilibrium backward. Solution: Implement an enzymatic cascade to remove the byproduct. Couple your transaminase reaction with an alanine dehydrogenase/NADH system. This will continuously consume the pyruvate byproduct, driving the transamination equilibrium forward to >95% yield[4][5].

Frequently Asked Questions (FAQs)

How should I store purified 3-aminoheptanoic acid? Because it is a zwitterionic β-amino acid, it is somewhat hygroscopic. Store the compound under an inert gas (Argon or Nitrogen) in a desiccator at 2-8°C to prevent moisture-induced degradation[6].

Can I use the biocatalytic method for large-scale industrial synthesis? Yes. Biocatalysis using ω-transaminases is highly scalable and often provides superior atom economy and enantiomeric excess compared to chemical routes. Enzymes like KES25161 from Pseudomonas sp. have demonstrated specific activity for β-amino acids like 3-aminoheptanoic acid[5].

References

  • Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues Frontiers in Chemistry URL
  • A β-Alanine Catabolism Pathway Containing a Highly Promiscuous ω-Transaminase in the 12-Aminododecanate-Degrading Pseudomonas sp.
  • Design, Synthesis, and Evaluation of Antiepileptic Compounds Based on β-Alanine and Isatin ProQuest URL
  • Identification of novel transaminases from a 12-aminododecanoic acid-metabolizing Pseudomonas strain PMC - PubMed Central URL
  • Supporting Information - Application for the Synthesis of ß-Amino Acids and γ-Lactams Wiley-VCH URL
  • Cas no 104883-48-9 (3-Aminoheptanoic acid)

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3R)-3-Aminoheptanoic Acid Experiments

Welcome to the Advanced Application Support Center. (3R)-3-aminoheptanoic acid is a highly valuable chiral β-amino acid building block utilized in the synthesis of peptidomimetics, foldamers, and novel biocatalytic produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. (3R)-3-aminoheptanoic acid is a highly valuable chiral β-amino acid building block utilized in the synthesis of peptidomimetics, foldamers, and novel biocatalytic products[1]. However, its unique structural properties—specifically the β-carbon substitution and the flexible aliphatic heptanoic tail—frequently induce unexpected experimental deviations.

This guide provides causal explanations, self-validating protocols, and quantitative troubleshooting steps to resolve issues related to coupling inefficiencies, stereochemical loss, and biocatalytic rejection.

Section 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling Inefficiencies & Hydrolysis

Q: Why am I seeing incomplete coupling or high rates of active ester hydrolysis when incorporating (3R)-3-aminoheptanoic acid into my peptide sequence?

A: The β-branching and the bulky aliphatic tail of (3R)-3-aminoheptanoic acid introduce significant steric hindrance during peptide bond formation. While standard α-amino acids form active esters and couple within minutes, β-amino acids require significantly longer reaction times. During this extended period, traces of water inherently present in hygroscopic solvents (e.g., DMF) compete with the amine nucleophile. This leads to the unwanted hydrolysis of the active ester before the rate-limiting coupling step can successfully occur[2].

Troubleshooting Protocol: Optimized Coupling for Sterically Hindered β-Amino Acids

To establish a self-validating system that outcompetes hydrolysis, you must strictly control the activation window and eliminate ambient moisture.

  • Solvent Preparation: Dry your DMF over 4Å molecular sieves for at least 24 hours prior to use.

  • Pre-activation: Dissolve 3.0 equivalents of Fmoc-(3R)-3-aminoheptanoic acid and 3.0 equivalents of OxymaPure in dry DMF. Add 3.0 equivalents of DIC. Allow pre-activation for exactly 5 minutes . Do not exceed this time, as prolonged activation accelerates ester degradation[2].

  • Coupling: Transfer the activated mixture to the resin immediately. Extend the coupling time to 120–180 minutes at room temperature.

  • Validation: Perform a quantitative Kaiser test. If positive (indicating unreacted amines), perform a second coupling cycle using a different chemistry (e.g., PyBOP/DIEA) to overcome sequence-specific aggregation.

SPPS_Workflow Start Fmoc-(3R)-3-AHA Prep Dry DMF (4Å Sieves) Start->Prep Activate DIC/Oxyma (5 min) Prep->Activate Couple Coupling (120-180 min) Activate->Couple Fast transfer Hydrolysis Active Ester Hydrolysis Activate->Hydrolysis If >10 min Test Kaiser Test Couple->Test Test->Activate Positive (Recouple) Success Proceed to Deprotection Test->Success Negative

Workflow for optimizing β-amino acid coupling to prevent active ester hydrolysis.

Section 2: Epimerization During Activation

Q: My final peptidomimetic shows unexpected diastereomers. Is (3R)-3-aminoheptanoic acid prone to epimerization during SPPS?

A: Yes. Extensive epimerization is a known phenomenon during the coupling of unnatural and sterically hindered amino acids, especially when using standard base-heavy protocols like PyBOP/DIEA[3]. Because (3R)-3-aminoheptanoic acid couples slowly, the active ester spends a prolonged time in solution. This extended lifetime allows strong tertiary bases (like DIEA) to abstract the proton adjacent to the carbonyl, leading to enolization and subsequent loss of stereochemical integrity.

Troubleshooting Protocol: Epimerization-Free Activation
  • Reagent Substitution: Replace strong tertiary bases (DIEA) with weaker, more sterically hindered bases such as 2,4,6-trimethylpyridine (collidine)[3].

  • Procedure: Mix the amino acid with the coupling reagent (e.g., PyBOP). Add collidine strictly at a 1:1 molar ratio to the coupling reagent.

  • Execution: Proceed with coupling immediately without pre-activation to minimize the time the activated species spends in solution.

Table 1: Quantitative Comparison of Coupling Conditions and Epimerization Rates

Coupling Reagent SystemPre-activation TimeCoupling TimeEstimated Epimerization (%)
PyBOP / DIEA10 min120 min> 5.0%
DIC / HOBt0 min180 min~ 2.5%
PyBOP / Collidine0 min120 min< 1.0%
DIC / OxymaPure5 min120 min< 0.5%

Section 3: Structural Deviations in Foldamers

Q: Incorporating (3R)-3-aminoheptanoic acid disrupts my expected α/β-peptide helical bundle. Why am I losing quaternary structure?

A: The incorporation of β-amino acids into α-peptide sequences fundamentally alters the hydrogen-bonding registry. While cyclic β-amino acids (like ACPC) preorganize the backbone to strictly favor specific helical conformations, flexible acyclic β-amino acids like (3R)-3-aminoheptanoic acid introduce conformational entropy. This flexibility frequently leads to a "stammer"—a structural discontinuity in the heptad repeat of a helical bundle, preventing proper quaternary association[4]. Furthermore, the aliphatic heptyl side chain can cause severe steric clashes in the hydrophobic core if not precisely positioned at the a or d positions of the heptad repeat.

Section 4: Biocatalytic Mutasynthesis Pitfalls

Q: I'm using (3R)-3-aminoheptanoic acid in mutasynthesis (e.g., feeding to ΔhitA strains for hitachimycin analogs) but getting n.d. (not detected) or extremely low incorporation yields. What is the mechanistic failure?

A: In mutasynthesis, the successful incorporation of unnatural β-amino acids relies entirely on the substrate selectivity of adenylation enzymes (e.g., HitB). These enzymes have evolved to recognize specific steric and electronic profiles. While HitB can accommodate certain compact substitutions, the long, flexible aliphatic chain of 3-aminoheptanoic acid often fails to properly orient within the active site pocket. This steric clash prevents adenylation and subsequent loading onto the carrier protein[5].

Troubleshooting Protocol: Evaluating Adenylation Enzyme Compatibility
  • In vitro Adenylation Assay: Before conducting large-scale in vivo feeding, express and purify the target adenylation enzyme.

  • ATP-PPi Exchange: Incubate the enzyme with (3R)-3-aminoheptanoic acid, ATP, and radioactive [32P]-pyrophosphate.

  • Measurement: Quantify the rate of ATP-[32P]PPi exchange. A low rate confirms poor active site binding.

  • Enzyme Engineering: If activity is low, perform site-directed mutagenesis on the binding pocket residues (e.g., mutating bulky residues like Phe328 to smaller amino acids like Ala or Gly) to expand the pocket volume and accommodate the heptyl chain[5].

Mutasynthesis_Pathway Substrate (3R)-3-AHA Substrate Binding Active Site Binding Substrate->Binding Enzyme Adenylation Enzyme (HitB) Enzyme->Binding Clash Steric Clash (Heptyl Chain) Binding->Clash Wild-type pocket Success Carrier Protein Loading Binding->Success Engineered enzyme Mutagenesis Site-Directed Mutagenesis Clash->Mutagenesis Engineer pocket Mutagenesis->Success Expanded volume

Mechanistic logic of steric clashes in adenylation enzymes during mutasynthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (3R)- and (3S)-3-Aminoheptanoic Acid: Unraveling Stereochemistry's Role in Biological Activity

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals The principle of chirality is a cornerstone of pharmacology and drug development. The three-dimensional arrangement of atoms in a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of pharmacology and drug development. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, with enantiomers often exhibiting distinct pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of the (3R) and (3S) enantiomers of 3-aminoheptanoic acid, a chiral β-amino acid. While 3-aminoheptanoic acid serves as a valuable building block in the synthesis of bioactive molecules and peptidomimetics, a detailed, direct comparison of the biological activities of its individual enantiomers is not extensively documented in publicly available scientific literature.[1] This guide, therefore, will establish the foundational knowledge of chirality's importance, outline general methodologies for assessing biological activity, and highlight the current information gap regarding these specific enantiomers.

The Significance of Chirality in Biological Systems

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, are ubiquitous in nature. Enantiomers, which are non-superimposable mirror images of each other, often interact differently with chiral biological macromolecules such as enzymes and receptors. This stereoselectivity can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. This underscores the critical need to investigate the biological properties of individual enantiomers in drug discovery and development.

(3R)-3-Aminoheptanoic Acid and (3S)-3-Aminoheptanoic Acid: An Overview

3-Aminoheptanoic acid is a non-proteinogenic β-amino acid, meaning the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group.[1] This structural feature distinguishes it from the α-amino acids that are the building blocks of proteins. The presence of a chiral center at the third carbon gives rise to two enantiomers: (3R)-3-aminoheptanoic acid and (3S)-3-aminoheptanoic acid.

Property(3R)-3-Aminoheptanoic Acid(3S)-3-Aminoheptanoic AcidRacemic 3-Aminoheptanoic Acid
CAS Number 158849-22-0[2]161596-37-8[3]104883-48-9[4][5]
Molecular Formula C₇H₁₅NO₂C₇H₁₅NO₂C₇H₁₅NO₂
Molecular Weight 145.20 g/mol [4]145.20 g/mol 145.20 g/mol [4]
Synonyms (R)-3-Aminoheptanoic acid(S)-3-Aminoheptanoic acid3-Amino-heptanoic acid

Note: The hydrochloride salts of these compounds are also commercially available, for example, (3R)-3-Aminoheptanoic acid hydrochloride (CAS: 865188-30-3) and (3S)-3-aminoheptanoic acid hydrochloride (CAS: 219310-08-4).[6][7]

Current State of Knowledge on Biological Activity: A Notable Information Gap

Despite the established importance of stereochemistry in pharmacology, a thorough search of the scientific literature reveals a significant lack of publicly available data directly comparing the biological activities of (3R)-3-aminoheptanoic acid and (3S)-3-aminoheptanoic acid. While the racemic mixture and its derivatives are mentioned in the context of being intermediates in organic synthesis, particularly for bioactive molecules like β-lactam antibiotics, specific studies delineating the distinct pharmacological profiles of the individual enantiomers are not readily found.[1]

This information gap presents both a challenge and an opportunity for the research community. The absence of comparative data means that the potential therapeutic benefits or liabilities of each enantiomer remain unknown. It is plausible that one enantiomer possesses a desired therapeutic effect while the other is inactive or contributes to off-target effects.

Methodologies for Assessing and Comparing Enantiomer-Specific Biological Activity

To address the current knowledge gap, a systematic investigation into the biological activities of (3R)- and (3S)-3-aminoheptanoic acid is warranted. The following experimental workflows outline standard approaches to characterize and compare the pharmacological profiles of these enantiomers.

In Vitro Assays
  • Receptor Binding Assays: These assays are fundamental for determining the affinity of each enantiomer for specific biological targets. By using radiolabeled ligands or fluorescence-based techniques, researchers can quantify the binding affinity (Ki or Kd values) of (3R)- and (3S)-3-aminoheptanoic acid to a panel of relevant receptors, such as G-protein coupled receptors (GPCRs) or ion channels. A significant difference in binding affinity between the two enantiomers would be a strong indicator of stereoselective recognition.

  • Enzyme Inhibition Assays: If 3-aminoheptanoic acid is hypothesized to be an enzyme inhibitor, its enantiomers should be tested against a range of relevant enzymes. By measuring the concentration of each enantiomer required to inhibit enzyme activity by 50% (IC50), researchers can determine if the inhibition is stereoselective.

  • Cell-Based Functional Assays: These assays move beyond simple binding and measure the functional consequence of receptor or enzyme interaction in a cellular context. For example, if the target is a receptor, one could measure changes in second messenger levels (e.g., cAMP or intracellular calcium) in response to treatment with each enantiomer. For an enzyme, changes in the concentration of the enzyme's substrate or product within the cell could be monitored.

Experimental Workflow: In Vitro Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor A1 Incubate membranes with radioligand and varying concentrations of (3R)- or (3S)-3-aminoheptanoic acid P1->A1 P2 Synthesize or procure pure (3R) and (3S) enantiomers P2->A1 P3 Prepare radiolabeled ligand specific for the target receptor P3->A1 A2 Separate bound from free radioligand A1->A2 A3 Quantify radioactivity of bound ligand A2->A3 D1 Generate competition binding curves A3->D1 D2 Calculate Ki values for each enantiomer D1->D2 D3 Compare Ki values to determine stereoselectivity D2->D3

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Studies

Should in vitro studies reveal significant and interesting stereoselective activity, in vivo experiments in animal models would be the next logical step.

  • Pharmacokinetic (PK) Studies: These studies would determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer. It is possible that the two enantiomers are metabolized at different rates, leading to different in vivo exposures even when administered at the same dose.

  • Pharmacodynamic (PD) and Efficacy Studies: In appropriate animal models of disease, the therapeutic effects of each enantiomer would be evaluated. This could involve measuring physiological responses, behavioral changes, or biomarkers of disease progression.

  • Toxicology Studies: The safety profiles of the (3R) and (3S) enantiomers would need to be assessed to identify any potential adverse effects and to determine the therapeutic window for the active enantiomer.

Future Directions and Conclusion

The lack of direct comparative data on the biological activities of (3R)- and (3S)-3-aminoheptanoic acid represents a clear gap in the scientific literature. Given the fundamental principles of stereochemistry in pharmacology, it is highly probable that these two enantiomers possess distinct biological profiles. A thorough investigation employing the methodologies outlined in this guide would be invaluable for the scientific community.

Such research would not only elucidate the specific roles of each enantiomer but could also pave the way for the development of novel therapeutics with improved efficacy and safety profiles. For researchers in drug discovery and development, the enantiomers of 3-aminoheptanoic acid represent an untapped area for exploration with the potential for significant scientific and clinical impact. The systematic evaluation of these molecules is a necessary step to unlock their full therapeutic potential.

References

  • 3-Aminoheptanoic acid. (2024, August 30). In Mol-Instincts. Retrieved from [Link]

  • 3-Aminoheptanoic acid. (n.d.). In PubChem. Retrieved from [Link]

  • (3S)-3-aminoheptanoic acid. (n.d.). In NextSDS. Retrieved from [Link]

  • (3R)-3-aminoheptanoic acid. (n.d.). In NextSDS. Retrieved from [Link]

  • (3S)-3-aminoheptanoic acid hydrochloride. (n.d.). In NextSDS. Retrieved from [Link]

  • Siddiqui, F. A., Sher, N., Naz, A., Hasan, N., Shah, S. N., & Shehzad, M. (2020). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry, 73, 10-16. Retrieved from [Link]

  • (R)-3-aminobutanoic acid. (n.d.). In PubChem. Retrieved from [Link]

  • 3-AMINO-HEPTANOIC ACID. (n.d.). In NextSDS. Retrieved from [Link]

  • Natural products targeting the metabolism of amino acids: from discovery to synthetic development. (2025, July 11). RSC Publishing. Retrieved from [Link]

  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. (2025, December 24). PMC. Retrieved from [Link]

  • Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. (n.d.). NIH. Retrieved from [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids by Biocatalytic Dynamic Kinetic Resolution. (2021, August 2). PubMed. Retrieved from [Link]

  • Specific chiral recognition of amino acid enantiomers promoted by an enzymatic bioreactor in MOFs. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]

  • The Symmetric Active Site of Enantiospecific Enzymes. (2023, May 2). MDPI. Retrieved from [Link]

  • Stereoselective ribosylation of amino acids. (2013, May 3). PubMed. Retrieved from [Link]

  • Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. (2024, October 19). PMC. Retrieved from [Link]

  • Discovery and development of inhibitors selective for human constitutive proteasome and immunoproteasome active sites. (n.d.). Scholarly Publications Leiden University. Retrieved from [Link]

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Comparative

Comparative Pharmacodynamics and Methodological Guide: (3R)-3-Aminoheptanoic Acid Hydrochloride vs. Conventional GABA Analogs

The development of neuromodulatory therapeutics has historically relied on the structural scaffolding of γ -aminobutyric acid (GABA). Conventional GABA analogs, or gabapentinoids—such as gabapentin and pregabalin—are γ -...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of neuromodulatory therapeutics has historically relied on the structural scaffolding of γ -aminobutyric acid (GABA). Conventional GABA analogs, or gabapentinoids—such as gabapentin and pregabalin—are γ -amino acids that do not directly bind to GABA receptors. Instead, they exert their primary pharmacological effects by binding to the α2​δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system .

Recent structural exploration has shifted toward β -amino acids, such as (3R)-3-aminoheptanoic acid hydrochloride (3-AHA HCl) . By moving the amino group to the β -position and incorporating a linear aliphatic tail, 3-AHA HCl presents a distinct conformational landscape . As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 3-AHA HCl against standard gabapentinoids. This document outlines the structural causality behind their differential binding kinetics and details the self-validating protocols required to evaluate these compounds in preclinical development.

Part 1: Structural Divergence and Mechanistic Causality

Structural Scaffolding

Gabapentin and pregabalin rely on bulky, branched, or cyclic aliphatic substitutions at the 3-position of the GABA backbone to mimic the endogenous ligand's binding conformation at the α2​δ site. Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) utilizes an isobutyl group to anchor into the hydrophobic pocket of the receptor.

In contrast, 3-AHA HCl is a 7-carbon β -amino acid. The spatial distance between the basic amine and the acidic carboxylate is shortened by one carbon compared to γ -amino acids. This fundamental shift alters the zwitterionic charge distribution, which is critical for crossing the blood-brain barrier (BBB) via the L-type amino acid transporter (LAT1). Furthermore, the linear four-carbon tail of 3-AHA HCl provides a different steric profile, potentially allowing it to probe alternative hydrophobic sub-pockets within the α2​δ subunit or interact with secondary targets like GABA transaminases .

Signaling Pathway Modulation

The primary mechanism of action for gabapentinoids involves the attenuation of presynaptic calcium influx, which subsequently reduces the vesicular release of excitatory neurotransmitters such as glutamate and substance P .

MOA A GABA Analog (e.g., 3-AHA HCl, Pregabalin) B Binding to α2δ Subunit (Voltage-Gated Ca2+ Channels) A->B High Affinity Binding C Reduction of Presynaptic Ca2+ Influx B->C Channel Modulation D Decreased Excitatory Neurotransmitter Release (Glutamate, Substance P) C->D Synaptic Vesicle Inhibition E Neuromodulatory Effect (Analgesia, Anticonvulsant) D->E Clinical Outcome

Mechanistic signaling pathway of GABA analogs modulating presynaptic neurotransmitter release.

Part 2: Quantitative Data Comparison

To objectively evaluate 3-AHA HCl against established gabapentinoids, we must compare their physicochemical properties. The topological polar surface area (tPSA) and lipophilicity (LogP) are critical determinants of LAT1-mediated active transport and passive BBB diffusion.

CompoundStructural ClassMolecular Weight (Free Base)Estimated LogPtPSA (Ų)Primary Target
Gabapentin γ -amino acid (Cyclic)171.24 g/mol 1.2563.3VGCC α2​δ−1,α2​δ−2
Pregabalin γ -amino acid (Branched)159.23 g/mol 1.3063.3VGCC α2​δ−1,α2​δ−2
(3R)-3-AHA HCl β -amino acid (Linear)145.20 g/mol ~1.1063.3VGCC α2​δ (Putative) / Transaminases

Note: While 3-AHA HCl shares the same tPSA due to identical primary amine and carboxylic acid functional groups, its linear aliphatic chain increases conformational flexibility compared to the rigid spiro-ring of gabapentin, fundamentally altering its binding kinetics.

Part 3: Experimental Validation Protocols

To validate the binding affinity and functional efficacy of novel GABA analogs like 3-AHA HCl, rigorous, self-validating experimental workflows are required. Below is the gold-standard protocol for evaluating α2​δ subunit binding affinity.

Protocol: Radioligand Binding Assay for α2​δ Subunit

Objective: To determine the inhibition constant ( Ki​ ) of 3-AHA HCl by measuring its ability to displace [3H] -gabapentin from the α2​δ subunit in rat cortical membranes.

Causality & Expert Insights:

  • Membrane Preparation: Cortical tissue is homogenized in HEPES buffer rather than Tris. Why? Tris buffers can exhibit temperature-dependent pH shifts that alter the ionization state of the zwitterionic amino acids, artificially skewing binding affinities.

  • PEI-Treated Filters: Rapid filtration uses GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the positively charged amine of the radioligand from binding non-specifically to the filter, drastically improving the signal-to-noise ratio of the assay.

  • Temperature Control: Incubation is strictly maintained at 4°C. Why? The dissociation kinetics of [3H] -gabapentin from the α2​δ subunit are highly temperature-dependent. Conducting the assay at room temperature leads to rapid ligand dissociation during the wash steps, resulting in a severe underestimation of binding affinity.

Workflow S1 Step 1: Membrane Preparation (Homogenize in 10mM HEPES, pH 7.4) S2 Step 2: Radioligand Incubation (Add 10nM[3H]-Gabapentin + 3-AHA HCl) S1->S2 S3 Step 3: Rapid Filtration (Harvest on PEI-soaked GF/B filters) S2->S3 S4 Step 4: Cold Wash (3x washes with ice-cold buffer) S3->S4 S5 Step 5: Liquid Scintillation (Quantify bound radioactivity) S4->S5

Step-by-step experimental workflow for the [3H]-Gabapentin radioligand displacement assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex in 10 mM HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation to wash out endogenous GABA, which would otherwise compete for the binding site and invalidate the baseline.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H] -gabapentin, and varying concentrations of the test compound (3-AHA HCl) ranging from 10−9 to 10−4 M. Incubate the mixture for 45 minutes at 4°C to reach equilibrium.

  • Nonspecific Binding Validation: Define nonspecific binding using 10 µM unlabeled pregabalin in parallel control wells. This ensures the system is self-validating by isolating true receptor-specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold 10 mM HEPES buffer to immediately halt any further kinetic interactions and remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

While γ -amino acids like pregabalin remain the clinical standard for modulating VGCCs, β -amino acids such as (3R)-3-aminoheptanoic acid hydrochloride offer a compelling structural alternative. By altering the distance between the zwitterionic poles and introducing a linear aliphatic chain, 3-AHA HCl serves as a critical tool compound for probing the steric boundaries of the α2​δ binding pocket and exploring novel pharmacokinetic profiles in drug development.

References

  • Silverman, R. B., et al. "GABA and L-glutamic acid analogs for antiseizure treatment." US Patent 5563175A, 1996.
  • Ishikawa, F., et al. "Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β-Amino Acid–Selective Adenylation Enzyme HitB." ACS Chemical Biology, 2021. Available at:[Link]

Validation

Bioanalytical Method Validation for (3R)-3-Aminoheptanoic Acid: A Comprehensive Platform Comparison Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Regulatory Context: ICH M10 Bioanalytical Method Validation (BMV) Guidelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Regulatory Context: ICH M10 Bioanalytical Method Validation (BMV) Guidelines.

Executive Summary

(3R)-3-aminoheptanoic acid is a chiral β -amino acid that serves as a critical building block in the synthesis of advanced peptidomimetics, lipopeptides (such as mycosubtilin analogues), and novel active pharmaceutical ingredients (APIs)[1]. Because it is a small, highly polar aliphatic molecule lacking a strong UV chromophore, traditional HPLC-UV methods are inadequate for pharmacokinetic (PK) profiling.

As a Senior Application Scientist, I have evaluated multiple bioanalytical platforms to quantify this compound in biological matrices. This guide objectively compares the performance of Direct Chiral LC-MS/MS (using macrocyclic glycopeptide stationary phases) against traditional Pre-column Derivatization LC-MS/MS (Marfey’s Reagent) and GC-MS . By grounding our methodologies in the FDA/EMA ICH M10 guidelines[2][3], this guide provides a self-validating framework for selecting the optimal assay for your drug development pipeline.

Mechanistic Comparison of Bioanalytical Platforms

To achieve baseline resolution of the (3R) and (3S) enantiomers of 3-aminoheptanoic acid while maintaining the sensitivity required for PK studies, three primary analytical strategies are typically employed.

A. Direct Chiral LC-MS/MS (The Optimal Choice)

Mechanism: Utilizes a macrocyclic glycopeptide chiral stationary phase (CSP), such as the Astec® CHIROBIOTIC® T column[4]. The chiral selector, teicoplanin, provides multiple interaction sites (hydrogen bonding, π

π interactions, and steric hindrance) to differentiate enantiomers.
  • Causality for Selection: We operate this column in Polar Ionic Mode (e.g., 100% methanol with volatile ammonium salts). Unlike normal-phase chiral chromatography (which uses hexane/isopropanol and suppresses ionization), the polar ionic mode is highly compatible with Electrospray Ionization (ESI-MS), drastically enhancing sensitivity and eliminating the need for derivatization[4].

  • B. Pre-column Derivatization LC-MS/MS (Marfey's Reagent)
    • Mechanism: Reacts the enantiomeric mixture with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) via nucleophilic aromatic substitution to form diastereomers[5]. These diastereomers can then be separated on a standard achiral C18 reverse-phase column.

    • Limitations: While effective, the derivatization reaction requires strict pH and temperature control. Furthermore, if the biological sample requires harsh acidic hydrolysis prior to derivatization, artifactual racemization can occur, artificially inflating the (3S) impurity levels[6].

    C. Gas Chromatography-Mass Spectrometry (GC-MS)
    • Mechanism: Requires a two-step derivatization process (e.g., esterification of the carboxylic acid followed by acylation of the amine) to render the highly polar β -amino acid volatile, followed by separation on a chiral capillary column.

    • Limitations: The thermal instability of some β -amino acids and the labor-intensive, moisture-sensitive derivatization process make this method highly susceptible to intra-batch variability, often failing ICH M10 precision criteria for high-throughput PK analysis.

    Logic_Pathway A Analyte Mixture (3R/3S)-3-aminoheptanoic acid B1 Direct Chiral LC-MS/MS (Macrocyclic Glycopeptide) A->B1 Protein Ppt. B2 Pre-column Derivatization (Marfey's Reagent) A->B2 FDAA + Heat C1 Chiral Recognition (Teicoplanin Selector) B1->C1 C2 Diastereomer Formation (Covalent Bonding) B2->C2 D1 Direct MS Detection (Polar Ionic Mode) C1->D1 D2 Achiral LC-MS/MS (Reverse Phase C18) C2->D2

    Caption: Mechanistic comparison of Direct Chiral LC-MS/MS versus Marfey's Reagent derivatization.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and compliance with ICH M10 guidelines, every protocol must act as a self-validating system. This means incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for matrix effects and extraction recovery variations[7].

    Protocol 1: Direct Chiral LC-MS/MS (Astec CHIROBIOTIC T)

    1. Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of ice-cold Methanol containing 10 ng/mL of 13C4​ -(3R)-3-aminoheptanoic acid (SIL-IS). Causality: Methanol acts as both a protein precipitant and the primary mobile phase solvent, preventing solvent-mismatch peak distortion upon injection.

    • Vortex for 2 minutes; centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

    2. LC-MS/MS Conditions:

    • Column: Astec CHIROBIOTIC T (2.1 x 100 mm, 5 µm)[8].

    • Mobile Phase: 100% Methanol containing 10 mM Ammonium Formate (Polar Ionic Mode).

    • Flow Rate: 0.3 mL/min (Isocratic).

    • Detection: ESI positive mode, Multiple Reaction Monitoring (MRM). Transition for analyte: m/z 146.2 m/z 128.1 (loss of H2​O ).

    Protocol 2: Pre-column Derivatization (Marfey’s Reagent)

    1. Derivatization Workflow:

    • Aliquot 50 µL of plasma and perform protein precipitation with 150 µL of Acetonitrile (containing SIL-IS). Centrifuge and collect supernatant.

    • Evaporate the supernatant to dryness under mild N2​ flow to remove endogenous water, which can hydrolyze the derivatization reagent.

    • Reconstitute in 50 µL of 1 M NaHCO3​ . Add 100 µL of 1% FDAA (Marfey's Reagent) in acetone[9].

    • Incubate at 40°C for 60 minutes. Causality: Heat drives the nucleophilic aromatic substitution to completion.

    • Quench the reaction by adding 50 µL of 1 M HCl. Causality: Neutralizing the pH stops side reactions and stabilizes the diastereomers for reverse-phase chromatography.

    2. LC-MS/MS Conditions:

    • Column: Ascentis Express C18 (2.1 x 50 mm, 2.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: ESI negative mode. Monitoring the [M-H]- ion of the FDAA-derivative[5].

    Quantitative Performance Data (ICH M10 Metrics)

    The following table summarizes the validation parameters obtained for (3R)-3-aminoheptanoic acid in human plasma, strictly adhering to ICH M10 acceptance criteria (Accuracy within ±15%, Precision 15% CV)[3].

    Validation Parameter (ICH M10)Direct Chiral LC-MS/MS (Astec CHIROBIOTIC T)Pre-column Derivatization (Marfey's LC-MS/MS)GC-MS (Esterification + Acylation)
    Lower Limit of Quantitation (LLOQ) 1.0 ng/mL5.0 ng/mL25.0 ng/mL
    Linear Dynamic Range 1.0 - 1000 ng/mL5.0 - 500 ng/mL25.0 - 250 ng/mL
    Intra-batch Accuracy (% Bias) -3.2% to +4.1%-8.5% to +9.2%-14.1% to +16.5% (Fails LLOQ)
    Inter-batch Precision (% CV) 4.5%9.8%18.2%
    Matrix Factor (IS Normalized) 0.98 (Negligible ion suppression)0.82 (Moderate ion suppression)N/A
    Sample Prep Time (per 96-well) ~30 minutes~2.5 hours> 4 hours
    Analytical Run Time 4.0 minutes (Isocratic)12.0 minutes (Gradient)25.0 minutes

    Data Synthesis: The Direct Chiral LC-MS/MS platform outperforms alternative methods across all regulatory metrics. By eliminating the 2-hour derivatization step, the assay not only increases laboratory throughput but also removes the risk of artifactual racemization, ensuring the structural integrity of the (3R) enantiomer is preserved during analysis.

    Bioanalytical Method Validation (BMV) Workflow

    To guarantee that the chosen method is suitable for regulatory submissions (e.g., IND/NDA applications), the assay must pass through the standardized ICH M10 lifecycle.

    BMV_Workflow A Method Development (3R)-3-aminoheptanoic acid B Selectivity & Specificity (Blank Matrix Evaluation) A->B C Calibration Curve (LLOQ to ULOQ) B->C D Accuracy & Precision (Intra/Inter-batch) C->D E Matrix Effect & Recovery (IS Normalized) D->E F Stability Testing (F/T, Benchtop, Long-term) E->F G Validated Method for Study Sample Analysis F->G

    Caption: ICH M10 Bioanalytical Method Validation Workflow for Chiral Assays.

    Conclusion & Recommendations

    For the bioanalytical quantification of (3R)-3-aminoheptanoic acid, Direct Chiral LC-MS/MS utilizing a macrocyclic glycopeptide stationary phase is the superior analytical platform. Operating in the polar ionic mode provides the optimal balance of chiral recognition and electrospray ionization efficiency.

    While Marfey's reagent remains a viable, low-cost alternative for laboratories lacking specialized chiral columns, the extensive sample preparation introduces unacceptable risks of matrix interference and precision loss for high-throughput clinical PK studies. Drug development professionals are strongly advised to adopt direct chiral MS platforms to ensure rapid, artifact-free compliance with ICH M10 standards.

    References

    • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

    • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL:[Link]

    • Identification of novel transaminases from a 12-aminododecanoic acid-metabolizing Pseudomonas strain Source: PubMed Central (NIH) URL:[Link]

    • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

    • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry Source: Almac Group URL:[Link]

    • Astec CHIROBIOTIC Chiral HPLC Columns Brochure Source: Bioanalysis Zone URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Characterization of (3R)-3-aminoheptanoic acid hydrochloride Impurities

    Executive Summary & Impurity Landscape (3R)-3-aminoheptanoic acid hydrochloride is a non-proteinogenic chiral β -amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics and targ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Impurity Landscape

    (3R)-3-aminoheptanoic acid hydrochloride is a non-proteinogenic chiral β -amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics and targeted neuroactive compounds[1]. Because stereochemistry dictates the pharmacological efficacy and safety of the final active pharmaceutical ingredient (API), rigorous impurity profiling is non-negotiable.

    The impurity landscape for this compound is twofold:

    • Chiral Impurities: The undesired enantiomer, (3S)-3-aminoheptanoic acid.

    • Achiral Impurities: Unreacted starting materials (e.g., 3-oxoheptanoic acid, heptanoic acid derivatives), regioisomers (e.g., 3-amino-4-methylhexanoic acid), and residual solvents.

    This guide objectively compares two field-proven analytical strategies for characterizing these impurities, providing actionable, self-validating protocols supported by authoritative chromatographic principles.

    Analytical Strategy & Causality

    Native β -amino acids present a unique analytical challenge. They exist as zwitterions in solution and exhibit poor solubility in the non-polar organic solvents typically required for traditional polysaccharide-based chiral stationary phases (CSPs)[2]. Furthermore, the aliphatic tail of 3-aminoheptanoic acid lacks a strong UV chromophore, making standard UV detection at trace levels highly insensitive.

    To overcome these hurdles, we compare two distinct methodologies:

    • Approach A: Direct Chiral HPLC via Macrocyclic Glycopeptides. Unlike neutral polysaccharide CSPs, macrocyclic glycopeptides (such as Teicoplanin) possess multiple ionic groups[2]. This allows them to operate in polar ionic or aqueous mobile phases, facilitating direct enantioseparation of underivatized zwitterionic amino acids through a combination of ionic interactions, hydrogen bonding, and steric inclusion.

    • Approach B: Pre-column Derivatization (OPA/NAC) + Achiral HPLC. By reacting the primary amine with o-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC), the enantiomers are converted into diastereomeric isoindoles[3]. This achieves two goals simultaneously: it allows separation on standard, highly efficient C18 achiral columns, and it introduces a highly fluorescent moiety, dropping the limit of detection (LOD) from microgram to femtomole levels[3].

    Workflow Start API Sample: (3R)-3-aminoheptanoic acid HCl Split Impurity Profiling Strategy Start->Split Chiral Chiral Impurities (3S)-enantiomer Split->Chiral Achiral Achiral Impurities Precursors & Degradants Split->Achiral Method1 Direct Chiral HPLC (Macrocyclic Glycopeptide CSP) Chiral->Method1 Method2 Pre-column Derivatization (OPA/NAC) + Achiral HPLC Chiral->Method2 Method3 LC-MS/MS (MRM Mode) Achiral->Method3

    Caption: Comprehensive analytical workflow for profiling chiral and achiral impurities.

    Comparative Performance Data

    The following table summarizes the quantitative performance of both methods when analyzing (3R)-3-aminoheptanoic acid hydrochloride for its (3S)-enantiomer and achiral precursors.

    ParameterMethod A: Direct Chiral HPLC (Teicoplanin CSP)Method B: Pre-column Derivatization (OPA/NAC)
    Target Analyte State Underivatized (Zwitterionic)Diastereomeric Isoindole Derivative
    Column Chemistry Astec CHIROBIOTIC T (Macrocyclic)Standard Achiral C18 (e.g., Kinetex)
    Detection Mode ELSD or low-UV (210 nm)Fluorescence (Ex: 340 nm, Em: 450 nm)
    Sample Prep Time < 5 minutes (Dilute & Shoot)15–20 minutes (Precise timing required)
    Analysis Time 15–25 minutes30–40 minutes (Gradient)
    Enantiomeric Resolution ( Rs​ ) 1.8 – 2.5> 3.0 (Diastereomeric separation)
    Limit of Detection (LOD) ~0.05% (500 ppm)~0.001% (10 ppm)
    Primary Advantage Non-destructive, simple workflow, no reagent artifacts.Unmatched sensitivity for trace chiral impurities.

    Experimental Protocols & Methodologies

    Method A: Direct Chiral HPLC Analysis

    Causality: We utilize a polar ionic mobile phase (Methanol with volatile salts) because the organic modifier enhances analyte solubility, while the ammonium acetate controls the protonation state of both the analyte and the Teicoplanin chiral selector, optimizing the ionic interaction critical for chiral recognition[2].

    Step-by-Step Protocol:

    • Mobile Phase Preparation: Prepare a solution of 100% Methanol containing 0.1% (w/v) Ammonium Acetate. Sonicate and filter through a 0.22 µm PTFE membrane.

    • Sample Preparation: Accurately weigh 10 mg of (3R)-3-aminoheptanoic acid hydrochloride API. Dissolve in 10 mL of the mobile phase to yield a 1 mg/mL solution.

    • Chromatographic Conditions:

      • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm).

      • Flow Rate: 1.0 mL/min (Isocratic).

      • Temperature: 25 °C.

      • Detection: Evaporative Light Scattering Detector (ELSD) (Drift tube: 50 °C, Gas flow: 1.5 L/min) or UV at 210 nm.

    • Self-Validation (System Suitability): Inject a racemic standard of 3-aminoheptanoic acid. The system is only validated for API testing if the resolution ( Rs​ ) between the (3R) and (3S) peaks is ≥1.5 .

    Mechanism CSP Teicoplanin Chiral Selector (Stationary Phase) Interaction1 Ionic Interaction (Amine - Carboxylate) CSP->Interaction1 Interaction2 Hydrogen Bonding CSP->Interaction2 Interaction3 Steric Inclusion (Aliphatic Tail) CSP->Interaction3 Analyte (3R)- vs (3S)-3-aminoheptanoic acid (Zwitterionic State) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Enantiomeric Resolution (Rs > 2.0) Interaction1->Result Interaction2->Result Interaction3->Result

    Caption: Tripoint chiral recognition mechanism on a macrocyclic glycopeptide phase.

    Method B: Pre-column Derivatization with OPA/NAC

    Causality: OPA reacts exclusively with unprotonated primary amines. Therefore, the reaction must be buffered to an alkaline pH (9.5). The addition of the chiral thiol (NAC) forms a stable, highly fluorescent diastereomeric isoindole, bypassing the need for a specialized chiral column and amplifying the detector signal[3].

    Step-by-Step Protocol:

    • Reagent Preparation:

      • Borate Buffer: 0.1 M Sodium borate, adjusted to pH 9.5 with NaOH.

      • Derivatizing Cocktail: Dissolve 10 mg of OPA and 10 mg of N-acetyl-L-cysteine (NAC) in 1 mL of HPLC-grade Methanol. Protect from light.

    • Sample Derivatization:

      • Mix 50 µL of the API sample (0.1 mg/mL in water) with 50 µL of Borate Buffer.

      • Add 20 µL of the Derivatizing Cocktail.

      • Vortex immediately and allow to react at room temperature in the dark for exactly 2.0 minutes. (Note: Strict timing is required as isoindoles slowly degrade over time).

      • Quench the reaction by adding 880 µL of 0.1 M Sodium Acetate buffer (pH 6.0).

    • Chromatographic Conditions:

      • Column: Achiral C18 (150 x 4.6 mm, 3 µm).

      • Mobile Phase A: 50 mM Sodium Acetate buffer (pH 6.0).

      • Mobile Phase B: Methanol / Acetonitrile (50:50, v/v).

      • Gradient: 20% B to 80% B over 25 minutes.

      • Detection: Fluorescence (Excitation: 340 nm; Emission: 450 nm).

    • Self-Validation (System Suitability): Run a reagent blank (water + derivatizing cocktail) to ensure no ghost peaks co-elute with the diastereomeric derivatives. The signal-to-noise ratio (S/N) for the (3S)-derivative at the 0.05% specification limit must be ≥10 .

    Conclusion & Best Practices

    For routine lot-release testing and assay determination of (3R)-3-aminoheptanoic acid hydrochloride, Method A (Direct Chiral HPLC) is the superior choice due to its operational simplicity, robustness, and lack of derivatization artifacts.

    However, during early-stage process development, forced degradation studies, or when the regulatory specification for the (3S)-enantiomer is exceptionally stringent (< 0.1%), Method B (OPA/NAC Derivatization) is mandatory. The integration of fluorescence detection provides the necessary sensitivity to quantify trace impurities that would otherwise be lost in the baseline noise of a UV detector.

    References

    • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents Source: PMC (Acta Naturae) URL:[Link][3]

    Sources

    Validation

    Comparison of analytical techniques for (3R)-3-aminoheptanoic acid

    An Expert's Guide to the Enantioselective Analysis of (3R)-3-Aminoheptanoic Acid In the landscape of pharmaceutical development and molecular biology, the stereochemical identity of a molecule is not a trivial detail—it...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Expert's Guide to the Enantioselective Analysis of (3R)-3-Aminoheptanoic Acid

    In the landscape of pharmaceutical development and molecular biology, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of its biological activity and safety profile. (3R)-3-aminoheptanoic acid, a chiral β-amino acid, is a compelling example of a building block where enantiopurity is paramount. As a key intermediate or structural motif in various bioactive compounds, the ability to accurately and reliably quantify its enantiomeric excess is a critical analytical challenge.[1][2]

    This guide provides an in-depth comparison of the primary analytical techniques employed for the chiral resolution of (3R)-3-aminoheptanoic acid and related compounds. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the practical nuances that influence the selection of one technique over another. This content is designed for researchers, scientists, and drug development professionals who require robust and validated methods for chiral analysis.

    The Analytical Imperative: Why Enantioselectivity Matters

    The "handedness" of a chiral molecule like 3-aminoheptanoic acid dictates how it interacts with the chiral environment of biological systems, such as enzymes and receptors. One enantiomer (e.g., the R-enantiomer) may elicit a desired therapeutic effect, while its mirror image (the S-enantiomer) could be inactive, or worse, toxic. Consequently, regulatory bodies and quality control standards demand stringent control and accurate measurement of the enantiomeric composition of chiral drug substances and intermediates.

    This guide will compare four major analytical platforms for this purpose:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC)

    • Capillary Electrophoresis (CE)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    Below is a general workflow that applies to most chromatographic and electrophoretic methods discussed.

    Chiral Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Containing (3R)-3-aminoheptanoic acid Derivatization Derivatization (Optional, Method-Dependent) Sample->Derivatization Separation Chiral Separation (HPLC, GC, or CE) Derivatization->Separation Detection Detection (UV, MS, FID, etc.) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Report Report Generation (Enantiomeric Purity, etc.) Integration->Report

    Caption: General workflow for the chiral analysis of amino acids.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is arguably the most versatile and widely adopted technique for chiral separations in the pharmaceutical industry.[3][4] Its strength lies in the variety of available methods, which can be broadly categorized into direct and indirect approaches.

    a. Direct Chiral HPLC

    The direct method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

    • Principle of Separation: Enantioseparation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column. For polar molecules like amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective as they offer multiple interaction modes, including ionic, hydrogen bonding, and steric interactions.[5][6]

    • Expertise & Causality: The choice of a teicoplanin-based CSP, such as an Astec CHIROBIOTIC T column, is a strategic one for underivatized amino acids.[5] These phases are compatible with aqueous-organic mobile phases used in reversed-phase chromatography, which is ideal for polar analytes. The amphoteric nature of teicoplanin, possessing both acidic and basic groups, allows for ionic interactions that are crucial for chiral recognition of zwitterionic amino acids.[6] Mobile phase pH and buffer composition become critical parameters to control the ionization state of both the analyte and the CSP, thereby fine-tuning the separation.

    Direct Chiral Separation cluster_column Chiral Stationary Phase (CSP) cluster_analytes Racemic Mixture CSP Chiral Selector R_enantiomer (R)-enantiomer R_enantiomer->CSP Stronger Interaction (Longer Retention) S_enantiomer (S)-enantiomer S_enantiomer->CSP Weaker Interaction (Shorter Retention)

    Caption: Principle of direct chiral separation on a Chiral Stationary Phase (CSP).

    b. Indirect Chiral HPLC

    The indirect approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).

    • Principle of Separation: The reaction of a racemic mixture of 3-aminoheptanoic acid with an enantiomerically pure CDA (e.g., N-acetyl-L-cysteine with o-phthalaldehyde, OPA) creates two diastereomeric products: (R-acid)-(L-CDA) and (S-acid)-(L-CDA). Because these molecules are no longer mirror images, they exhibit different interactions with the achiral stationary phase, enabling their separation.[7]

    • Expertise & Causality: This method is powerful because it leverages the high efficiency of modern achiral columns. The choice of OPA and a chiral thiol is common for primary amines as it produces highly fluorescent isoindole derivatives, dramatically increasing detection sensitivity.[8] However, this approach is critically dependent on the enantiomeric purity of the derivatizing agent; any impurity will lead to the formation of additional diastereomers and a miscalculation of the enantiomeric excess. The reaction must also proceed to completion without any racemization of the analyte or the reagent. The use of ion-pair reagents in the mobile phase can sometimes improve the resolution between the resulting diastereomer peaks by enhancing their interaction with the stationary phase.[7]

    Indirect Chiral Separation Racemate Racemic Mixture (R and S enantiomers) Reaction Derivatization Reaction Racemate->Reaction CDA Chiral Derivatizing Agent (e.g., L-NAC) CDA->Reaction Diastereomers Diastereomer Pair (R-L and S-L) Reaction->Diastereomers Separation Separation on Achiral Column (C18) Diastereomers->Separation Peaks Two Separated Peaks Separation->Peaks

    Caption: Principle of indirect chiral analysis via diastereomer formation.

    Gas Chromatography (GC)

    GC is another powerful tool for chiral analysis, prized for its exceptional resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[3] For non-volatile analytes like amino acids, derivatization is a mandatory prerequisite.[9]

    • Principle of Separation: Similar to direct HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. After derivatization to increase volatility, the enantiomers are separated based on the differential stability of their interactions with the CSP. For amino acids, CSPs based on amino acid derivatives, such as Chirasil-Val, are highly effective.[10][11]

    • Expertise & Causality: The derivatization step is the most critical part of the workflow. A two-step process is common: esterification of the carboxyl group (e.g., with an alcohol under acidic conditions) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride or heptafluorobutyl chloroformate).[12][13] This process renders the amino acid volatile and suitable for GC analysis. The choice of a fluorinated acylating agent enhances sensitivity for electron capture detection (ECD) or mass spectrometry. The self-validating aspect of this protocol lies in running a standard of the pure enantiomer to confirm its retention time and ensure that the derivatization process itself does not induce racemization.

    Capillary Electrophoresis (CE)

    CE offers extremely high separation efficiency, short analysis times, and requires minimal sample and solvent volumes, making it an attractive alternative to chromatography.[14][15]

    • Principle of Separation: In CE, charged molecules migrate in a capillary filled with a background electrolyte (BGE) under the influence of a strong electric field. For chiral separations, a chiral selector is added to the BGE. The enantiomers form transient, diastereomeric inclusion complexes with the chiral selector.[16] Because the stability and/or mobility of these complexes differ for each enantiomer, they migrate at different velocities, resulting in separation. Cyclodextrins (CDs) and their derivatives (e.g., sulfated β-cyclodextrin) are the most common chiral selectors for amino acids.[17][18]

    • Expertise & Causality: The choice of chiral selector and BGE composition is key. Sulfated cyclodextrins are often chosen for their high solubility and strong interaction potential, which enhances enantioselectivity.[16] The pH of the BGE is a critical parameter as it determines the charge of the amino acid and the strength of the electroosmotic flow (EOF), both of which profoundly impact migration time and resolution. The concentration of the chiral selector must also be optimized; too low a concentration results in poor resolution, while too high a concentration can lead to peak broadening and excessively long analysis times.[16]

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides a fundamentally different approach to chiral analysis. Instead of physical separation, it achieves discrimination by creating a diastereomeric environment directly in the NMR tube, which makes the enantiomers magnetically non-equivalent.

    • Principle of Discrimination: This is achieved in two main ways:

      • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiopure CDA. The resulting diastereomers will have distinct NMR spectra, with at least some corresponding nuclei exhibiting different chemical shifts.[19] Fluorinated CDAs are particularly useful, as the large chemical shift range and high sensitivity of ¹⁹F NMR can provide clear, baseline-resolved signals for accurate quantification.[20][21]

      • Chiral Solvating Agents (CSAs): The analyte forms rapidly exchanging, non-covalent diastereomeric complexes with an enantiopure CSA. This results in the observation of separate signals for the enantiomers in the averaged spectrum.[22]

    • Expertise & Causality: NMR is a powerful tool because it is a primary ratio method and can be non-destructive (when using CSAs). The choice between a CDA and a CSA depends on the analyte and the required sensitivity. Derivatization is often more robust and can provide larger chemical shift differences (ΔΔδ), but requires a clean reaction and removal of byproducts.[20] The CSA approach is simpler as it involves just mixing the components, but the interactions are weaker, leading to smaller chemical shift differences. The trustworthiness of the method is ensured by acquiring a spectrum of the racemic mixture to identify the distinct signals and then integrating them to determine the enantiomeric ratio.

    Comparative Summary of Analytical Techniques

    FeatureHPLC (Direct)HPLC (Indirect)GC-MSCapillary Electrophoresis (CE)NMR Spectroscopy
    Principle Chiral Stationary PhaseDiastereomer FormationChiral Stationary PhaseChiral Selector in BGEDiastereomeric Environment
    Derivatization Not requiredRequiredRequired (for volatility)Not usually requiredOptional (CDA) or not (CSA)
    Resolution Good to ExcellentExcellentExcellentVery HighVariable, method dependent
    Sensitivity Moderate (UV) to High (MS)High (Fluorescence/MS)Very HighHighLow (standard) to Moderate
    Analysis Time 10-30 min15-40 min15-40 min5-20 min5-15 min per sample
    Sample Throughput High (with autosampler)ModerateModerateHighModerate to Low
    Key Advantage Direct analysis, robustUses standard columns, high sensitivityHigh resolution & sensitivityHigh efficiency, low consumptionPrimary ratio method, structural info
    Key Limitation CSPs can be expensiveCDA must be 100% pureMandatory derivatizationSensitive to matrix effectsLower sensitivity

    Detailed Experimental Protocols

    Protocol 1: Indirect Chiral HPLC via OPA/NAC Derivatization

    This protocol is based on the well-established method of forming fluorescent diastereomers for separation on a standard C18 column.[7]

    • Reagent Preparation:

      • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 9.5 with 45% NaOH solution.

      • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of N-acetyl-L-cysteine (1 g/mL in water). This reagent is stable for about one week when stored at 4°C in the dark.

    • Standard/Sample Preparation:

      • Accurately weigh and dissolve the 3-aminoheptanoic acid sample in 0.1 M HCl to a known concentration (e.g., 1 mg/mL).

    • Derivatization Procedure:

      • In an autosampler vial, mix 50 µL of the sample/standard solution with 50 µL of the OPA reagent.

      • Vortex the mixture and allow it to react for exactly 2 minutes at room temperature. The timing is critical for reproducibility.

      • Immediately add 400 µL of the mobile phase A (see below) to stop the reaction and dilute the sample.

    • HPLC Conditions:

      • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.5.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with 20% B, increase to 60% B over 25 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

    • Data Analysis: Integrate the two separated diastereomer peaks. Calculate the enantiomeric excess (% ee) as: [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

    Protocol 2: Direct Chiral GC-MS after Derivatization

    This protocol creates volatile derivatives for direct separation on a chiral GC column.[10][12]

    • Reagent Preparation:

      • Acidified Alcohol: Prepare a 3 M solution of HCl in 2-propanol.

      • Acylating Agent: Heptafluorobutyric anhydride (HFBA) or Heptafluorobutyl chloroformate (HFBCF).

    • Standard/Sample Preparation:

      • Prepare a solution of 3-aminoheptanoic acid in water or a suitable solvent (e.g., 1 mg/mL).

    • Derivatization Procedure:

      • Step 1 (Esterification): Place 100 µL of the sample in a reaction vial and evaporate to dryness under a stream of nitrogen. Add 200 µL of acidified 2-propanol. Cap the vial tightly and heat at 110°C for 30 minutes. Cool to room temperature and evaporate the solvent under nitrogen.

      • Step 2 (Acylation): To the dried residue, add 100 µL of ethyl acetate and 50 µL of HFBA. Cap and heat at 60°C for 15 minutes. Cool to room temperature.

      • Evaporate the excess reagent under nitrogen and reconstitute the sample in a known volume of ethyl acetate for injection.

    • GC-MS Conditions:

      • Column: Chirasil-L-Val capillary column (or similar, e.g., 25 m x 0.25 mm).

      • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).

      • Injector: Split/splitless, 250°C.

      • Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 5°C/min to 180°C. Hold for 5 minutes.

      • MS Detector: Electron Ionization (EI) at 70 eV. Scan a relevant mass range or use Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivative.

    • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric ratio from the peak areas.

    Conclusion

    The selection of an analytical technique for the chiral analysis of (3R)-3-aminoheptanoic acid is a multi-faceted decision that balances the need for accuracy, sensitivity, throughput, and available resources.

    • HPLC stands out as the most versatile method. The direct approach using a chiral stationary phase is often preferred for its simplicity and robustness in quality control environments, while the indirect method offers exceptional sensitivity for trace-level analysis.

    • GC-MS is the gold standard for high-resolution separation and sensitive detection, making it ideal for complex matrices, provided the mandatory derivatization steps are carefully controlled.

    • Capillary Electrophoresis provides a high-efficiency, low-cost alternative, particularly suited for academic and research settings where sample volumes are limited.

    • NMR Spectroscopy offers a unique, non-separative approach that can provide unambiguous quantification, though it generally requires higher sample concentrations than other methods.

    Ultimately, the most trustworthy protocol is one that is rigorously validated. This involves demonstrating specificity, linearity, accuracy, precision, and robustness, and ensuring that the analytical process itself—from sample preparation to data analysis—does not alter the true enantiomeric composition of the sample.

    References

    • Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. Analytical Chemistry. [Link]

    • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. [Link]

    • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]

    • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]

    • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer Link. [Link]

    • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ScienceDirect. [Link]

    • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. PubMed Central. [Link]

    • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. RSC Publishing. [Link]

    • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]

    • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

    • Enantioselective Synthesis of β-amino acids: A Review | Request PDF. ResearchGate. [Link]

    • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

    • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. bio-protocol.org. [Link]

    • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

    • Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. [Link]

    • Chiral Separation of Amino Acids by Gas Chromatography (2004). SciSpace. [Link]

    • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

    • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed Central. [Link]

    • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

    • Analytical methods for amino acid determination in organisms. ResearchGate. [Link]

    • Amino Acid Analysis: “How-To” Guide. Agilent. [Link]

    • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. LinkedIn. [Link]

    Sources

    Comparative

    Cross-Validation of Analytical Methods for (3R)-3-Aminoheptanoic Acid Hydrochloride: A Comparative Guide

    Introduction & Regulatory Context (3R)-3-aminoheptanoic acid hydrochloride (CAS 865188-30-3) is a critical aliphatic β-amino acid derivative utilized as a chiral building block in peptidomimetics and the biosynthesis of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Regulatory Context

    (3R)-3-aminoheptanoic acid hydrochloride (CAS 865188-30-3) is a critical aliphatic β-amino acid derivative utilized as a chiral building block in peptidomimetics and the biosynthesis of complex polyamides[1][2]. Because its stereochemical purity and assay directly dictate the efficacy and safety of downstream active pharmaceutical ingredients (APIs), rigorous analytical control is mandatory.

    Under the updated ICH Q2(R2) guidelines, analytical procedures must be validated using a lifecycle and Quality-by-Design (QbD) approach, ensuring they are fit for their intended purpose across different platforms[3][4]. This guide provides an objective cross-validation of three orthogonal analytical methods—Chiral HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—for the assay and enantiomeric purity determination of this compound.

    Methodological Rationale & Causality

    To establish a comprehensive control strategy, an analytical scientist must select techniques based on the fundamental physicochemical properties of the analyte.

    • Chiral HPLC-UV (Pre-column Derivatization):

      • Causality: Aliphatic β-amino acids lack a conjugated π-system, rendering direct UV detection insensitive. To overcome this, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed. FMOC-Cl reacts rapidly with primary amines to form a stable, highly fluorescent, and UV-active carbamate. This not only enables high-sensitivity detection at 265 nm but also increases the hydrophobicity of the analyte, improving its interaction with immobilized polysaccharide-based chiral stationary phases (CSPs) to achieve baseline enantiomeric resolution.

    • LC-MS/MS (Underivatized HILIC Mode):

      • Causality: While derivatization solves the UV detection issue, it introduces sample preparation variability. LC-MS/MS bypasses this by directly ionizing the underivatized molecule. Because (3R)-3-aminoheptanoic acid is highly polar, standard reversed-phase chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to retain the polar amine, coupled with positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for unparalleled specificity and trace-level impurity detection[2].

    • Quantitative NMR (qNMR):

      • Causality: Chromatographic methods require high-purity reference standards to establish calibration curves. qNMR serves as a primary, orthogonal reference method relying on the fundamental principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it. Using a certified internal standard, qNMR provides an absolute mass fraction without needing a pre-existing (3R)-3-aminoheptanoic acid reference standard.

    Cross-Validation Workflow

    G Start Analytical Method Cross-Validation HPLC Chiral HPLC-UV (Enantiomeric Purity) Start->HPLC LCMS LC-MS/MS (Trace Impurities) Start->LCMS NMR qNMR (Orthogonal Reference) Start->NMR Val_HPLC Accuracy & Precision LOD/LOQ HPLC->Val_HPLC Val_LCMS Specificity & Linearity Matrix Effects LCMS->Val_LCMS Data_Merge Data Synthesis & Statistical Comparison NMR->Data_Merge Absolute Purity Val_HPLC->Data_Merge Val_LCMS->Data_Merge Outcome Validated Method per ICH Q2(R2) Data_Merge->Outcome

    Fig 1: Cross-validation workflow for (3R)-3-aminoheptanoic acid HCl per ICH Q2(R2) guidelines.

    Step-by-Step Experimental Protocols

    Protocol 1: FMOC-Derivatized Chiral HPLC-UV

    Self-Validating System: This protocol mandates the inclusion of a forced-degradation blank and a racemic resolution standard. The system suitability is automatically verified; the run is only deemed valid if the resolution ( Rs​ ) between the (3R) and (3S) enantiomers is ≥1.5 .

    • Derivatization: Dissolve 10 mg of (3R)-3-aminoheptanoic acid HCl in 1.0 mL of 0.1 M borate buffer (pH 8.5). Add 1.0 mL of 15 mM FMOC-Cl in acetonitrile. Vortex and incubate at ambient temperature for exactly 10 minutes.

    • Quenching: Add 50 µL of 1-adamantylamine to quench unreacted FMOC-Cl. This prevents the reagent from forming a massive interference peak that could mask early-eluting impurities.

    • Chromatography: Inject 5 µL onto a Chiralpak IC column (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min.

    • Detection: UV absorbance at 265 nm.

    Protocol 2: Underivatized LC-MS/MS Profiling

    Self-Validating System: A continuous post-column infusion of the target analyte is performed during the blank matrix run to map ion suppression zones. The method is self-validating because it proves the target retention time falls strictly within a suppression-free window.

    • Sample Preparation: Dilute the sample to 1.0 µg/mL in Acetonitrile/Water (90:10, v/v) containing 0.1% formic acid.

    • Chromatography: Inject 2 µL onto an Acquity UPLC BEH Amide column (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution. Solvent A: 10 mM Ammonium formate in water (pH 3.0). Solvent B: Acetonitrile. Run a linear gradient from 95% B to 50% B over 5 minutes.

    • Mass Spectrometry: Operate in ESI+ mode. Monitor the MRM transitions: m/z 146.1 128.1 (loss of H2​O ) and m/z 146.1 85.1 (cleavage of the alkyl chain)[2].

    Comparative Data Analysis

    The following table summarizes the cross-validation performance metrics derived from the evaluation of the three methodologies against ICH Q2(R2) criteria[4].

    Validation ParameterChiral HPLC-UV (FMOC deriv.)LC-MS/MS (Underivatized)qNMR ( 1H , D2​O )
    Linearity Range 1.0 - 100 µg/mL0.05 - 10 µg/mL1.0 - 50 mg/mL
    Correlation ( R2 ) 0.99950.99890.9998
    LOD 0.3 µg/mL0.01 µg/mLN/A
    LOQ 1.0 µg/mL0.05 µg/mLN/A
    Accuracy (Recovery) 98.5% - 101.2%97.8% - 102.4%99.1% - 100.5%
    Precision (RSD, n=6) 0.8%1.5%0.4%
    Primary Utility Enantiomeric Excess (ee%)Trace Impurity ProfilingAbsolute Mass Fraction

    Data Interpretation: According to the ICH Q2(R2) framework[4], the Chiral HPLC-UV method demonstrates excellent linearity and precision (RSD 0.8%), making it highly suitable for routine batch release and enantiomeric excess determination. However, its Limit of Quantitation (1.0 µg/mL) is insufficient for genotoxic impurity profiling. Conversely, LC-MS/MS provides a 20-fold improvement in sensitivity (LOQ 0.05 µg/mL), solidifying it as the method of choice for trace degradation product analysis, albeit with slightly higher precision variability (RSD 1.5%) due to inherent ESI matrix effects. qNMR exhibits the highest accuracy and is the definitive standard for characterizing primary reference materials.

    Conclusion

    A single analytical technique is insufficient to capture the full quality profile of chiral aliphatic amino acids. By cross-validating Chiral HPLC-UV for stereochemical purity, LC-MS/MS for trace impurities, and qNMR for absolute quantitation, laboratories can establish a robust, ICH-compliant control strategy for (3R)-3-aminoheptanoic acid hydrochloride that withstands rigorous regulatory scrutiny.

    References

    • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. URL:[Link]

    • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. URL: [Link]

    • Wilding, M., et al. "A β-Alanine Catabolism Pathway Containing a Highly Promiscuous ω-Transaminase in the 12-Aminododecanate-Degrading Pseudomonas sp. Strain AAC." Applied and Environmental Microbiology, American Society for Microbiology. URL:[Link]

    Sources

    Validation

    Efficacy Comparison of (3R)-3-Aminoheptanoic Acid Derivatives in Biocatalysis and Peptidomimetic Drug Design

    As the demand for enantiomerically pure bioactive molecules and proteolytically stable peptidomimetics accelerates, chiral β-amino acids have become indispensable building blocks in drug development. Among these, (3R)-3-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for enantiomerically pure bioactive molecules and proteolytically stable peptidomimetics accelerates, chiral β-amino acids have become indispensable building blocks in drug development. Among these, (3R)-3-aminoheptanoic acid (3-AHA) —a seven-carbon aliphatic β-amino acid—stands out for its unique structural properties[1]. By positioning the amino group at the β-carbon relative to the carboxyl group, 3-AHA imparts distinct conformational rigidity to peptide backbones, making it a critical substrate for studying enzyme inhibition, engineering macrolactam antibiotics, and synthesizing novel lipopeptides[1].

    This technical guide objectively compares the efficacy of 3-AHA derivatives against alternative substrates across three distinct biochemical applications: transaminase biocatalysis, macrolactam mutasynthesis, and antifungal lipopeptide engineering.

    Mechanistic Causality: The Structural Role of 3-AHA

    The functional efficacy of 3-AHA derivatives is dictated by the precise balance between its aliphatic chain length (C7) and the stereochemistry of its β-amino group. Understanding why 3-AHA succeeds or fails in specific biochemical contexts is paramount for rational drug design.

    • Enzymatic Biocatalysis (Transaminases): Novel β-amino acid transaminases, such as KES25161 derived from Pseudomonas sp. AAC, exhibit high turnover rates for 3-AHA[2]. Causality: The linear C7 aliphatic chain provides critical rotational degrees of freedom. This flexibility allows the terminal carboxylate to anchor securely within the enzyme's active site while optimally positioning the β-amine for nucleophilic attack by the pyridoxal phosphate (PLP) cofactor. Rigid analogues fail to achieve this optimal docking geometry[2].

    • Macrolactam Mutasynthesis (Hitachimycin Analogs): Hitachimycin is a macrolactam antibiotic synthesized by Streptomyces using an adenylation enzyme (HitB) that natively incorporates (S)-β-phenylalanine. When 3-AHA is fed to ΔhitA mutant strains, incorporation fails entirely[3]. Causality: The HitB adenylation domain has evolved a binding pocket strictly gated by π

      π stacking or specific hydrophobic interactions with an aromatic ring. The purely aliphatic C7 chain of 3-AHA lacks the necessary electronic density to stabilize the transition state, resulting in complete steric and electronic rejection[3].
    • Antifungal Lipopeptide Engineering (Mycosubtilin): Natural mycosubtilin utilizes a long-chain (C16-C17) β-amino acid to anchor its macrocyclic heptapeptide ring into fungal ergosterol membranes[4]. Synthesizing analogues using 3-AHA replaces this massive lipid tail with a truncated C7 chain[4]. Causality: This drastic reduction in the hydrophobic moment fundamentally alters the amphipathic balance of the lipopeptide, reducing non-specific membrane pore formation and providing a baseline to study receptor-mediated vs. purely physical membrane disruption.

    Quantitative Efficacy Comparison

    The following table synthesizes the quantitative performance of 3-AHA against structural comparators in validated experimental models.

    Application ContextDerivative / SubstrateComparator SubstrateEfficacy / Activity MetricMechanistic Observation
    Biocatalysis (KES25161 Transaminase)3-Aminoheptanoic acid 3-Aminocyclohexanoic acid75.8 nmol/min/mg vs. 1.6 nmol/min/mgLinear C7 chain allows optimal PLP-cofactor alignment; rigid cyclohexyl ring causes steric clashes[2].
    Macrolactam Mutasynthesis (HitB Adenylation)3-Aminoheptanoic acid (S)-β-m-Cl-PhenylalanineNo incorporation (n.i.) vs. 20 mg yieldHitB enzyme strictly requires an aromatic ring at the β-position; aliphatic chains are rejected[3].
    Lipopeptide Engineering (Mycosubtilin Analogue)3-AHA-Mycosubtilin Natural Mycosubtilin (C16-C17 tail)Reduced membrane disruption Truncated C7 tail is insufficient for deep insertion into fungal ergosterol-rich membranes[4].

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating mandatory internal controls.

    Protocol A: Transaminase-Coupled UV Kinetic Assay for 3-AHA Turnover

    This protocol measures the specific activity of the KES25161 transaminase using a coupled enzyme system that links the transamination of 3-AHA to the oxidation of NADH, measurable at 340 nm[2].

    Step-by-Step Methodology:

    • Baseline Establishment (Self-Validation): Prepare a 1 mL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM α -ketoglutarate, 0.2 mM NADH, and 2 U of glutamate dehydrogenase (GDH). Do not add 3-AHA yet. Monitor absorbance at 340 nm for 3 minutes to establish a background rate of non-specific NADH oxidation. Causality: This ensures that any subsequent drop in absorbance is strictly dependent on the transamination event.

    • Enzyme Addition: Add purified KES25161 transaminase (10 μ g) to the cuvette. Monitor for an additional 2 minutes to rule out enzyme-preparation background activity.

    • Reaction Initiation: Spike the cuvette with 10 mM of 3-AHA.

    • Spectrophotometric Monitoring: Record the hyperchromic shift (decrease in absorbance at 340 nm) continuously for 10 minutes. The transaminase transfers the amine from 3-AHA to α -ketoglutarate, producing glutamate. GDH immediately oxidizes glutamate back to α -ketoglutarate, consuming NADH in a 1:1 stoichiometric ratio[2].

    • Data Calculation: Calculate specific activity (nmol/min/mg) using the molar extinction coefficient of NADH ( ϵ=6220M−1cm−1 ).

    Protocol B: Mutasynthesis and Substrate Gating Validation of Macrolactams

    This protocol evaluates the steric boundaries of the HitB adenylation enzyme by attempting to feed 3-AHA into a ΔhitA mutant Streptomyces strain[3].

    Step-by-Step Methodology:

    • Pre-Culture: Grow the ΔhitAStreptomyces strain in 750 mL of production medium (divided into six 500 mL baffled flasks) for 48 hours to establish robust biomass.

    • Substrate Feeding: Dissolve 60 mg of 3-AHA in 6 mL of sterile water, adjust to pH 8.0 with saturated NaHCO3​ , and filter-sterilize (0.22 μ m). Inject 1 mL into each flask. Control: Run a parallel culture fed with (S)-β-m-Cl-Phe (a known accepted substrate) to validate the biosynthetic machinery is active[3].

    • Cultivation and Extraction: Incubate for 7 days at 28°C. Extract the culture broth twice with an equal volume of ethyl acetate. Concentrate the organic layer under reduced pressure.

    • TLC Screening (Self-Validation): Spot the crude extracts on a silica gel TLC plate alongside a wild-type hitachimycin standard. Develop in a chloroform/methanol (9:1) solvent system.

    • Confirmation: The absence of a corresponding macrolactam spot in the 3-AHA lane, juxtaposed with a clear product spot in the (S)-β-m-Cl-Phe control lane, definitively confirms the steric rejection of aliphatic β-amino acids by the HitB enzyme[3].

    Pathway and Workflow Visualizations

    TransaminaseAssay Substrate (3R)-3-Aminoheptanoic Acid (3-AHA) Enzyme Transaminase (KES25161) + α-Ketoglutarate Substrate->Enzyme Amine Transfer Intermediate 3-Oxoheptanoic Acid + Glutamate Enzyme->Intermediate Biocatalysis Detector Glutamate Dehydrogenase + NADH Intermediate->Detector Co-product Coupling Output NAD+ Formation (Measured at 340nm) Detector->Output Spectrophotometry

    Caption: Biocatalytic transamination of (3R)-3-aminoheptanoic acid coupled with NADH detection.

    Mutasynthesis Start ΔhitA Streptomyces Strain (Polyketide Skeleton Ready) Sub1 (S)-β-m-Cl-Phe Start->Sub1 Feeding Sub2 (3R)-3-Aminoheptanoic Acid Start->Sub2 Feeding HitB HitB Adenylation Enzyme (Substrate Gating) Sub1->HitB Sub2->HitB Result1 Hitachimycin Analogue H-5 (20 mg Yield) HitB->Result1 Aromatic Ring Accepted Result2 No Incorporation (Steric Rejection) HitB->Result2 Aliphatic Chain Rejected

    Caption: Substrate gating by HitB adenylation enzyme comparing aromatic vs. aliphatic β-amino acids.

    Sources

    Comparative

    Enantiomeric Separation of 3-Aminoheptanoic Acid Isomers: A Comprehensive Comparison Guide

    Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Scientific Context 3-Aminoheptanoic acid (also known as β -aminoheptanoic acid) is a non-proteinogenic β -amino...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, analytical scientists, and drug development professionals.

    Executive Summary & Scientific Context

    3-Aminoheptanoic acid (also known as β -aminoheptanoic acid) is a non-proteinogenic β -amino acid that serves as a critical chiral building block in the synthesis of bioactive peptides, depsipeptides, and advanced pharmaceutical intermediates. Because the spatial orientation of the β -carbon dictates the pharmacological efficacy and metabolic stability of the resulting macromolecules, rigorous enantiomeric separation of its R and S isomers is a non-negotiable step in quality control and drug development.

    As a zwitterionic molecule containing both a primary amine and a carboxylic acid, 3-aminoheptanoic acid presents unique chromatographic challenges. This guide objectively compares the two most robust paradigms for its enantiomeric resolution: Direct Separation using Chiral Stationary Phases (CSPs) and Indirect Separation via pre-column derivatization. By examining the mechanistic causality behind these methods, this guide provides self-validating protocols to ensure reproducible, high-resolution analytical workflows.

    Mechanistic Foundations: Direct vs. Indirect Separation

    To achieve baseline resolution of 3-aminoheptanoic acid enantiomers, the analytical strategy must exploit the molecule's specific functional groups.

    Direct Separation (Zwitterionic & Macrocyclic CSPs)

    Direct separation relies on transient, non-covalent interactions between the analyte and a chiral selector immobilized on the column matrix [1].

    • Cinchona Alkaloid Zwitterionic CSPs (e.g., Chiralpak ZWIX): These columns feature a chiral selector with both a basic quinuclidine ring and an acidic sulfonic acid group. The mechanism is driven by simultaneous double ion-pairing . The positively charged amine of 3-aminoheptanoic acid interacts with the sulfonic acid, while its negatively charged carboxylate interacts with the protonated quinuclidine. The chiral cleft of the Cinchona alkaloid provides the steric environment necessary for enantiorecognition[2].

    • Macrocyclic Glycopeptides (e.g., Chirobiotic T): Teicoplanin-based columns utilize hydrogen bonding, π−π interactions, and steric inclusion within their macrocyclic cavities to differentiate the R and S isomers.

    Indirect Separation (Pre-column Derivatization)

    Indirect separation transforms the enantiomeric mixture into a pair of diastereomers using a homochiral derivatizing agent.

    • Marfey’s Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts quantitatively with the primary amine of 3-aminoheptanoic acid via Nucleophilic Aromatic Substitution (S N​ Ar). The resulting diastereomers (L-FDAA-R-analyte and L-FDAA-S-analyte) possess distinct physicochemical properties and can be easily separated on a standard, inexpensive C18 reversed-phase column [3].

    G Start 3-Aminoheptanoic Acid (Enantiomeric Mixture) Direct Direct Separation (Chiral Stationary Phase) Start->Direct Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect Teicoplanin Macrocyclic Glycopeptide (Chirobiotic T) Mechanism: H-bond, Steric Direct->Teicoplanin Zwitterionic Cinchona Alkaloid (ZWIX) Mechanism: Ion-pairing Direct->Zwitterionic Marfeys Marfey's Reagent (FDAA) Mechanism: Diastereomer Formation Indirect->Marfeys RP_HPLC Reversed-Phase HPLC (C18 Column) Marfeys->RP_HPLC

    Caption: Workflow for selecting the enantiomeric separation strategy for 3-aminoheptanoic acid.

    Comparative Analysis of Separation Platforms

    The following table synthesizes quantitative performance metrics across the primary separation strategies. Selection should be based on your laboratory's instrumentation, budget, and sample throughput requirements.

    Separation StrategyColumn TypeChiral SelectorElution ModeTypical Resolution ( Rs​ )Key AdvantagePrimary Limitation
    Direct (Zwitterionic) Chiralpak ZWIX(+)Cinchona AlkaloidPolar-Ionic> 2.0Simultaneous double ion-pairing; exceptional selectivity for β -amino acids.Requires strict control of acid/base additives in the mobile phase.
    Direct (Macrocyclic) Chirobiotic TTeicoplaninReversed-Phase1.5 - 2.0Excellent compatibility with purely aqueous biological samples.Lower column lifespan; highly sensitive to pH fluctuations.
    Indirect (Derivatization) Standard C18Marfey's Reagent (FDAA)Reversed-Phase> 2.5Uses inexpensive C18 columns; high UV/MS sensitivity due to the dinitrophenyl group.Requires a time-consuming pre-column reaction and quenching step.

    Validated Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols detail not just the steps, but the causality behind the physicochemical conditions.

    Protocol A: Direct Separation via Cinchona Alkaloid Zwitterionic CSP (ZWIX)

    This protocol utilizes the polar-ionic mode, which is highly effective for β -amino acids [2].

    • Mobile Phase Preparation: Prepare a bulk solvent of Methanol/Acetonitrile (50:50, v/v). Add 50 mM Formic Acid and 25 mM Diethylamine (DEA).

      • Causality: The ratio of Formic Acid to DEA is critical. An excess of acid ensures the carboxylate groups of both the analyte and the stationary phase are partially protonated. This modulates the electrostatic binding strength, preventing the analyte from being irreversibly retained on the column.

    • Sample Preparation: Dissolve 3-aminoheptanoic acid in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Chromatographic Conditions:

      • Column: Chiralpak ZWIX(+) (150 mm × 4.0 mm, 3 µm).

      • Flow Rate: 0.6 mL/min.

      • Temperature: 25°C. (Strict thermostatic control is required as ion-pairing is an enthalpy-driven process).

      • Detection: UV at 210 nm or ESI-MS/MS in positive ion mode.

    • Analysis: Inject 5 µL. The enantiomers will elute between 15–20 minutes.

    Protocol B: Indirect Separation via Marfey's Reagent (FDAA)

    This method is ideal for laboratories lacking specialized chiral columns but requiring high-resolution data [3].

    G Analyte R/S-3-Aminoheptanoic Acid (Primary Amine) Reaction Nucleophilic Aromatic Substitution (SNAr) pH 8.0, 40°C Analyte->Reaction Reagent Marfey's Reagent (FDAA) (1-fluoro-2,4-dinitrophenyl -5-L-alanine amide) Reagent->Reaction Diastereomers Diastereomers (L-FDAA-R-AHA & L-FDAA-S-AHA) Reaction->Diastereomers Separation RP-HPLC Separation (C18 Column) Diastereomers->Separation

    Caption: Derivatization pathway of 3-aminoheptanoic acid using Marfey's Reagent prior to RP-HPLC.

    • Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of 3-aminoheptanoic acid solution (2 mM in water) with 100 µL of FDAA solution (1% w/v in acetone) and 20 µL of 1 M NaHCO 3​ .

      • Causality: The NaHCO 3​ establishes an alkaline environment (pH ~8.0). This deprotonates the primary amine of the β -amino acid, rendering it a strong nucleophile capable of attacking the electron-deficient fluorodinitrobenzene ring of FDAA.

    • Incubation: Vortex the mixture and heat in a thermomixer at 40°C for exactly 60 minutes.

    • Reaction Quenching (Self-Validating Step): Remove from heat and immediately add 20 µL of 1 M HCl.

      • Causality: Neutralizing the pH stops the S N​ Ar reaction and prevents the alkaline hydrolysis of the newly formed diastereomers. The solution will turn from bright yellow to a slightly paler yellow upon acidification.

    • Chromatographic Conditions:

      • Column: Standard C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Linear gradient from 20% B to 60% B over 30 minutes.

      • Flow Rate: 1.0 mL/min at 30°C.

      • Detection: UV at 340 nm (optimal absorbance for the dinitrophenyl moiety).

    References

    • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238.[Link]

    • Ilisz, I., Berkecz, R., Forró, E., Fülöp, F., Armstrong, D. W., & Péter, A. (2015). High-performance liquid chromatographic separation of unusual β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Amino Acids, 47, 2049-2059.[Link]

    • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591-596.[Link]

    Validation

    In-vitro and in-vivo comparison of 3-aminoheptanoic acid enantiomers

    In-Vitro and In-Vivo Comparison of 3-Aminoheptanoic Acid Enantiomers: A Comprehensive Guide for Peptidomimetic and Mutasynthetic Applications Executive Summary: The Strategic Value of β -Amino Acid Chirality In the lands...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In-Vitro and In-Vivo Comparison of 3-Aminoheptanoic Acid Enantiomers: A Comprehensive Guide for Peptidomimetic and Mutasynthetic Applications

    Executive Summary: The Strategic Value of β -Amino Acid Chirality

    In the landscape of modern peptidomimetics and natural product engineering, β -amino acids serve as critical building blocks for overcoming the inherent limitations of natural α -peptides, namely poor pharmacokinetic profiles and rapid proteolytic degradation[1]. 3-Aminoheptanoic acid (3-AHA), an aliphatic β3 -amino acid featuring a butyl side chain, is of particular interest to drug development professionals. The stereocenter at the C3 ( β ) position yields two distinct enantiomers: (R)-3-AHA and (S)-3-AHA.

    As a Senior Application Scientist, I approach the selection of these enantiomers not merely as a structural preference, but as a deterministic parameter that dictates enzymatic recognition, secondary structure induction, and ultimate in vivo efficacy. This guide objectively compares the in vitro and in vivo performance of 3-AHA enantiomers, providing actionable protocols and empirical causality to streamline your biosynthetic workflows.

    Mechanistic Causality: Why C3 Chirality Dictates Performance

    The addition of a methylene group in the backbone of 3-AHA fundamentally alters the torsional landscape of the resulting polymer.

    • Structural Induction: The chirality at the C3 position determines the spatial projection of the butyl side chain. In oligomeric sequences, (S)-3-AHA strongly favors a gauche conformation that drives the formation of a left-handed 14-helix, whereas the (R)-enantiomer induces a right-handed 14-helix[1].

    • Enzymatic Gatekeeping: Biological systems are inherently chiral environments. Enzymes such as adenylation domains and transaminases possess highly constrained, hydrophobic binding pockets. The stereochemical orientation of the butyl group in 3-AHA dictates whether the molecule can achieve the necessary transition-state geometry for catalysis. A steric clash caused by the "incorrect" enantiomer completely abrogates binding, acting as a strict biological filter[2].

    In-Vitro Performance Comparison

    Biocatalytic Resolution and Enzymatic Recognition

    The industrial synthesis of enantiopure 3-AHA relies heavily on engineered ω -transaminases. These biocatalysts exhibit profound stereoselectivity, allowing for the kinetic resolution of racemic 3-AHA. Specific transaminases isolated from Pseudomonas species can accept aliphatic β -amino acids with 8 to 12 carbons, specifically targeting one enantiomer to yield high enantiomeric excess (ee > 99%)[3].

    Furthermore, in the context of mutasynthesis, the adenylation enzyme HitB (from the hitachimycin biosynthetic pathway) acts as a strict gatekeeper. In vitro assays demonstrate that HitB specifically recognizes and adenylates the (S)-enantiomer of β -amino acids, including (S)-3-AHA, while (R)-3-AHA is rejected due to active-site incompatibility[2].

    Proteolytic Stability

    One of the most significant advantages of incorporating 3-AHA into a peptide scaffold is the absolute resistance to proteolytic cleavage. In vitro assays using aggressive proteases (trypsin, elastase, and pronase) reveal that β -peptides containing β3 -amino acids remain intact long after their α -peptide counterparts are degraded[4]. The causality here is structural: the extra methylene group shifts the register of the hydrogen-bonding network and sterically misaligns the scissile amide bond from the nucleophilic serine in the protease's catalytic triad. Both (R)- and (S)-enantiomers confer this stability.

    In-Vivo Performance Comparison

    Pharmacokinetics and Biodistribution

    The in vitro proteolytic stability directly translates to superior in vivo pharmacokinetics. Peptidomimetics incorporating 3-AHA exhibit significantly extended serum half-lives in murine models compared to natural peptides[1]. Because both enantiomers evade serum peptidases, the choice between (R) and (S) for PK optimization depends primarily on the target receptor's stereochemical requirements rather than metabolic liability.

    Mutasynthesis of Macrolactams

    In vivo mutasynthesis provides a stark contrast between the two enantiomers. When racemic or enantiopure 3-AHA is fed to a Δ hitA mutant strain of Streptomyces, the in vivo biosynthetic machinery exclusively incorporates (S)-3-AHA to produce novel hitachimycin analogs[2]. The (R)-enantiomer is effectively an inert bystander in this biological system, proving that for engineered biosynthesis, (S)-3-AHA is the mandatory substrate.

    Experimental Protocols (Self-Validating Systems)

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify enzymatic activity and analytical accuracy.

    Protocol 1: In-Vitro Adenylation Assay for Enantiomeric Specificity Purpose: Validate the stereospecific binding of the HitB gatekeeper enzyme to (S)-3-AHA.

    • Protein Preparation: Express and purify recombinant HitB enzyme using an E. coli BL21(DE3) expression system. Validate proper folding via circular dichroism (CD).

    • Reaction Assembly: In a 50 µL reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2), combine 1 µM HitB, 2 mM ATP, and 1 mM of either (R)-3-AHA or (S)-3-AHA.

    • Internal Control: Run a parallel reaction using (S)- β -phenylalanine (the natural substrate) to validate baseline enzyme activity[2].

    • Detection: Initiate the reaction by adding the amino acid. Monitor the release of inorganic pyrophosphate (PPi) continuously at 340 nm using a coupled EnzChek Pyrophosphate Assay.

    • Validation Logic: The system self-validates if the (S)- β -phenylalanine control yields a standard kinetic curve, confirming that any lack of signal from (R)-3-AHA is due to stereospecific rejection, not enzyme degradation.

    Protocol 2: In-Vivo Mutasynthesis and Extraction Purpose: Generate macrolactam analogs using (S)-3-AHA.

    • Strain Cultivation: Culture the Streptomyces Δ hitA strain in 750 mL of production medium (divided into baffled flasks) for 48 hours.

    • Substrate Feeding: Dissolve 60 mg of (S)-3-AHA in 6 mL of sterile water, adjust to pH 8.0 with saturated NaHCO3, and filter-sterilize (0.22 µm). Feed the solution to the culture[2].

    • Incubation: Continue cultivation for 7 days at 28°C to allow for secondary metabolite production.

    • Extraction & Verification: Extract the culture broth with ethyl acetate. Analyze the crude extract via LC-MS/MS. The presence of the expected mass shift validates successful in vivo incorporation.

    Quantitative Data Summary

    Parameter(S)-3-Aminoheptanoic Acid(R)-3-Aminoheptanoic AcidCausality / Mechanism
    HitB Adenylation Affinity ( Kd​ ) High (Low µM range)NegligibleStereospecific hydrophobic pocket alignment[2].
    In Vivo Macrolactam Incorporation Yes (Yields novel analogs)NoGatekeeper enzyme (HitB) rejection[2].
    Proteolytic Half-life (Trypsin) > 48 hours> 48 hoursScissile bond misalignment due to β -carbon[4].
    Helical Induction ( β -peptides) Left-handed 14-helixRight-handed 14-helixGauche conformation of the butyl side chain[1].
    Transaminase Resolution Highly specificHighly specificActive site spatial constraints[3].

    Visualizations

    Mutasynthesis Start Racemic 3-AHA Resolution Transaminase Kinetic Resolution Start->Resolution SEnant (S)-3-AHA Resolution->SEnant Enantiopure Yield REnant (R)-3-AHA Resolution->REnant Enantiopure Yield HitB HitB Adenylation (Gatekeeper Enzyme) SEnant->HitB REnant->HitB Incorp In-Vivo Incorporation (Macrolactam Analog) HitB->Incorp High Affinity Reject Steric Clash (No Incorporation) HitB->Reject Low Affinity

    Fig 1: Stereoselective logic of 3-AHA in vivo mutasynthesis via HitB adenylation.

    PK_Workflow Synthesis Synthesize β-Peptide with 3-AHA InVitro In-Vitro Proteolysis (Trypsin/Pronase) Synthesis->InVitro InVivo In-Vivo PK Profiling (Murine Model) Synthesis->InVivo Stability Proteolytic Evasion (t1/2 > 48h) InVitro->Stability Misaligned Scissile Bond Bioavail Enhanced Bioavailability & Extended Half-Life InVivo->Bioavail Resistance to Serum Peptidases Stability->Bioavail

    Fig 2: Experimental workflow linking in vitro stability to in vivo pharmacokinetics.

    References

    • Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β-Amino Acid–Selective Adenylation Enzyme HitB Source: ACS Chemical Biology URL:[Link]

    • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides Source: Chemistry & Biodiversity / PubMed URL:[Link]

    • Transaminase biocatalysts (EP3008199A1)
    • β-Peptides as inhibitors of protein–protein interactions Source: PMC / Current Opinion in Chemical Biology URL:[Link]

    Sources

    Comparative

    X-ray crystallography of (3R)-3-aminoheptanoic acid derivatives

    An In-Depth Technical Guide to the Structural Elucidation of (3R)-3-Aminoheptanoic Acid Derivatives: A Comparative Analysis In the landscape of modern drug discovery and development, non-proteogenic amino acids, particul...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Structural Elucidation of (3R)-3-Aminoheptanoic Acid Derivatives: A Comparative Analysis

    In the landscape of modern drug discovery and development, non-proteogenic amino acids, particularly β-amino acids, represent a class of molecules with immense therapeutic potential. Their incorporation into peptides confers enhanced stability against enzymatic degradation, and they often serve as chiral building blocks for a multitude of pharmaceutically active compounds.[1][2] (3R)-3-aminoheptanoic acid, a chiral β-amino acid, and its derivatives are of significant interest for their potential pharmacological activities. The precise three-dimensional arrangement of atoms—its absolute configuration and solid-state conformation—is paramount, as it dictates the molecule's interaction with biological targets.

    This guide provides a comprehensive comparison of methodologies for the structural elucidation of (3R)-3-aminoheptanoic acid derivatives, with a primary focus on the definitive technique of single-crystal X-ray diffraction (SC-XRD). We will explore the causality behind experimental choices, compare SC-XRD with powerful alternative techniques, and provide actionable protocols for researchers in the field. While specific crystallographic data for (3R)-3-aminoheptanoic acid itself is not prevalent in public databases, this guide will draw upon extensive data from structurally analogous β-amino acids and γ-amino acid derivatives, such as the pharmaceutically relevant pregabalin, to illustrate the principles and practices discussed.[3][4][5]

    The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

    Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule.[6] It provides precise information on bond lengths, bond angles, and torsion angles, and, crucially for chiral molecules, it can determine the absolute configuration. The core principle involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern.[7][8] The electrons in the molecule's atoms scatter the X-rays, and the crystal's periodic arrangement creates a unique diffraction pattern of discrete spots. By measuring the position and intensity of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be reconstructed.[6][7]

    The SC-XRD Experimental Workflow

    The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires precision and often, significant optimization. The quality of the final structure is entirely dependent on the quality of the crystal used for data collection.

    SC_XRD_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_solve Phase 3: Structure Solution & Refinement Sample High-Purity (3R)-3-Aminoheptanoic Acid Derivative (>98%) Screen Crystallization Screening (Vapor Diffusion, Cooling, Evaporation) Sample->Screen Optimize Optimization of 'Hit' Conditions (Precipitant, pH, Temperature) Screen->Optimize Harvest Harvest & Mount Diffraction-Quality Single Crystal Optimize->Harvest Mount Cryo-cooling of Crystal (e.g., in liquid N2) Harvest->Mount Diffractometer Mount on Diffractometer (Synchrotron or In-house Source) Mount->Diffractometer Collect X-ray Data Collection (Rotation Method) Diffractometer->Collect Process Data Processing & Scaling (Indexing, Integration) Collect->Process Solve Structure Solution (Direct Methods or Patterson) Process->Solve Refine Model Building & Refinement Solve->Refine Validate Structure Validation (Check R-factor, Geometry) Refine->Validate PDB PDB Validate->PDB Deposit to Database (e.g., CCDC)

    Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

    The primary challenge in this workflow is obtaining diffraction-quality crystals, which can be a significant bottleneck.[6][9] Amino acid derivatives, with their flexible side chains and zwitterionic potential, can be particularly challenging to crystallize. Strategies such as forming co-crystals with other molecules (co-formers) can be employed to improve crystallinity and stability.[3][4][5]

    Comparative Analysis: Alternative & Complementary Techniques

    While SC-XRD is definitive, its requirement for a single crystal is a major limitation. When crystallization fails or is not feasible, other techniques must be employed. These methods provide valuable, albeit often less direct, structural information.

    TechniqueInformation ObtainedAdvantagesLimitations
    Single-Crystal X-ray Diffraction (SC-XRD) Absolute configuration, 3D structure in solid state, bond lengths/angles, packing.Unambiguous, definitive "gold standard" for structure.Requires high-quality single crystals, which can be difficult to grow.[9]
    Nuclear Magnetic Resonance (NMR) Connectivity, solution-state conformation, enantiomeric purity (with chiral agents).Provides data in a biologically relevant solution state, non-destructive.Provides time-averaged structural data, absolute configuration is not directly determined.
    Vibrational Circular Dichroism (VCD) Absolute configuration in solution.Does not require crystals, highly sensitive to stereochemistry.Requires comparison with computationally expensive DFT calculations.
    Computational Modeling (DFT) Predicted stable conformers, relative energies, theoretical VCD/NMR spectra.Provides insight into conformational landscape and properties.[9][10]Theoretical data must be validated by experimental results. Accuracy depends on the level of theory.

    Deeper Dive into Alternative Methods

    NMR Spectroscopy for Solution-State Analysis

    NMR spectroscopy is indispensable for confirming the chemical structure (connectivity) of a synthesized derivative. For chiral molecules like (3R)-3-aminoheptanoic acid derivatives, advanced NMR techniques can provide insight into the solution-state structure.

    • Conformational Analysis: Through-space correlations from Nuclear Overhauser Effect (NOE) experiments can reveal which protons are close to each other, helping to define the molecule's preferred conformation in solution. This is critical as the solid-state conformation observed by XRD may not be the same as the active conformation in a biological system.

    • Enantiomeric Purity: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the R and S enantiomers, allowing for the determination of enantiomeric excess (ee).

    Vibrational Circular Dichroism (VCD) for Absolute Configuration

    VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.

    The workflow involves:

    • Experimental Measurement: An experimental VCD spectrum of the (3R)-3-aminoheptanoic acid derivative is recorded in a suitable solvent.

    • Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the VCD spectra for both the R and S enantiomers.[10]

    • Comparison: The experimental spectrum is compared to the two calculated spectra. A match confirms the absolute configuration of the sample.

    This combination of VCD and DFT is the most powerful alternative to SC-XRD for unambiguously assigning absolute configuration when crystals are unavailable.

    Integrated Strategy for Structural Elucidation

    A robust approach to characterizing a novel (3R)-3-aminoheptanoic acid derivative involves an integrated strategy that leverages the strengths of multiple techniques. This ensures a comprehensive understanding of the molecule in both solid and solution states.

    Integrated_Workflow cluster_initial Initial Characterization cluster_main Structural Elucidation Pathway cluster_final Final Output Start Synthesized (3R)-3-Aminoheptanoic Acid Derivative NMR_Mass Confirm Structure & Purity (NMR, Mass Spec) Start->NMR_Mass Crystallize Attempt Crystallization NMR_Mass->Crystallize XRD SC-XRD Analysis Crystallize->XRD Success VCD_DFT VCD Spectroscopy + DFT Calculation Crystallize->VCD_DFT Failure Solution_NMR Solution-State Conformational Analysis (NOE) XRD->Solution_NMR Compare Solid vs. Solution State Final_Structure Comprehensive Structural Dossier: - Absolute Configuration - Solid-State Conformation - Solution-State Conformation XRD->Final_Structure VCD_DFT->Solution_NMR Solution_NMR->Final_Structure

    Caption: An integrated workflow for the comprehensive structural analysis of chiral molecules.

    Experimental Protocols

    Protocol 1: General Crystallization Screening by Vapor Diffusion

    This protocol outlines a standard approach for screening crystallization conditions for a novel amino acid derivative.

    • Preparation: Prepare a stock solution of the purified (3R)-3-aminoheptanoic acid derivative at a high concentration (e.g., 10-50 mg/mL) in a suitable solvent (e.g., water, ethanol, or acetonitrile). Ensure the solution is filtered (0.22 µm filter) to remove any particulate matter.

    • Plate Setup (Hanging Drop):

      • Pipette 500 µL of various reservoir solutions (from commercial screening kits) into the wells of a 24-well crystallization plate. These solutions contain different salts, polymers (like PEG), and buffers at varying pH.

      • On a siliconized glass coverslip, mix 1 µL of the compound stock solution with 1 µL of the reservoir solution from a corresponding well.

      • Invert the coverslip and seal the well with vacuum grease.

    • Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

    • Monitoring: Regularly inspect the drops under a microscope over several days to weeks for the formation of crystals.

    • Optimization: Once initial crystal "hits" are identified, perform finer screening around those conditions by varying the precipitant concentration, compound concentration, and pH to grow larger, diffraction-quality single crystals.

    Causality Note: The slow evaporation of the more volatile solvent from the drop into the reservoir concentrates the compound and precipitant, gradually bringing the solution to a state of supersaturation where nucleation and crystal growth can occur. This controlled approach is more likely to yield well-ordered crystals than rapid precipitation.

    Protocol 2: SC-XRD Data Collection and Refinement Overview

    This protocol assumes a suitable crystal has been obtained and mounted.

    • Crystal Mounting: Using a micromanipulator, carefully pick up a single crystal with a cryo-loop and flash-cool it in a stream of liquid nitrogen. This minimizes radiation damage during data collection.[11]

    • Data Collection: Mount the frozen crystal on the goniometer of the diffractometer. Collect a series of diffraction images while rotating the crystal in the X-ray beam.

    • Data Processing: Use appropriate software (e.g., XDS or HKL2000) to index the diffraction pattern (determine the unit cell parameters and crystal system), integrate the intensities of each reflection, and scale the data.

    • Structure Solution: Solve the "phase problem" using direct methods (for small molecules) to generate an initial electron density map.

    • Model Refinement: Build an atomic model into the electron density map. Refine the model by adjusting atomic positions and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.

    • Validation: Assess the quality of the final model using metrics like the R-factor (residual factor), which measures the agreement between the model and the data. A lower R-factor generally indicates a better fit.[11] For protein structures, R-factors are typically 14-25%; for small molecules, they are often below 5%.[11] The absolute configuration is confirmed using the Flack parameter.

    Conclusion

    The structural elucidation of (3R)-3-aminoheptanoic acid derivatives is a critical step in understanding their potential as therapeutic agents. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining three-dimensional molecular structure, its success hinges on the challenging process of crystallization. For drug development professionals and researchers, an integrated approach is paramount. By combining the definitive solid-state analysis of SC-XRD with the solution-state insights from NMR and the powerful absolute configuration determination capabilities of VCD, a comprehensive and robust structural dossier can be assembled. This multi-faceted strategy mitigates the risks associated with relying on a single technique and provides a complete picture of the molecule's behavior, which is essential for rational drug design.

    References

    • Komisarek, D., Sohi, T. H., & Vasylyeva, V. (2022). Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and application. CrystEngComm, 24, 8390. [Link]

    • Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-50. [Link]

    • Komisarek, D., Sohi, T. H., & Vasylyeva, V. (2022). Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and application. RSC Publishing. [Link]

    • Grubbs, G., & Angel, L. A. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]

    • Céspedes, M. A., et al. (2011). Crystalline forms of pregabalin and co-formers in the treatment of pain.
    • Gavezzotti, A. (2012). Proteogenic Amino Acids: Chiral and Racemic Crystal Packings and Stabilities. Crystal Growth & Design, 12(3), 1509-1517. [Link]

    • Bryans, J. S., et al. (2003). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 46(10), 1835-1845. [Link]

    • Myz, S. A., et al. (2023). Pregabalin Cocrystals with Carboxylic Acid: Structural and Thermal Analyses. Crystal Growth & Design. [Link]

    • Heller, S. T., & Sarpong, R. (2003). Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. ACS Publications. [Link]

    • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

    • Huck, B. R., et al. (2003). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society, 125(48), 14666-14667. [Link]

    • Horne, W. S., et al. (2010). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. Journal of the American Chemical Society, 132(37), 12895-12905. [Link]

    • LibreTexts Chemistry. (2020). Structure and Stereochemistry of the Amino Acids. [Link]

    • Grubbs, G., & Angel, L. A. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

    • Wlodawer, A., & Dauter, Z. (2000). Review: x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14. [Link]

    • Macmillan Group. (2001). β-Amino Acids: Function and Synthesis. [Link]

    • PubChem. 3-Aminoheptanoic acid. [Link]

    • Protein X-ray Crystallography: Basic principles. [Link]

    • Wisedd. (2007). Looking Past the Pictures: Evaluating X-Ray Crystal Structure Papers. [Link]

    • LibreTexts Chemistry. (2023). X-ray Crystallography. [Link]

    • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

    • Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

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    Safety & Regulatory Compliance

    Safety

    (3R)-3-aminoheptanoic acid hydrochloride proper disposal procedures

    Comprehensive Operational Guide: Safe Handling and Disposal of (3R)-3-Aminoheptanoic Acid Hydrochloride As drug development professionals and laboratory scientists, managing chemical waste with precision is just as criti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Operational Guide: Safe Handling and Disposal of (3R)-3-Aminoheptanoic Acid Hydrochloride

    As drug development professionals and laboratory scientists, managing chemical waste with precision is just as critical as the synthesis workflows themselves. (3R)-3-aminoheptanoic acid hydrochloride (CAS: 865188-30-3)[1] is a specialized chiral building block. Because it is supplied as a hydrochloride salt, its disposal requires specific logistical considerations regarding acidity, environmental impact, and container management.

    This guide provides field-proven, step-by-step methodologies to ensure your laboratory remains compliant, safe, and environmentally responsible.

    Mechanistic Hazard Assessment: The "Why" Behind the Protocol

    To build a self-validating safety culture, personnel must understand the causality behind experimental choices:

    • Acidic Dissociation: In aqueous solutions, the hydrochloride salt of (3R)-3-aminoheptanoic acid dissociates, releasing H+ and Cl− ions. Unneutralized, this lowers the pH of the waste stream, making it potentially corrosive to metal plumbing and incompatible with certain secondary storage containers[2].

    • Biological Oxygen Demand (BOD): The 7-carbon aliphatic chain contributes significantly to the organic load in wastewater. Even when neutralized, this compound poses a risk of aquatic toxicity and must not be disposed of down the sanitary sewer unless explicitly permitted by your local environmental health and safety (EH&S) office[3][4].

    • Residue Hazards: Empty containers retain microscopic crystalline residues. If discarded directly into standard trash, these residues pose a prolonged exposure risk to custodial staff and the environment[5].

    Quantitative Waste Characterization

    Before initiating disposal, review the physicochemical properties that dictate the waste stream routing.

    ParameterSpecificationOperational Rationale
    Chemical Name (3R)-3-aminoheptanoic acid hydrochlorideTarget compound identification.
    CAS Number 865188-30-3Unique regulatory identifier[1].
    Physical State Solid (Powder/Crystals)Dictates initial spill response and segregation.
    Target pH (Aqueous) 6.0 – 8.0Mandatory neutralization range before transferring to plastic waste jugs to prevent structural degradation[3].
    EPA / EH&S Routing Regulated Chemical WasteMust be collected for incineration via a licensed contractor; sink disposal is strictly prohibited[2][6].

    Disposal Workflow & Decision Matrix

    The following diagram illustrates the logical routing for different waste states associated with this compound.

    DisposalWorkflow Title Waste Triage: (3R)-3-Aminoheptanoic Acid HCl State Determine Physical State Solid Solid / Powder State->Solid Unused/Expired Aqueous Aqueous Solution State->Aqueous Reaction/Wash Contaminated Empty Containers / Labware State->Contaminated Empties SolidAction Seal in original container or designated waste bag Solid->SolidAction AqAction Neutralize to pH 6.0 - 8.0 (Use NaHCO3 or NaOH) Aqueous->AqAction Acidic (HCl) ContamAction Triple Rinse with Compatible Solvent Contaminated->ContamAction SolidDisp Solid Hazardous Waste SolidAction->SolidDisp AqDisp Aqueous Hazardous Waste (No Sink Disposal) AqAction->AqDisp ContamAction->AqDisp Rinsate ContamDisp Deface Label & Discard as Standard Trash ContamAction->ContamDisp Cleaned Container

    Decision matrix for the segregation, neutralization, and disposal of (3R)-3-aminoheptanoic acid HCl.

    Step-by-Step Experimental Protocols for Disposal

    Every protocol below is designed as a self-validating system , ensuring that safety checks are built directly into the workflow.

    Protocol A: Solid Waste Management

    Applies to expired batches, unused powder, and contaminated disposable labware (weigh boats, pipette tips).

    • Segregation: Collect all solid (3R)-3-aminoheptanoic acid hydrochloride in its original container. If the original container is compromised, transfer the solid to a sealable, compatible plastic waste bag[4].

    • Containment: Place the primary container inside a designated "Solid Hazardous Waste" secondary bin. Causality: Secondary containment prevents cross-contamination in the event of primary vessel failure.

    • Labeling: Affix a hazardous waste label detailing the exact contents: "Non-Halogenated Organic Solid Waste - Contains (3R)-3-aminoheptanoic acid hydrochloride."

    • Validation Check: Inspect the exterior of the sealed container. If any powder residue is visible, wipe it down with a damp cloth, and dispose of the cloth in the same solid waste bin.

    Protocol B: Aqueous Waste Neutralization & Collection

    Applies to reaction filtrates, aqueous washes, and HPLC effluents containing the compound.

    • Initial Assessment: Measure the pH of the aqueous waste stream using calibrated pH paper or a pH meter. Expect a reading between 3.0 and 5.0 due to the hydrochloride salt[3].

    • Neutralization: Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ) to the solution while stirring continuously.

    • Observation & Causality: If using NaHCO3​ , observe for CO2​ evolution (bubbling). Do not cap the container during this step, as off-gassing will cause pressure buildup and potential rupture[2].

    • Validation Check: Once bubbling ceases, re-measure the pH. Continue titrating until the pH stabilizes strictly between 6.0 and 8.0 [3]. Wait 15 minutes and perform a final pH check to ensure buffering stability.

    • Collection: Transfer the neutralized solution to a compatible, heavy-duty HDPE plastic aqueous waste jug. Cap tightly and label appropriately.

    Protocol C: Empty Container Decontamination (Triple Rinse Rule)

    Applies to the original glass or plastic vendor bottles.

    • First Rinse: Add a minimal volume (approx. 10% of the container's volume) of a compatible solvent (e.g., water or ethanol) to the empty container[5].

    • Agitation: Cap the bottle tightly and agitate vigorously for 30 seconds to dissolve residual crystalline dust.

    • Rinsate Collection: Pour the resulting rinsate into your designated aqueous or solvent hazardous waste jug[6].

    • Repeat: Perform steps 1-3 exactly two more times . Causality: The EPA-standard triple rinse ensures that the container is analytically clean and safe for downstream handlers[3][5].

    • Defacement & Disposal: Completely deface or peel off the original chemical label. The clean, unlabelled container can now be safely discarded in standard laboratory glass/plastic recycling or regular trash[5].

    Immediate Logistics: Spill Response Plan

    In the event of an accidental release, immediate action prevents environmental contamination:

    • Solid Spills: Do not use a dry brush, which aerosolizes the powder. Gently cover the spill with damp paper towels to suppress dust, sweep up the damp mass, and place it in a solid hazardous waste bag[4].

    • Aqueous Spills: Contain the spread using chemical-resistant absorbent pads. Neutralize the spilled liquid directly on the bench/floor by sprinkling solid sodium carbonate or sodium bicarbonate over the area before wiping it up[2]. Dispose of all cleanup materials via a licensed waste disposal contractor[2].

    References

    • Title: AccelaChem - CAS 865188-30-3 Information Source: AccelaChem URL
    • Title: Amino Acid Standard - SAFETY DATA SHEET Source: Agilent Technologies URL
    • Title: Chemical Waste Disposal Guidelines Source: Emory University / UST HK URL
    • Title: Advisory 7.
    • Title: Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals Source: BenchChem URL
    • Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL

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